Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 2-oxaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-8(10)7-3-9(4-7)5-11-6-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQXTFKVRNMDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268706 | |
| Record name | Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523572-08-8 | |
| Record name | Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523572-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate: A Valuable Scaffold for Modern Drug Discovery
Abstract
The spiro[3.3]heptane motif, particularly its heterocyclic variants, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensionality, conformational rigidity, and novel chemical space offer significant advantages in the design of new therapeutic agents.[3][4] Specifically, the 2-oxaspiro[3.3]heptane core, which incorporates a strained but stable oxetane ring, can significantly modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability when used as a bioisosteric replacement for common groups like gem-dimethyl or carbonyl functionalities.[5][6][7] This guide provides a detailed examination of a robust synthetic pathway to Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate, a versatile building block poised for elaboration in drug discovery campaigns. We will explore the strategic rationale behind the chosen synthetic route, provide detailed experimental protocols, and discuss the critical parameters for success, grounded in established chemical principles.
Introduction: The Strategic Value of the 2-Oxaspiro[3.3]heptane Scaffold
The pharmaceutical industry's drive to escape the "flatland" of aromatic, sp²-rich compounds has led to a renaissance in the exploration of saturated, three-dimensional scaffolds.[8] Spirocycles are at the forefront of this movement, allowing for the precise vectorial placement of substituents in 3D space, which can lead to enhanced target affinity and selectivity.[9] The 2-oxaspiro[3.3]heptane framework is particularly compelling. The integrated oxetane ring is not merely a structural element; it is a powerful modulator of molecular properties.
Key Advantages of the Oxetane Moiety in Drug Design:
-
Improved Solubility: The polar oxygen atom within the constrained four-membered ring can significantly enhance aqueous solubility, a critical factor for bioavailability.[5][7]
-
Metabolic Stability: Oxetanes often serve as robust replacements for metabolically labile groups, such as gem-dimethyl or isopropyl moieties, by blocking sites of oxidative metabolism.[6]
-
Reduced Lipophilicity: Incorporation of an oxetane can lower the lipophilicity (LogP) of a molecule, which is often beneficial for its overall pharmacokinetic profile.[10]
-
Novel Intellectual Property: The relative novelty of these scaffolds provides opportunities for generating new, patentable chemical matter.[4]
This compound is a bifunctional building block. The ester handle provides a convenient point for chemical modification (e.g., amide coupling, reduction to an alcohol, or conversion to other functional groups), while the spirocyclic core imparts the desirable physicochemical properties discussed above.
Retrosynthetic Analysis and Strategy
The synthesis of a spirocyclic system containing two strained four-membered rings requires careful strategic planning. The target molecule can be disconnected through the oxetane ring, suggesting a key intramolecular cyclization step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate is a unique spirocyclic compound with potential applications in medicinal chemistry and drug discovery. The rigid, three-dimensional architecture of the oxaspiro[3.3]heptane core offers a novel scaffold for the design of bioactive molecules. Accurate and comprehensive spectroscopic characterization is paramount to confirm the structure, purity, and stability of this compound, ensuring reliable and reproducible results in downstream applications.
This technical guide provides a detailed framework for the acquisition and interpretation of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available spectra for this specific molecule are limited, this guide offers field-proven methodologies and expected spectral characteristics based on analogous structures and foundational spectroscopic principles.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents several key features that will be reflected in its spectroscopic data. Understanding these features is crucial for accurate spectral interpretation.
Figure 1. Chemical structure of this compound with key functional groups highlighted.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
A. ¹H NMR Spectroscopy
Expected ¹H NMR Spectral Data (300 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.7 - 4.5 | s | 4H | -O-CH₂- (Oxetane ring) |
| ~ 4.2 - 4.0 | q | 2H | -O-CH₂-CH₃ (Ethyl ester) |
| ~ 3.0 - 2.8 | m | 1H | -CH- (Methine on cyclobutane) |
| ~ 2.6 - 2.3 | m | 4H | -CH₂- (Cyclobutane ring) |
| ~ 1.3 - 1.2 | t | 3H | -CH₂-CH₃ (Ethyl ester) |
Causality Behind Expected Resonances:
-
Oxetane Protons: The four protons on the oxetane ring are chemically equivalent due to the molecule's symmetry and are expected to appear as a sharp singlet in the downfield region (~4.6 ppm) due to the deshielding effect of the adjacent oxygen atom.
-
Ethyl Ester Protons: The methylene protons of the ethyl group will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons will appear as a triplet.
-
Cyclobutane Protons: The methine proton at the 6-position is expected to be the most downfield of the cyclobutane protons due to the deshielding effect of the adjacent ester group. The remaining four protons on the cyclobutane ring are expected to appear as a complex multiplet.
B. ¹³C NMR Spectroscopy
Expected ¹³C NMR Spectral Data (75 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 174 | C=O (Ester carbonyl) |
| ~ 78 | -O-CH₂- (Oxetane ring) |
| ~ 61 | -O-CH₂-CH₃ (Ethyl ester) |
| ~ 45 | Spirocyclic Carbon |
| ~ 40 | -CH- (Methine on cyclobutane) |
| ~ 35 | -CH₂- (Cyclobutane ring) |
| ~ 14 | -CH₂-CH₃ (Ethyl ester) |
Causality Behind Expected Resonances:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the lowest field (~174 ppm).
-
Oxetane Carbons: The carbons of the oxetane ring bonded to the oxygen will appear significantly downfield (~78 ppm).
-
Spirocyclic Carbon: The spirocyclic carbon, being a quaternary carbon, is expected to have a relatively weak signal.
Experimental Protocol for NMR Data Acquisition
Figure 2. Workflow for NMR data acquisition and processing.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~ 2950 | Medium-Strong | C-H stretch (alkane) |
| ~ 1730 | Strong | C=O stretch (ester) |
| ~ 1250 | Strong | C-O stretch (ester) |
| ~ 980 | Strong | C-O-C stretch (oxetane ring) |
Causality Behind Expected Absorptions:
-
C=O Stretch: The strong absorption around 1730 cm⁻¹ is a characteristic and unambiguous indicator of the ester carbonyl group.
-
C-O Stretches: The C-O single bond stretches of the ester and the oxetane ring will result in strong absorptions in the fingerprint region. The oxetane C-O-C stretch is particularly characteristic.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular ion) |
| 141 | [M - C₂H₅]⁺ |
| 125 | [M - OC₂H₅]⁺ |
| 97 | [M - COOC₂H₅]⁺ |
Causality Behind Expected Fragmentation:
-
Molecular Ion: The peak at m/z 170 corresponds to the molecular weight of the compound (C₉H₁₄O₃).
-
Loss of Ethyl and Ethoxy Groups: Fragmentation is likely to occur at the ester group, leading to the loss of the ethyl radical (•C₂H₅) or the ethoxy radical (•OC₂H₅).
-
Loss of the Ester Group: A significant fragment may be observed corresponding to the loss of the entire ethyl carboxylate group.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)
NMR and mass spectrometry data of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique three-dimensional scaffolds is paramount for navigating novel chemical space. Among these, the spirocyclic oxetane motif has emerged as a valuable structural element, often serving as a polar surrogate for gem-dimethyl or carbonyl groups, thereby enhancing physicochemical properties such as aqueous solubility while maintaining metabolic stability.[1] this compound, a molecule featuring a compact spirocyclic system fusing an oxetane and a functionalized cyclobutane ring, represents a key building block in this class.
The unambiguous structural confirmation of such novel scaffolds is the bedrock of any successful research and development campaign. This technical guide provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a self-validating system, the protocols and data interpretation described herein are designed to ensure the highest degree of scientific integrity, providing researchers, scientists, and drug development professionals with a detailed framework for the characterization of this and related spirocyclic systems.
Molecular Structure and Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture.
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₄O₃[2]
-
Molecular Weight: 170.21 g/mol
-
Core Structure: A spirocyclic system where a central quaternary carbon (C5) joins a four-membered oxetane ring and a four-membered cyclobutane ring. The cyclobutane ring is substituted at the C6 position with an ethyl carboxylate group.
References
An In-depth Technical Guide to Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate: A Rising Star in Medicinal Chemistry
Official Identification
-
IUPAC Name: Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
-
CAS Number: 1523572-08-8
Abstract for the Modern Drug Developer
The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. In this context, three-dimensional, sp³-rich structures have emerged as powerful tools for navigating the complexities of biological space. This compound represents a key building block in this new paradigm. This guide provides an in-depth analysis of this compound, from its fundamental properties and synthesis to its strategic application in drug discovery as a bioisosteric replacement for common functionalities. We will delve into the rationale behind its use, its impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide a forward-looking perspective on its potential in developing next-generation therapeutics.
The Strategic Value of the 2-Oxaspiro[3.3]heptane Moiety in Drug Design
The spiro[3.3]heptane framework, a rigid bicyclic system composed of two fused cyclobutane rings, has garnered significant attention for its ability to impart desirable three-dimensionality to drug candidates. The incorporation of an oxetane ring to form the 2-oxaspiro[3.3]heptane scaffold introduces a polar oxygen atom, further enhancing its utility as a versatile bioisostere.
Bioisosterism: Beyond Simple Mimicry
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 2-oxaspiro[3.3]heptane moiety is increasingly being recognized as a valuable bioisostere for several common structural motifs in drug molecules, including:
-
Piperidine and Morpholine: The rigidified framework of the spirocycle can mimic the spatial orientation of substituents on these saturated heterocycles, while offering improved metabolic stability. The oxetane's oxygen atom can act as a hydrogen bond acceptor, similar to the ether oxygen in morpholine or the nitrogen in piperidine.
-
Benzene Rings: In certain contexts, the spiro[3.3]heptane core can serve as a non-aromatic, saturated replacement for a phenyl ring, a strategy often employed to "escape from flatland" and improve solubility and metabolic properties.
The true power of this bioisosteric replacement lies not in just mimicking shape, but in the strategic modulation of physicochemical properties.
Impact on Physicochemical Properties: A Causal Analysis
The introduction of the 2-oxaspiro[3.3]heptane moiety can have a profound and predictable impact on a molecule's properties, a critical consideration in drug development.
| Property | Impact of 2-Oxaspiro[3.3]heptane Moiety | Rationale |
| Lipophilicity (logD) | Generally decreases | The introduction of the polar oxetane ring increases the overall polarity of the molecule, leading to a lower partition coefficient between octanol and water. This can be a crucial advantage in reducing off-target effects associated with high lipophilicity. |
| Aqueous Solubility | Generally increases | The increased polarity and the ability of the oxetane oxygen to form hydrogen bonds with water molecules contribute to enhanced aqueous solubility. This is a key factor in achieving good oral bioavailability. |
| Metabolic Stability | Generally increases | The sp³-rich, strained ring system is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible aliphatic chains or electron-rich aromatic rings. The absence of easily oxidizable C-H bonds adjacent to heteroatoms, a common metabolic soft spot in morpholine and piperidine, contributes to this enhanced stability. |
| Molecular Rigidity | Increases | The spirocyclic nature of the scaffold significantly reduces the number of rotatable bonds, leading to a more conformationally constrained molecule. This can improve binding affinity and selectivity for the target protein by reducing the entropic penalty of binding. |
Synthesis of this compound: A Proposed Pathway
While this compound is commercially available, understanding its synthesis is crucial for researchers aiming to create novel analogs. Based on established methodologies for the synthesis of functionalized spiro[3.3]heptanes, a plausible synthetic route is outlined below. The key strategy involves the construction of the spirocyclic core followed by functionalization.
A common approach to spiro[3.3]heptane derivatives involves the double alkylation of a suitable precursor with a 1,3-dielectrophile. For the synthesis of our target molecule, a plausible route could start from a functionalized cyclobutane.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF at 0 °C, add diethyl malonate (2.0 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,3-bis(bromomethyl)oxetane (1.0 eq.) in anhydrous THF dropwise.
-
The reaction mixture is then heated to reflux and stirred overnight.
-
After cooling to room temperature, the reaction is carefully quenched with water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate.
Step 2: Synthesis of this compound
-
A solution of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate (1.0 eq.) and lithium chloride (2.0 eq.) in a mixture of DMSO and water (e.g., 95:5) is heated to a high temperature (e.g., 150-180 °C) and stirred for several hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude product is purified by flash column chromatography or distillation to yield this compound.
Applications in Drug Discovery: Case Studies and Mechanistic Insights
The true value of this compound lies in its role as a versatile building block for introducing the 2-oxaspiro[3.3]heptane moiety into drug candidates. This scaffold has been successfully employed to optimize the properties of molecules in various therapeutic areas.
Enhancing the Profiles of Bioactive Molecules
The strategic incorporation of the 2-oxaspiro[3.3]heptane motif has been shown to be a successful strategy for improving the drug-like properties of lead compounds. For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane in a series of compounds led to a significant decrease in lipophilicity and an increase in aqueous solubility, without compromising biological activity.[1] This highlights the potential of this scaffold to address common challenges in drug development related to poor pharmacokinetic profiles.
Caption: The impact of 2-oxaspiro[3.3]heptane incorporation on drug candidate properties.
Future Directions and Untapped Potential
The application of this compound and its derivatives is still an expanding field. Its utility in constructing novel PROTACs (Proteolysis Targeting Chimeras) and molecular glues is an exciting area of exploration. The rigid scaffold can provide a well-defined vector for positioning the E3 ligase ligand and the target protein binder, potentially leading to more potent and selective degraders.
Conclusion: A Key Enabler for Modern Drug Discovery
This compound is more than just another chemical building block; it is a strategic tool for medicinal chemists to sculpt the properties of drug candidates with a high degree of precision. Its ability to confer three-dimensionality, enhance metabolic stability, and improve aqueous solubility makes it an invaluable asset in the quest for safer and more effective medicines. As the pharmaceutical industry continues to move away from "flat" molecules, the demand for and applications of sp³-rich scaffolds like the 2-oxaspiro[3.3]heptane will undoubtedly continue to grow. This guide serves as a foundational resource for researchers looking to leverage the power of this unique chemical entity in their drug discovery programs.
References
An In-Depth Technical Guide to Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties to drug candidates is perpetual. The principle of "escaping from flatland" — moving away from planar, aromatic systems towards three-dimensional structures — has gained significant traction as a strategy to improve drug-likeness and clinical success rates.[1] Within this paradigm, strained spirocyclic systems have emerged as valuable building blocks. Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate, a key member of this class, offers a unique combination of a rigid three-dimensional framework, an oxetane moiety, and a versatile carboxylate handle for further chemical elaboration. This guide provides a comprehensive technical overview of its commercial availability, synthesis, and burgeoning applications in drug discovery.
Commercial Availability
This compound is readily accessible from several commercial suppliers, facilitating its use in research and development. The compound is typically available in high purity, suitable for a range of synthetic applications.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |
| Fluorochem | 1523572-08-8 | C₉H₁₄O₃ | 97% | 100 mg, 250 mg, 1 g, 5 g |
| Sigma-Aldrich | 1523572-08-8 | C₉H₁₄O₃ | 97% | 500 mg, 1 g, 5 g |
| Crysdot LLC | 1523572-08-8 | C₉H₁₄O₃ | Inquire | Inquire |
| BLDpharm | 1523572-08-8 | C₉H₁₄O₃ | Inquire | Inquire |
Physicochemical Properties
Table 2: Key Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1523572-08-8 |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Liquid |
| Storage Temperature | Refrigerator (2-8 °C) |
Synthesis of this compound
While direct, peer-reviewed synthesis protocols for this compound are not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for constructing the spiro[3.3]heptane core and subsequent functional group manipulations. A logical approach involves the synthesis of the parent 2-oxaspiro[3.3]heptane-6-carboxylic acid, followed by esterification.
Proposed Synthetic Pathway
A potential synthetic pathway is outlined below, drawing from known methods for the formation of related spiro[3.3]heptane structures.
References
The Ascendance of a Strained Scaffold: An In-depth Technical Guide to the Discovery and Synthetic Evolution of Oxaspiro[3.3]heptanes
Abstract
The oxaspiro[3.3]heptane core, a seemingly simple yet elegant three-dimensional scaffold, has carved a significant niche in modern medicinal chemistry and drug discovery. Its unique conformational rigidity and favorable physicochemical properties have established it as a valuable bioisostere for commonly encountered motifs such as gem-dimethyl, carbonyl, and various six-membered heterocyclic rings. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of oxaspiro[3.3]heptane compounds. We will delve into the key synthetic strategies, providing detailed, field-proven protocols for the preparation of both 1-oxaspiro[3.3]heptane and 2-oxaspiro[3.3]heptane derivatives. The causality behind experimental choices, the evolution of synthetic efficiency, and the impact of these scaffolds on drug design will be explored, offering researchers and drug development professionals a thorough understanding of this important molecular framework.
Introduction: The Allure of the Strained Spirocycle
The relentless pursuit of novel chemical matter with enhanced therapeutic potential has driven medicinal chemists to "escape from flatland" – the over-reliance on two-dimensional aromatic structures in drug design. This has led to a renaissance in the exploration of three-dimensional, sp³-rich scaffolds that can better mimic the intricate topographies of biological targets. Among these, strained spiro heterocycles, particularly those containing four-membered rings, have emerged as powerful tools. The spiro[3.3]heptane framework, with its two fused cyclobutane rings, offers a rigid structure with well-defined exit vectors for substituent placement.[1] The introduction of a heteroatom, specifically oxygen, to create the oxaspiro[3.3]heptane core, imparts a unique set of properties that have proven highly advantageous in drug discovery.
The oxetane moiety within the oxaspiro[3.3]heptane structure can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[2] When used as a replacement for ubiquitous functionalities like gem-dimethyl or carbonyl groups, the oxetane can lead to a dramatic increase in aqueous solubility while simultaneously reducing the rate of metabolic degradation.[2] Furthermore, spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown remarkable analogy to common fragments like morpholine, even surpassing them in their ability to confer solubility.[2]
This guide will chart the course of oxaspiro[3.3]heptane chemistry, from its early beginnings to its current status as a privileged scaffold in medicinal chemistry.
Historical Perspective: From Obscurity to a Mainstay in Medicinal Chemistry
While the precise first synthesis of the parent, unsubstituted 1-oxaspiro[3.3]heptane and 2-oxaspiro[3.3]heptane remains somewhat elusive in the readily available literature, the development of synthetic routes to their derivatives has a rich history. The initial interest in spirocyclic ethers was largely academic, focusing on the synthesis and properties of these unique strained ring systems.
A significant turning point in the history of oxaspiro[3.3]heptanes came with the pioneering work of Professor Erick M. Carreira and his research group. Their seminal contributions in the late 2000s and early 2010s were instrumental in highlighting the potential of spirocyclic oxetanes as valuable building blocks for medicinal chemistry.[2] The Carreira group systematically investigated the synthesis of various heteroatom-substituted spiro[3.3]heptanes and meticulously documented their favorable impact on the physicochemical properties of drug-like molecules.[2][3] Their work effectively transformed the perception of oxaspiro[3.3]heptanes from chemical curiosities to indispensable tools for drug discovery professionals.
A key publication in 2008 described the synthesis and properties of a range of spirocyclic oxetanes, showcasing them as analogues of morpholine and as "topological siblings" of their carbonyl counterparts.[2] This work laid the foundation for the now widely accepted strategy of using oxaspiro[3.3]heptane derivatives to modulate the properties of bioactive compounds.
Key Synthetic Strategies and Methodologies
The construction of the strained bis-cyclobutane system of oxaspiro[3.3]heptanes requires carefully considered synthetic strategies. Two major approaches have emerged as the most robust and versatile for accessing the 1-oxa and 2-oxa isomers and their derivatives.
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives: A Double Intramolecular Cyclization Approach
One of the most widely adopted and scalable routes to a key heteroatomic derivative, 2-oxa-6-azaspiro[3.3]heptane, relies on a double intramolecular cyclization strategy starting from the readily available and inexpensive flame retardant, tribromoneopentyl alcohol (pentaerythritol tribromide). This method was notably employed and popularized by the Carreira group.[4]
Logical Framework for the Double Intramolecular Cyclization:
References
Spiro[3.3]heptane Esters: A Physicochemical Deep Dive for the Modern Drug Hunter
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane motif has emerged as a compelling structural scaffold in contemporary drug discovery, prized for its ability to confer advantageous three-dimensionality and favorable physicochemical properties. As a bioisosteric replacement for commonly used rings like benzene and cyclohexane, this strained spirocycle offers a pathway to escape the "flatland" of traditional medicinal chemistry, often leading to improved solubility, metabolic stability, and novel intellectual property. This guide provides a comprehensive analysis of the core physicochemical properties of spiro[3.3]heptane esters, offering a technical resource for scientists seeking to leverage this unique scaffold in the design of next-generation therapeutics. We will explore key parameters such as lipophilicity, solubility, and metabolic stability, supported by experimental data and computational insights.
Introduction: The Rise of Spiro[3.3]heptane in Medicinal Chemistry
The relentless pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles has driven medicinal chemists to explore novel chemical space. Saturated, rigid scaffolds have garnered significant attention for their ability to improve key drug-like properties. Among these, the spiro[3.3]heptane core stands out for its unique, compact, and three-dimensional structure.[1][2]
Incorporating the spiro[3.3]heptane moiety can lead to:
-
Enhanced 3D character: Moving away from planar aromatic rings to a more globular shape can improve target binding specificity and reduce off-target effects.
-
Improved Physicochemical Properties: The replacement of aromatic rings with sp³-rich bioisosteres often results in better aqueous solubility and increased metabolic stability.[3][4]
-
Novel Intellectual Property: The use of this scaffold can provide a clear path to patent-free analogs of existing drugs.[5][6]
This guide will focus specifically on spiro[3.3]heptane esters, a class of derivatives with significant potential in prodrug strategies and as key intermediates in the synthesis of more complex molecules.
Core Physicochemical Properties of Spiro[3.3]heptane Derivatives
The inherent strain and rigidity of the spiro[3.3]heptane system directly influence its physicochemical properties. Understanding these characteristics is paramount for predicting the behavior of molecules incorporating this scaffold.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical parameter influencing a drug's permeability, solubility, and metabolic clearance.[7] The spiro[3.3]heptane core, being a saturated hydrocarbon, is inherently lipophilic. However, its impact on a molecule's overall lipophilicity when used as a bioisostere is nuanced.
Studies have shown that replacing a phenyl ring with a spiro[3.3]heptane moiety can lead to a decrease in lipophilicity. For instance, in analogues of the anticancer drug Sonidegib, this replacement decreased the calculated LogP (clogP) by approximately 0.8 units.[8][9]
In the context of aza-spiro[3.3]heptanes, replacing more common heterocycles like morpholine or piperidine can counterintuitively lower the LogD at pH 7.4.[10][11][12] This effect is often attributed to an increase in the basicity of the nitrogen atom within the strained ring system.[10][11][12]
Table 1: Comparison of Calculated Lipophilicity (clogP) for Sonidegib and its Spiro[3.3]heptane Analogs [9]
| Compound | clogP |
| Sonidegib (phenyl-containing) | 6.8 |
| trans-Spiro[3.3]heptane analog | 6.0 |
| cis-Spiro[3.3]heptane analog | 6.0 |
Solubility
Aqueous solubility is a key determinant of a drug's bioavailability. The rigid, non-planar nature of the spiro[3.3]heptane scaffold can disrupt crystal lattice packing, which may lead to improved solubility compared to its flat aromatic counterparts. However, the effect is highly context-dependent.
In the case of the Sonidegib analogs, the replacement of the meta-substituted benzene ring with a spiro[3.3]heptane core did not significantly affect the already poor aqueous solubility (≤ 1 µM).[8][9][13] This highlights that while the scaffold can positively influence solubility, other molecular features remain dominant factors.
pKa
The acidity or basicity of a molecule, quantified by its pKa, is crucial for its solubility, absorption, and target engagement. For spiro[3.3]heptane esters, the key ionizable group is often a carboxylic acid precursor or an amine functionality elsewhere in the molecule.
For spiro[3.3]heptane-2-carboxylic acid, a common building block for ester synthesis, the predicted pKa is approximately 4.77.[14] This value is comparable to other simple cycloalkane carboxylic acids.
Metabolic Stability
A significant advantage of using saturated bioisosteres like spiro[3.3]heptane is the potential for increased metabolic stability.[3] Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing them with a saturated, sp³-rich scaffold can block these metabolic pathways.
In a study on Sonidegib analogs, the incorporation of the spiro[3.3]heptane core led to a notable increase in metabolic stability in human liver microsomes. The half-life of the parent drug was significantly extended in its spirocyclic counterparts.[9][13]
Table 2: Metabolic Stability of Sonidegib and its Spiro[3.3]heptane Analogs in Human Liver Microsomes [9][13]
| Compound | Intrinsic Clearance (CLint, µL/min/mg) | Half-life (t1/2, min) |
| Sonidegib | 93 | 93 |
| trans-Spiro[3.3]heptane analog | 47 | Not explicitly stated, but increased |
| cis-Spiro[3.3]heptane analog | 11 | Not explicitly stated, but increased |
Experimental and Computational Determination of Physicochemical Properties
Accurate determination of physicochemical properties is essential for guiding drug design. A combination of experimental and computational methods provides a robust approach.
Experimental Protocols
Protocol 1: Determination of LogD by Shake-Flask Method
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with 1-octanol. Similarly, saturate 1-octanol with the buffered aqueous phase.
-
Compound Dissolution: Accurately weigh the spiro[3.3]heptane ester and dissolve it in a 1:1 mixture of the pre-saturated 1-octanol and buffer.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and octanol phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15]
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 2: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the spiro[3.3]heptane ester in dimethyl sulfoxide (DMSO).
-
Dilution: Add a small volume of the DMSO stock to a larger volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 24 hours) to allow for precipitation.
-
Filtration/Centrifugation: Remove any precipitate by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV or a similar method.
Computational Modeling
In silico methods are invaluable for the early-stage prediction of physicochemical properties, allowing for the rapid screening of virtual libraries.[16]
LogP/LogD Prediction: Various computational models are available, ranging from fragment-based methods (e.g., cLogP) to more sophisticated quantum mechanical calculations. The MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method has shown promise in accurately predicting transfer free energy, which is directly related to LogP.[17]
pKa Prediction: Software packages utilize various algorithms, including empirical methods and quantum mechanical calculations, to predict the pKa of ionizable groups.
Solubility Prediction: Computational models for solubility prediction are generally less accurate than those for LogP and pKa due to the complexities of crystal lattice energy and polymorphism.[18] However, they can still provide valuable rank-ordering of compounds.
Synthesis of Spiro[3.3]heptane Esters
The synthesis of spiro[3.3]heptane esters typically involves the preparation of a functionalized spiro[3.3]heptane core, such as a carboxylic acid or an alcohol, followed by standard esterification procedures.
A common route to spiro[3.3]heptane carboxylic acids involves the reaction of a cyclobutane carboxylic acid derivative with an alkene in the presence of a strong acid, followed by hydrolysis.[9] Another approach is the double alkylation of a malonate diester.[19][20]
Caption: General synthetic workflow for spiro[3.3]heptane esters.
Conclusion and Future Outlook
Spiro[3.3]heptane esters represent a valuable class of compounds for drug discovery, offering a unique combination of three-dimensionality and favorable physicochemical properties. The spiro[3.3]heptane scaffold serves as an effective bioisostere for aromatic and other cyclic systems, often leading to improvements in metabolic stability and providing access to novel chemical space. While the direct impact on solubility can be variable, the overall profile of these molecules makes them highly attractive for modern medicinal chemistry programs.
Future research will likely focus on the development of more efficient and stereoselective synthetic routes to functionalized spiro[3.3]heptane building blocks. Furthermore, a deeper understanding of the conformational preferences of these rigid systems will enable more precise drug design. As computational tools become more predictive, the in silico design and evaluation of spiro[3.3]heptane-containing libraries will accelerate the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. spiro<3.3>heptane-3-carboxylic acid CAS#: 28114-87-6 [m.chemicalbook.com]
- 15. agilent.com [agilent.com]
- 16. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 17. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physchem.org.uk [physchem.org.uk]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note & Protocol: A Scalable Synthesis of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
Introduction
The 2-oxaspiro[3.3]heptane motif is a valuable scaffold in modern drug discovery, serving as a bioisostere for commonly used groups like gem-dimethyl, carbonyl, and morpholine moieties. Its rigid, three-dimensional structure can lead to improved physicochemical properties, metabolic stability, and target engagement.[1] Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate, in particular, is a key building block for the synthesis of more complex pharmaceutical intermediates. This document provides a detailed, scalable, and robust protocol for the synthesis of this important compound, starting from commercially available materials. The presented synthetic strategy is designed for efficiency and scalability, addressing the increasing demand for this scaffold in medicinal chemistry programs.
The synthesis is strategically divided into three main stages:
-
Formation of the Cyclobutane Core: Synthesis of a key intermediate, ethyl 3-oxocyclobutanecarboxylate.
-
Introduction of the Exocyclic Methylene Group: Conversion of the keto-ester to an exo-olefin via a Wittig reaction.
-
Oxetane Ring Formation: Spiro-annulation to form the desired 2-oxaspiro[3.3]heptane ring system using a modified Corey-Chaykovsky reaction.
This guide provides not only step-by-step protocols but also the scientific rationale behind the choice of reagents and conditions, ensuring both reproducibility and a deeper understanding of the process.
Overall Synthetic Scheme
References
Esterification of 2-oxaspiro[3.3]heptane-6-carboxylic acid
An Application Guide to the Esterification of 2-Oxaspiro[3.3]heptane-6-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-oxaspiro[3.3]heptane motif is a highly sought-after scaffold in modern medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as reduced lipophilicity and improved metabolic stability while providing a rigid, three-dimensional exit vector for substituents.[1][2] As a key building block, 2-oxaspiro[3.3]heptane-6-carboxylic acid serves as a versatile precursor for a wide array of derivatives, particularly esters, which are fundamental in modulating properties like cell permeability and pro-drug activation. This guide provides an in-depth analysis of strategic approaches to the esterification of this unique spirocyclic acid. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Value of the 2-Oxaspiro[3.3]heptane Scaffold
The "escape from flatland" is a prevailing theme in contemporary drug discovery, emphasizing the need for molecules with greater three-dimensionality. Spirocycles, particularly strained systems like the spiro[3.3]heptane core, are exemplary in this regard.[2] They serve as non-aromatic, conformationally restricted bioisosteres for common carbocyclic and heterocyclic rings.[1] The inclusion of an oxetane ring, as in 2-oxaspiro[3.3]heptane, introduces polarity and potential hydrogen bond accepting capabilities without the metabolic liabilities of more conventional groups.[3]
The carboxylic acid at the C-6 position is a prime handle for derivatization. Its conversion to an ester can be critical for:
-
Pro-drug Strategies: Masking the polar carboxylic acid to enhance membrane permeability, with subsequent hydrolysis in vivo to release the active acidic drug.
-
SAR Exploration: Systematically modifying the ester group to probe interactions within a biological target's binding pocket.
-
Tuning Physicochemical Properties: Adjusting solubility, lipophilicity (logP), and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
However, the unique structure of 2-oxaspiro[3.3]heptane-6-carboxylic acid—with its sterically demanding spirocyclic center and potentially acid/base-sensitive oxetane ring—requires careful consideration when selecting an esterification method.
Strategic Approaches to Esterification
The choice of esterification method is dictated by the stability of the substrate, the nature of the alcohol, and the desired scale of the reaction. We will explore three primary strategies, ranging from classical methods to milder, modern coupling techniques.
Method A: Fischer-Speier Esterification
The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] It is often performed by refluxing the reactants in a large excess of the alcohol, which also serves as the solvent, with a strong acid catalyst like sulfuric acid (H₂SO₄).[5][6]
-
Mechanistic Principle: The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbon, and after a series of proton transfers, a molecule of water is eliminated to form the ester.[4][7] All steps are reversible, necessitating strategies to drive the reaction to completion, such as using an excess of one reactant or removing water as it forms.[6][8]
-
Causality & Field Insights:
-
Advantages: This method is cost-effective, using inexpensive reagents, and is suitable for large-scale synthesis where the alcohol is a simple, low-boiling one (e.g., methanol, ethanol).[9]
-
Disadvantages for this Substrate: The harsh conditions (strong acid, high heat) can be problematic. The oxetane ring in the 2-oxaspiro[3.3]heptane core is susceptible to acid-catalyzed ring-opening, leading to undesired byproducts. This method is generally unsuitable for complex or acid-labile alcohols.
-
Method B: Acyl Chloride Formation and Subsequent Alcoholysis
This robust, two-step procedure involves first converting the carboxylic acid to a highly reactive acyl chloride, which is then treated with the alcohol to form the ester.[9]
-
Mechanistic Principle:
-
Activation: The carboxylic acid is reacted with an activating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to form the acyl chloride.[10] This replaces the hydroxyl group with a much better leaving group (chloride).
-
Nucleophilic Acyl Substitution: The resulting acyl chloride is highly electrophilic and reacts rapidly with the alcohol, even at low temperatures. The reaction is irreversible because the chloride leaving group is very stable.[10] A weak base like pyridine or triethylamine is often added to scavenge the HCl byproduct.[11]
-
-
Causality & Field Insights:
-
Advantages: This method is highly reliable and generally high-yielding. It avoids the equilibrium limitations of the Fischer esterification.[10] It is effective for a wide range of alcohols, including secondary and some tertiary ones.
-
Disadvantages: It requires an additional synthetic step. Reagents like thionyl chloride are corrosive, moisture-sensitive, and must be handled with care.[10][11] The reaction generates stoichiometric amounts of acid (HCl), which must be neutralized.
-
Method C: Carbodiimide-Mediated Coupling (Steglich Esterification)
The Steglich esterification is a very mild and widely used method that employs a coupling reagent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[12][13][14]
-
Mechanistic Principle: The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[15] While an alcohol can attack this intermediate directly, the reaction is significantly accelerated by DMAP. DMAP acts as a superior acyl transfer agent, forming a highly electrophilic N-acylpyridinium intermediate, which is then rapidly attacked by the alcohol to furnish the ester.[13][15] The DCC is consumed in the reaction, forming a dicyclohexylurea (DCU) byproduct.[12]
-
Causality & Field Insights:
-
Advantages: The reaction conditions are exceptionally mild (often room temperature) and neutral, making this method compatible with a vast range of sensitive functional groups, including the oxetane ring of our substrate.[12][13] It is particularly effective for sterically hindered substrates.[15]
-
Disadvantages: The primary drawback is the formation of the urea byproduct. DCU is poorly soluble in most organic solvents and can be removed by filtration, but EDC generates a water-soluble urea, which simplifies purification via aqueous work-up.[16] Carbodiimides are allergens and should be handled with care.
-
Visualization of Key Workflows and Mechanisms
General Experimental Workflow
Caption: General experimental workflow for esterification.
Steglich Esterification Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. synarchive.com [synarchive.com]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Protocols for Utilizing Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate in Parallel Synthesis
An Application Guide for Drug Discovery Researchers
Abstract
The quest for novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. Strained small rings and spirocyclic scaffolds have emerged as powerful tools for escaping the "flatland" of traditional aromatic compounds, offering access to novel three-dimensional chemical space. Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate is a versatile building block that combines the beneficial properties of a strained oxetane ring with a synthetically tractable ester handle. This guide provides detailed protocols and expert insights for leveraging this scaffold in parallel synthesis workflows, enabling the rapid generation of diverse compound libraries for hit identification and lead optimization.
Introduction: The Strategic Value of the 2-Oxaspiro[3.3]heptane Scaffold
The 2-oxaspiro[3.3]heptane motif has garnered significant attention in medicinal chemistry. The incorporation of an oxetane ring, a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups, can profoundly enhance the physicochemical properties of a molecule.[1][2][3] These improvements often include increased aqueous solubility, reduced lipophilicity, and greater metabolic stability, all of which are critical for developing successful drug candidates.[4]
This compound, in particular, is an ideal starting point for library synthesis. It features two key points of diversification:
-
The Ester Group: A versatile handle for elaboration, primarily through amide bond formation, allowing for the introduction of a wide array of chemical functionalities.
-
The Oxetane Ring: The inherent ring strain allows for nucleophilic ring-opening reactions, leading to 1,3-disubstituted cyclobutane cores with distinct structural vectors.[1]
This dual reactivity makes it an exceptional scaffold for parallel synthesis, where the goal is to rapidly produce a multitude of discrete, yet related, compounds.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1523572-08-8[7][8][9] |
| Molecular Formula | C₉H₁₄O₃[7] |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | This compound[7] |
| Canonical SMILES | CCOC(=O)C1CC2(COC2)C1[7] |
Core Synthetic Strategies for Library Generation
Two primary, high-throughput-compatible strategies allow for the comprehensive exploration of chemical space around this scaffold. The following sections provide detailed, step-by-step protocols for each.
-
Strategy A: Amide Library Synthesis. A robust two-step sequence involving ester hydrolysis followed by parallel amide coupling.
-
Strategy B: 1,3-Aminoalcohol Library Synthesis. A direct, one-step nucleophilic ring-opening of the oxetane moiety.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 5. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound | 1523572-08-8 [m.chemicalbook.com]
- 9. 1523572-08-8|this compound|BLD Pharm [bldpharm.com]
Introduction: The Strategic Value of the 2-Oxaspiro[3.3]heptane Scaffold
An Application Guide to the Chemical Derivatization of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
In the landscape of modern medicinal chemistry, there is a persistent drive to "escape from flatland"—a strategic shift away from planar, aromatic structures towards three-dimensional, sp³-rich molecular scaffolds.[1] These non-planar structures often lead to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, and can offer superior target selectivity by interacting with protein binding sites in a more defined, three-dimensional manner.[1][2]
The 2-oxaspiro[3.3]heptane motif has emerged as a particularly valuable scaffold in this context.[3] Its rigid, spirocyclic framework introduces a well-defined three-dimensional geometry, making it an attractive bioisostere for commonly used rings like piperidine, morpholine, and cyclohexane.[4][5] this compound serves as a versatile starting material, possessing two distinct points for chemical modification: the readily transformable ethyl ester at the 6-position and the strained oxetane ring. This guide provides detailed protocols and scientific rationale for the strategic derivatization of this key building block, enabling researchers to generate diverse libraries of novel compounds for drug discovery and development.
PART 1: Derivatization via the Ester Functional Group
The ethyl ester at the C-6 position of the cyclobutane ring is the most accessible and versatile handle for initial derivatization. Standard organic transformations can be employed to convert the ester into a carboxylic acid, a primary alcohol, or a wide array of amides, providing a gateway to diverse chemical space.
Saponification: Gateway to the Carboxylic Acid
The first logical step in many derivatization schemes is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This transformation is typically achieved through saponification, a base-mediated hydrolysis. The resulting carboxylic acid is a crucial intermediate, serving as a precursor for amide bond formation and other modifications.
Scientific Rationale: The reaction proceeds via nucleophilic acyl substitution. The hydroxide ion (from NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base exchange between the newly formed carboxylic acid and the ethoxide generates the carboxylate salt and ethanol. An acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid. Lithium hydroxide is often preferred over sodium or potassium hydroxide in research settings due to the generally higher solubility of lithium salts in organic solvents, which can sometimes facilitate a cleaner reaction.
Experimental Protocol: Hydrolysis of this compound
-
Reagent Preparation: Prepare a 1 M aqueous solution of lithium hydroxide (LiOH).
-
Reaction Setup: To a solution of this compound (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, add the 1 M LiOH solution (1.5 eq) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Workup (Acidification): Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-oxaspiro[3.3]heptane-6-carboxylic acid. The product is often a white solid and can be used in the next step without further purification if high purity is observed.
Data Summary Table:
| Parameter | Expected Value |
| Product | 2-oxaspiro[3.3]heptane-6-carboxylic acid |
| Typical Yield | >95% |
| Appearance | White to off-white solid |
| Purity (LC-MS) | >98% |
Amide Coupling: Building Molecular Diversity
Amide bonds are a cornerstone of medicinal chemistry, found in a vast number of FDA-approved drugs.[6] The carboxylic acid synthesized in the previous step is an ideal substrate for amide coupling reactions, allowing for the introduction of a wide range of amine-containing fragments.
Scientific Rationale: Direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and often inefficient.[6] Therefore, coupling agents are used to activate the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) convert the carboxylic acid into a highly reactive intermediate (e.g., an active ester). This intermediate is readily attacked by the nucleophilic amine to form the stable amide bond, proceeding smoothly at room temperature. The choice of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is critical to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Reagent Preparation: Dissolve 2-oxaspiro[3.3]heptane-6-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Activation: To the solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until the carboxylic acid is consumed (typically 4-12 hours).
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers successively with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.
Data Summary Table:
| Parameter | Representative Example (N-benzylamide) |
| Product | N-benzyl-2-oxaspiro[3.3]heptane-6-carboxamide |
| Typical Yield | 75-90% |
| Appearance | White solid |
| Purification | Silica Gel Chromatography (e.g., 30-50% Ethyl Acetate in Hexanes) |
Reduction: Accessing the Primary Alcohol
Reduction of the ethyl ester provides the corresponding primary alcohol, (2-oxaspiro[3.3]heptan-6-yl)methanol. This alcohol is a valuable synthetic intermediate that can be further functionalized through oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.
Scientific Rationale: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the efficient reduction of esters to primary alcohols.[7] The mechanism involves the delivery of a hydride ion (H⁻) to the ester carbonyl carbon, followed by the elimination of ethoxide to form an intermediate aldehyde. This aldehyde is immediately reduced by a second equivalent of the hydride to the primary alcohol. The reaction is typically performed in an anhydrous ether solvent like THF at low temperatures to control its high reactivity. An aqueous workup is necessary to quench the excess reagent and hydrolyze the aluminum alkoxide intermediates.
Experimental Protocol: LiAlH₄ Reduction of the Ester
-
Safety Precaution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF in a flask equipped with a dropping funnel and an inert gas inlet. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup (Fieser Quench): Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise, water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by flash chromatography if necessary.
Data Summary Table:
| Parameter | Expected Value |
| Product | (2-Oxaspiro[3.3]heptan-6-yl)methanol |
| Typical Yield | 80-95% |
| Appearance | Colorless oil or low-melting solid |
| Purification | Silica Gel Chromatography (e.g., 40-60% Ethyl Acetate in Hexanes) |
PART 2: Derivatization via Oxetane Ring Opening
The oxetane ring of the 2-oxaspiro[3.3]heptane core is a strained four-membered ether. This inherent ring strain allows it to undergo ring-opening reactions with nucleophiles, a transformation not readily observed with less strained ethers like THF.[8][9] This reactivity provides a powerful method for installing functionality directly onto the spirocyclic core, leading to 3,3-disubstituted cyclobutane derivatives.
Scientific Rationale: The ring opening of oxetanes is typically facilitated by Lewis or Brønsted acids.[9][10] The acid coordinates to the oxetane oxygen, making the adjacent carbons more electrophilic and susceptible to nucleophilic attack. The reaction follows an Sₙ2 mechanism, where the nucleophile attacks one of the α-carbons, leading to cleavage of the C-O bond and relief of ring strain. In symmetrically substituted oxetanes like the one in our substrate, attack can occur at either C-1 or C-3, leading to the same product. This reaction provides a linear, functionalized chain attached to a quaternary carbon center.
Experimental Protocol: Lewis Acid-Catalyzed Ring Opening with a Thiol Nucleophile
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous, non-coordinating solvent like dichloromethane (DCM) under an inert atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).
-
Lewis Acid Addition: Add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq), dropwise to the solution.
-
Nucleophile Addition: Add a solution of a thiol, for example, thiophenol (1.5 eq), in DCM dropwise.
-
Reaction: Stir the mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography to isolate the ring-opened product.
Data Summary Table:
| Parameter | Representative Example (Thiophenol adduct) |
| Product | Ethyl 3-(hydroxymethyl)-3-((phenylthio)methyl)cyclobutane-1-carboxylate |
| Typical Yield | 60-80% |
| Appearance | Colorless to pale yellow oil |
| Key Feature | Formation of a 3,3-disubstituted cyclobutane |
Visualization of Synthetic Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
The Rising Star in Medicinal Chemistry: Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate as a Bioisosteric Tool
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional, "flat" molecular architectures. The strategic incorporation of three-dimensional scaffolds is a key approach to navigating the complex landscape of biological targets. Among the emerging stars in this arena is the spiro[3.3]heptane motif, a rigid and compact framework that offers a compelling alternative to commonly used cyclic structures. This guide focuses on a particularly valuable derivative, Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate , and its applications in modern drug discovery.
The spiro[3.3]heptane scaffold, and its heteroatomic variants like the 2-oxaspiro[3.3]heptane system, are gaining traction as bioisosteres for prevalent moieties such as piperidine and phenyl rings. Their rigid, three-dimensional nature can lead to enhanced target selectivity and improved physicochemical properties, such as aqueous solubility, while maintaining or improving biological activity. This compound, a commercially available building block, provides a versatile entry point for introducing this desirable scaffold into drug candidates. The ethyl ester functionality serves as a convenient chemical handle for further elaboration, allowing for the synthesis of a diverse array of derivatives.
Physicochemical Properties and Advantages as a Bioisostere
The incorporation of the 2-oxaspiro[3.3]heptane moiety, facilitated by building blocks like this compound, can confer several advantages to a drug candidate:
| Property | Comparison to Traditional Scaffolds (e.g., Cyclohexane, Phenyl) | Implication in Drug Design |
| Three-Dimensionality | Higher sp³ character compared to flat aromatic rings. | Provides a more defined spatial arrangement of substituents, potentially leading to higher binding affinity and selectivity for the biological target. |
| Rigidity | Conformationally restricted due to the spirocyclic system. | Reduces the entropic penalty upon binding to a target, which can contribute to a more favorable binding free energy. The predictable orientation of substituents aids in structure-activity relationship (SAR) studies. |
| Solubility | The presence of the ether oxygen can improve aqueous solubility compared to its carbocyclic analogue. | Enhanced solubility can lead to better absorption and distribution profiles of a drug candidate. |
| Metabolic Stability | Generally exhibits good metabolic stability. | The oxetane ring is often more resistant to metabolic degradation than other functionalities. |
| Novelty | Occupies a less explored area of chemical space. | Offers opportunities for developing novel intellectual property and overcoming challenges associated with existing drug classes. |
Synthetic Utility and Key Transformations
The ethyl ester of this compound is a versatile functional group that can be readily transformed into other key functionalities, such as carboxylic acids, amides, and alcohols. These transformations allow for the straightforward integration of the 2-oxaspiro[3.3]heptane scaffold into a lead molecule or for its use as a core for library synthesis.
Protocol 1: Hydrolysis of this compound to 2-Oxaspiro[3.3]heptane-6-carboxylic acid
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for the formation of amides and other derivatives.
Workflow Diagram:
Hydrolysis Workflow
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio).
-
Addition of Base: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (EtOAc) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary.
Protocol 2: Amide Coupling of 2-Oxaspiro[3.3]heptane-6-carboxylic acid
This protocol outlines the formation of an amide bond, a common linkage in pharmaceuticals, using the carboxylic acid obtained from Protocol 1.
Workflow Diagram:
Amide Coupling Workflow
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-Oxaspiro[3.3]heptane-6-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 eq), followed by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with water and extract with EtOAc (3 x volumes).
-
Combine the organic layers and wash sequentially with 5% aqueous lithium chloride (LiCl) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel chromatography to obtain the desired amide.
Protocol 3: Reduction of this compound to (2-Oxaspiro[3.3]heptan-6-yl)methanol
This protocol describes the reduction of the ethyl ester to the corresponding primary alcohol, which can serve as a precursor for ethers, aldehydes, or for introduction as a hydroxymethyl substituent.
Workflow Diagram:
Application Notes & Protocols: Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate as a Foundational Fragment for Drug Discovery
Introduction: The landscape of modern drug discovery is increasingly focused on navigating beyond "flatland"—the realm of planar, sp²-rich molecules—towards greater three-dimensionality.[1][2] This shift is driven by the need to address more challenging biological targets, such as protein-protein interactions, and to develop candidates with superior physicochemical properties and novel intellectual property.[2][3] Within this paradigm, strained spirocyclic systems have emerged as powerful scaffolds.[4][5] The 2-oxaspiro[3.3]heptane motif, a core component of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate, represents a particularly compelling structural class. It masterfully combines the conformational rigidity and defined three-dimensional exit vectors of a spirocycle with the beneficial properties of an oxetane ring.[2][6][7]
Oxetanes are valued in medicinal chemistry as small, polar bioisosteres for less desirable groups like gem-dimethyl or carbonyls.[8][9] Their incorporation is known to enhance aqueous solubility, improve metabolic stability, and modulate the basicity of proximal amines—key factors in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][10] this compound encapsulates these advantages in a low-molecular-weight fragment, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD) campaigns. Its rigid structure reduces the entropic penalty upon binding, while the ethyl ester provides a "poised" synthetic handle for rapid and directed chemical elaboration.[11]
This guide provides a comprehensive overview of the strategic application of this compound in FBDD, detailing its properties, a general synthetic strategy, and robust protocols for screening and hit-to-lead optimization.
Section 1: Physicochemical Properties & Synthetic Strategy
Profile of a Privileged Fragment
This compound (CAS: 1523572-08-8) is an exemplary fragment that aligns well with the empirical "Rule of Three," a guideline for effective fragment library components.[12][13] Its properties make it an efficient starting point for exploring protein binding sites.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₉H₁₄O₃ | Low atom count provides a simple starting point. |
| Molecular Weight | 170.21 g/mol | Well under the 300 Da guideline, maximizing ligand efficiency. |
| Calculated LogP | ~0.8-1.2 | Balances solubility with sufficient character for binding. |
| Hydrogen Bond Donors | 0 | Simplicity reduces non-specific interactions. |
| Hydrogen Bond Acceptors | 3 (Oxetane O, Carbonyl O, Ester O) | Provides specific points for directed protein interactions. |
| Rotatable Bonds | 2 | Conformational rigidity reduces the entropic cost of binding. |
| Fraction of sp³ Carbons (Fsp³) | 0.89 | High degree of three-dimensionality to explore non-flat binding sites.[2] |
General Synthetic Approach
While multiple specific routes can be envisioned, a common and scalable strategy for constructing the spiro[3.3]heptane core involves the double alkylation of an active methylene compound.[14] The following scheme illustrates a plausible, convergent route to the title compound.
Caption: Plausible synthetic route via double alkylation and decarboxylation.
This two-step process first establishes the core spirocyclic framework through a robust double alkylation reaction. The subsequent selective mono-decarboxylation of the resulting malonate intermediate yields the target fragment. This approach is amenable to scale-up for library production.
Section 2: Application in Fragment-Based Drug Discovery (FBDD)
The primary value of this compound is as a starting point in an FBDD campaign. The workflow involves screening this and other fragments to find low-affinity "hits," which are then structurally characterized and optimized into high-affinity leads.[3][15]
Caption: The Fragment-Based Drug Discovery (FBDD) cascade.
Protocol 1: Biophysical Screening & Hit Validation Cascade
Objective: To identify and validate the binding of this compound to a protein target of interest. Due to the expected weak affinity of fragments, a cascade of sensitive biophysical techniques is required to confidently identify true hits and discard false positives.[15][16]
Pillar 1: Primary Screening using Surface Plasmon Resonance (SPR)
-
Causality: SPR is a highly sensitive, label-free technique ideal for primary fragment screening.[17] It directly measures binding to an immobilized target protein in real-time, providing information on binding kinetics (kₐ, kₑ) and affinity (Kₑ).[11] Its throughput allows for the efficient screening of fragment libraries.[11]
-
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling). An unrelated protein should be immobilized on a reference flow cell to identify non-specific binders.
-
Fragment Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Create a dilution series in an appropriate running buffer (e.g., HBS-EP+) to a final screening concentration, typically between 100 µM and 1 mM. Ensure the final DMSO concentration is consistent across all samples and below 1-2%.
-
Screening Run: Inject the fragment solution over the target and reference flow cells. Monitor the change in response units (RU) over time. A response significantly above the reference cell and baseline noise indicates a potential binding event.
-
Data Analysis: Subtract the reference cell signal from the target cell signal. Fragments showing a concentration-dependent binding response are considered primary hits.
-
Pillar 2: Orthogonal Hit Validation using NMR Spectroscopy
-
Causality: NMR provides unambiguous evidence of binding in solution, making it an excellent orthogonal method to validate hits from surface-based techniques like SPR.[15] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (waterLOGSY), are highly sensitive to weak interactions and do not require protein labeling.[17][18][19]
-
Methodology (STD-NMR):
-
Sample Preparation: Prepare two NMR samples in a deuterated buffer (e.g., PBS in D₂O).
-
Sample 1 (Reference): 100-500 µM of the fragment.
-
Sample 2 (Binding): 100-500 µM of the fragment + 5-20 µM of the target protein.
-
-
NMR Acquisition:
-
Acquire a standard 1D proton spectrum for the reference sample.
-
Acquire an STD spectrum for the binding sample. This involves selectively saturating a region of the protein's proton spectrum (on-resonance) and a region where no protein signals are present (off-resonance).
-
-
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Protons on the fragment that are in close contact with the protein will receive saturation and appear as signals in the difference spectrum. The presence of these signals confirms a direct binding interaction.
-
Section 3: Hit-to-Lead Optimization
Once this compound is confirmed as a binder, the next phase is to elaborate its structure to improve potency and selectivity.[20][21] The ethyl ester group is the primary vector for this chemical evolution. A crucial prerequisite for rational design is obtaining a high-resolution crystal structure of the fragment bound to the target protein, which reveals the binding pocket's environment and directs synthetic efforts.[22]
Protocol 2: Initial SAR Elaboration via Amide Coupling
Objective: To rapidly generate a small, diverse library of analogs by modifying the ester handle to probe the surrounding chemical space and establish an initial Structure-Activity Relationship (SAR).
Pillar 1: Hydrolysis to the Carboxylic Acid Intermediate
-
Causality: The carboxylic acid is a versatile intermediate for a wide range of coupling chemistries, most notably amide bond formation, which is a robust and reliable reaction in medicinal chemistry.
-
Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of THF/Methanol/Water.
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture with 1N HCl to pH ~2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-oxaspiro[3.3]heptane-6-carboxylic acid.
-
Pillar 2: Parallel Amide Synthesis
-
Causality: Amide coupling allows for the introduction of a wide variety of chemical groups by utilizing a diverse library of commercially available primary and secondary amines. This enables the exploration of different vectors, sizes, and functionalities (e.g., aromatic rings, basic amines, alkyl chains) around the core fragment.
-
Methodology:
-
Reaction Setup: In an array of vials, dissolve the 2-oxaspiro[3.3]heptane-6-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM.
-
Amine Addition: To each vial, add a unique amine from a diverse amine library (1.1 eq).
-
Coupling Reagent Addition: Add a coupling reagent (e.g., HATU, HBTU) (1.2 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0-3.0 eq) to each vial.
-
Reaction: Stir the reactions at room temperature for 4-16 hours.
-
Work-up & Purification: Quench the reactions, perform a standard aqueous work-up, and purify the products, typically via reverse-phase HPLC or flash column chromatography.
-
Characterization & Screening: Confirm the structure of each new analog (LC-MS, NMR) and re-screen them using the validated biophysical assay (e.g., SPR) to determine their binding affinity. This data forms the basis of the initial SAR, guiding the next round of rational design.
-
Conclusion
This compound is more than just a novel chemical entity; it is a strategically designed tool for modern drug discovery. Its inherent three-dimensionality, favorable physicochemical properties, and poised synthetic handle make it an exceptional starting point for FBDD campaigns. By employing a rigorous biophysical screening cascade and a rational, structure-guided hit-to-lead strategy, researchers can leverage this fragment to efficiently navigate complex biological targets and develop potent, highly optimized lead compounds.
References
- 1. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. biosciencehorizons.com [biosciencehorizons.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. This compound | 1523572-08-8 [m.chemicalbook.com]
- 14. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lifechemicals.com [lifechemicals.com]
- 22. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Ethyl 2-Oxaspiro[3.3]heptane-6-carboxylate into Bioactive Molecules
Introduction: The Strategic Value of the 2-Oxaspiro[3.3]heptane Scaffold
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The 2-oxaspiro[3.3]heptane motif has emerged as a particularly valuable building block.[1][2][3] Its rigid, three-dimensional structure, combined with the polarity imparted by the oxetane ring, offers a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic and heteroaromatic chemistry.[4] This spirocyclic system is recognized as an effective bioisostere for commonly used groups such as gem-dimethyl and carbonyl moieties, and as a metabolically stable alternative to morpholine.[1][5]
The incorporation of the 2-oxaspiro[3.3]heptane scaffold can profoundly and beneficially influence key drug-like properties:
-
Enhanced Aqueous Solubility: The polar oxetane oxygen acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its carbocyclic or gem-dimethyl counterparts.[1][6]
-
Improved Metabolic Stability: The oxetane ring is generally robust towards oxidative metabolism by cytochrome P450 enzymes, which can be a metabolic weak spot for groups like morpholine or alkyl chains.[1][5][6]
-
Reduced Lipophilicity: Strategic replacement of lipophilic fragments with the polar oxetane spirocycle can lower the distribution coefficient (LogD), a critical parameter for optimizing pharmacokinetic profiles and reducing off-target effects.[7][8]
-
Novel Chemical Space and IP Position: As a non-classical and structurally complex scaffold, it provides access to novel chemical matter, enabling the exploration of new structure-activity relationships (SAR) and strengthening intellectual property positions.[2][9]
Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate is a commercially available and versatile starting material, providing a direct entry point for integrating this advantageous scaffold into drug candidates.[10][11] The ester functionality serves as a synthetic handle for a variety of chemical transformations, allowing for its elaboration into amides, alcohols, and other functional groups, thereby enabling its use as a core scaffold element or as a pendant group.
This guide provides detailed protocols for the key chemical transformations of this compound, offering researchers a practical framework for its incorporation into bioactive molecules.
Core Synthetic Strategies and Workflows
The primary functional handle of the title compound is the ethyl ester. This allows for three principal synthetic diversification strategies: hydrolysis to the corresponding carboxylic acid for subsequent amide coupling, reduction to the primary alcohol for ether or amine formation, and direct amidation.
Protocol 1: Saponification to 2-Oxaspiro[3.3]heptane-6-carboxylic Acid
The hydrolysis of the ethyl ester to the parent carboxylic acid is a fundamental step, creating a versatile intermediate for standard peptide coupling reactions. While seemingly straightforward, care must be taken to avoid forcing conditions that could potentially lead to the ring-opening of the strained oxetane. A mild, aqueous base at moderate temperatures is therefore recommended.
Rationale for Experimental Choices:
-
Base: Lithium hydroxide (LiOH) is chosen as it is less nucleophilic than sodium or potassium hydroxide, minimizing the risk of undesired side reactions. It is highly effective for ester saponification and the resulting lithium carboxylate salt is typically soluble in the reaction medium.
-
Solvent System: A mixture of tetrahydrofuran (THF) and water provides a homogenous medium for both the organic ester and the aqueous base, facilitating an efficient reaction.
-
Temperature: Room temperature is generally sufficient to drive the reaction to completion without promoting degradation of the oxetane ring. Gentle heating (e.g., to 40 °C) can be employed to accelerate the reaction if necessary, but should be monitored closely.
-
Acidification: Careful acidification with a mild acid like 1 M HCl is crucial to protonate the carboxylate salt. The product should be extracted promptly to minimize its exposure to the acidic aqueous environment.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of THF and water (2:1 v/v) to a final concentration of approximately 0.2 M.
-
Base Addition: Add lithium hydroxide monohydrate (1.5 equiv) to the solution with stirring.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up (Quench): Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 1 M HCl with vigorous stirring.
-
Extraction: Promptly extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-oxaspiro[3.3]heptane-6-carboxylic acid. The product is typically a white solid and can be used in the next step without further purification.
| Parameter | Condition | Rationale |
| Reagents | LiOH·H₂O | Mild conditions, high yield saponification. |
| Solvent | THF / H₂O | Ensures homogeneity of reactants. |
| Temperature | Room Temperature | Prevents potential oxetane ring degradation. |
| Work-up | Careful acidification (pH 3-4) | Minimizes prolonged exposure of product to strong acid. |
Protocol 2: Amide Bond Formation via the Carboxylic Acid Intermediate
With 2-oxaspiro[3.3]heptane-6-carboxylic acid in hand, standard amide coupling protocols can be employed. The choice of coupling reagent is critical, especially when dealing with sterically hindered or electron-deficient amines.[1][4] The following protocol utilizes HATU, a highly efficient and widely used coupling reagent known for its rapid reaction times and suppression of racemization.
Rationale for Experimental Choices:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uranium-based reagent that rapidly activates carboxylic acids to form a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine.
-
Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine hydrochloride salt if used.
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for dissolving the reactants and facilitating the reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry, nitrogen-flushed flask, dissolve 2-oxaspiro[3.3]heptane-6-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (or its hydrochloride salt) (1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor for completion by LC-MS (typically 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-oxaspiro[3.3]heptane-6-carboxamide.
Protocol 3: Reduction of Ethyl Ester to (2-Oxaspiro[3.3]heptan-6-yl)methanol
Reduction of the ester provides the corresponding primary alcohol, a key intermediate for introducing the spirocyclic scaffold via ether linkages or for further functional group transformations (e.g., conversion to an amine or halide). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Rationale for Experimental Choices:
-
Reducing Agent: LiAlH₄ is a potent, non-selective reducing agent capable of efficiently reducing esters to primary alcohols. Its high reactivity necessitates anhydrous conditions and careful handling.
-
Solvent: Anhydrous THF is the standard solvent for LiAlH₄ reductions due to its ability to solvate the reagent and its inertness under the reaction conditions.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the ester, and then allowed to warm to room temperature to ensure the reaction goes to completion.
-
Quenching: A Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate of aluminum salts that is easily filtered.
Step-by-Step Methodology:
-
Setup: To a dry, nitrogen-flushed flask, add a solution of LiAlH₄ (1.5 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Ester Addition: Prepare a solution of this compound (1.0 equiv) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, monitoring by TLC or LC-MS.
-
Work-up (Fieser Quench): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).
-
'X' mL of 15% (w/v) aqueous NaOH.
-
'3X' mL of water.
-
-
Filtration and Extraction: A granular white precipitate should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield (2-oxaspiro[3.3]heptan-6-yl)methanol, typically as a colorless oil or low-melting solid, which is often pure enough for subsequent steps.
| Parameter | Condition | Rationale |
| Reagent | LiAlH₄ | Potent reducing agent for complete ester reduction. |
| Solvent | Anhydrous THF | Standard inert solvent for LiAlH₄ reactions. |
| Temperature | 0 °C to RT | Controls initial exotherm and drives reaction to completion. |
| Work-up | Fieser Quench | Safe and effective method for quenching LiAlH₄ and removing aluminum salts. |
Conclusion and Future Directions
This compound represents a readily accessible and highly valuable building block for modern medicinal chemistry. The protocols detailed herein provide a robust foundation for its hydrolysis, subsequent amide coupling, and reduction to key synthetic intermediates. By leveraging these methods, researchers can efficiently incorporate the advantageous 2-oxaspiro[3.3]heptane scaffold into a diverse range of molecules. This can lead to significant improvements in solubility, metabolic stability, and other critical drug-like properties, ultimately accelerating the discovery and development of novel therapeutics. Further exploration into the nucleophilic ring-opening of this specific scaffold under various conditions could unlock additional synthetic pathways, enabling its use as a unique, three-dimensional linker in bifunctional molecules such as PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
Application Note: Strategic Hydrolysis of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate for the Synthesis of a Key Carboxylic Acid Intermediate
Abstract
The 2-oxaspiro[3.3]heptane motif is a valuable scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased polarity and metabolic stability.[1][2] This application note provides a detailed protocol for the hydrolysis of ethyl 2-oxaspiro[3.3]heptane-6-carboxylate to its corresponding carboxylic acid, a critical building block for further chemical elaboration in drug discovery programs. We will delve into the mechanistic rationale for selecting optimal reaction conditions that ensure the integrity of the strained oxetane ring, present a step-by-step experimental procedure, and outline methods for purification and characterization of the final product.
Introduction: The Significance of the 2-Oxaspiro[3.3]heptane Scaffold
Spirocyclic systems, particularly those incorporating strained rings like oxetanes, have garnered significant attention in drug discovery.[3] The 2-oxaspiro[3.3]heptane core offers a unique three-dimensional geometry that can effectively explore chemical space, often leading to improved target engagement and pharmacokinetic profiles.[4] Oxetanes are recognized as polar, metabolically robust isosteres for gem-dimethyl and carbonyl groups, capable of enhancing aqueous solubility and modulating the basicity of nearby functional groups.[5] The conversion of the readily accessible ethyl ester to the carboxylic acid unlocks a versatile functional handle for amide bond formation, further esterification, or other key transformations in the synthesis of complex bioactive molecules.
Mechanistic Considerations: A Tale of Two Pathways
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[6] However, the presence of the strained oxetane ring in our substrate necessitates a careful choice of catalyst to prevent undesired ring-opening.[7]
Acid-Catalyzed Hydrolysis: A Risky Proposition
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[8] While effective for many esters, this method poses a significant risk to the 2-oxaspiro[3.3]heptane core. The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to cleavage under acidic conditions, which can lead to the formation of 1,3-diol byproducts.[5][7] The stability of the oxetane ring is highly dependent on its substitution pattern, but acidic environments generally promote ring-opening reactions.[9]
Base-Catalyzed Hydrolysis (Saponification): The Preferred Route
Base-catalyzed hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide ion on the electrophilic ester carbonyl.[10] This pathway is generally much safer for acid-sensitive functional groups. The reaction is effectively irreversible because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[11][12] Studies have shown that the oxetane moiety, particularly 3,3-disubstituted variants like our spirocyclic system, exhibits good stability under basic conditions.[13][14] Therefore, saponification is the method of choice for this transformation.
Diagram 1: Reaction Scheme for Base-Catalyzed Hydrolysis
A concise representation of the two-step hydrolysis and acidification process.
Detailed Experimental Protocol
This protocol is designed for the hydrolysis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥95% | Various |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Various |
| Deionized Water | High Purity | In-house |
| Hydrochloric Acid (HCl), 1M solution | ACS Reagent Grade | Various |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Various |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and deionized water.
-
Addition of Base: To the stirring solution, add sodium hydroxide (1.5 eq) in portions.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 66-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring to acidify the mixture to a pH of approximately 2-3. A precipitate of the carboxylic acid may form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel.[15]
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR Spectroscopy: To observe the disappearance of the ester C=O stretch and the appearance of the carboxylic acid C=O and broad O-H stretches.
Visualization of the Experimental Workflow
Diagram 2: Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols for the Solid-Phase Synthesis Applications of 2-Oxaspiro[3.3]heptane-6-carboxylic Acid
Introduction: The Strategic Value of the 2-Oxaspiro[3.3]heptane Scaffold in Modern Drug Discovery
In the quest for novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing into three-dimensional chemical space. The 2-oxaspiro[3.3]heptane motif has emerged as a particularly valuable building block in this endeavor. This rigid, spirocyclic system, featuring a strained oxetane ring, offers a unique combination of properties that can be strategically leveraged to overcome common challenges in drug design.
The oxetane moiety is a polar, low molecular weight heterocycle that can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2] Its incorporation into a molecule can lead to significant improvements in aqueous solubility, a critical factor for oral bioavailability.[2][3] Furthermore, the oxetane's oxygen atom can act as a hydrogen bond acceptor, potentially enhancing target affinity. The spiro[3.3]heptane core imparts a defined three-dimensional geometry, which can lead to higher target selectivity and improved pharmacokinetic properties.[4][5] This rigid scaffold can serve as a non-planar bioisostere for more flexible or aromatic systems like piperidine or benzene rings.[5][6]
2-Oxaspiro[3.3]heptane-6-carboxylic acid combines these desirable features with a functional handle—the carboxylic acid—that is amenable to a wide range of synthetic transformations, most notably solid-phase synthesis. This allows for the efficient incorporation of this valuable scaffold into peptide and small molecule libraries for high-throughput screening and lead optimization.
These application notes provide detailed protocols for the utilization of 2-oxaspiro[3.3]heptane-6-carboxylic acid in solid-phase synthesis, from initial resin loading to final product cleavage.
Rationale for Use in Solid-Phase Synthesis
Solid-phase synthesis (SPPS) is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient construction of compound libraries.[7] The primary advantages of this technique include the use of excess reagents to drive reactions to completion and simplified purification through simple filtration and washing steps.[8]
2-Oxaspiro[3.3]heptane-6-carboxylic acid is an ideal candidate for SPPS for several reasons:
-
Stable Scaffold: The spiro[3.3]heptane core is chemically robust and stable to the conditions typically employed in Fmoc-based solid-phase peptide synthesis.[4] While oxetanes can be unstable under harsh acidic conditions, the cleavage conditions for many commonly used resins are mild enough to preserve the integrity of the ring.[3]
-
Versatile Functional Handle: The carboxylic acid provides a convenient point of attachment to a variety of solid supports, such as Wang and 2-chlorotrityl chloride resins.
-
Modulation of Physicochemical Properties: By incorporating this building block, researchers can systematically investigate the impact of the oxetane moiety on the solubility, lipophilicity, and metabolic stability of their target compounds.[9][10]
Experimental Workflows
The following diagram illustrates the general workflow for the incorporation of 2-oxaspiro[3.3]heptane-6-carboxylic acid into a peptide sequence via solid-phase synthesis.
Caption: General workflow for solid-phase peptide synthesis incorporating 2-oxaspiro[3.3]heptane-6-carboxylic acid.
Detailed Protocols
PART 1: Resin Selection and Loading
The choice of resin is critical and depends on the desired properties of the final product, particularly the C-terminus (acid or amide) and the desired cleavage conditions. For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin and 2-chlorotrityl chloride (2-CTC) resin are excellent choices.[11]
Table 1: Recommended Resins for 2-Oxaspiro[3.3]heptane-6-carboxylic Acid Immobilization
| Resin Type | Linkage | Cleavage Conditions | Key Advantages |
| Wang Resin | Ester (p-alkoxybenzyl) | Moderate Acid (e.g., 50-95% TFA)[12] | Widely used, good stability, yields C-terminal acid.[7] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Ester (Trityl) | Very Mild Acid (e.g., 1-2% TFA, or AcOH/TFE/DCM)[1][10] | Ideal for synthesizing protected peptide fragments.[1] |
Protocol 1.1: Loading of 2-Oxaspiro[3.3]heptane-6-carboxylic Acid onto Wang Resin
This protocol utilizes a carbodiimide activation method with a catalyst.
-
Materials:
-
Wang Resin (1.0 g, ~1.0 mmol/g substitution)
-
2-Oxaspiro[3.3]heptane-6-carboxylic acid (2.0 mmol, 2 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (2.0 mmol, 2 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
Pyridine
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
-
Procedure:
-
Place the Wang resin in the synthesis vessel and swell in DCM (10 mL) for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve 2-oxaspiro[3.3]heptane-6-carboxylic acid in a minimal amount of DMF, then dilute with DCM (10 mL).
-
Add the solution of the carboxylic acid to the resin.
-
Add the DMAP solution (0.1 mmol in 1 mL DMF) to the resin slurry.
-
Add DIC to the vessel and agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Capping: To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL) for 30 minutes.
-
Wash the resin as in step 7, followed by a final wash with MeOH (2 x 10 mL) and dry under vacuum.
-
Determine the loading capacity using a standard method such as Fmoc cleavage spectrophotometry if an Fmoc-protected amino acid were loaded, or by gravimetric analysis.
-
Protocol 1.2: Loading of 2-Oxaspiro[3.3]heptane-6-carboxylic Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin
This method is performed under milder, base-catalyzed conditions.
-
Materials:
-
2-Chlorotrityl Chloride Resin (1.0 g, ~1.5 mmol/g substitution)
-
2-Oxaspiro[3.3]heptane-6-carboxylic acid (1.0 mmol, 0.6-1.0 eq. relative to resin capacity)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 4 eq. relative to carboxylic acid)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Procedure:
-
Swell the 2-CTC resin in anhydrous DCM (10 mL) for 30 minutes in a synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve 2-oxaspiro[3.3]heptane-6-carboxylic acid in anhydrous DCM (10 mL).
-
Add DIPEA to the carboxylic acid solution.
-
Add the resulting solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Capping: Add MeOH (1 mL) to the vessel and agitate for 30 minutes to cap any unreacted chlorotrityl sites.
-
Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
PART 2: Peptide Chain Elongation
The following is a standard protocol for Fmoc-based peptide synthesis.
Protocol 2.1: Standard Coupling Cycle
-
Materials:
-
Loaded resin from Part 1
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids (4 eq. relative to resin loading)
-
Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)
-
DIPEA or 2,4,6-Collidine
-
DMF
-
-
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and a coupling agent such as HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the activation mixture and immediately add it to the resin.
-
Agitate the mixture for 30-60 minutes.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 1-4 for each subsequent amino acid in the sequence.
-
Table 2: Common Coupling Reagents for Peptide Synthesis
| Reagent | Description | Notes |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient, fast coupling rates, low racemization.[13][14] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used and effective coupling reagent.[13] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classic and cost-effective coupling cocktail that minimizes racemization.[13][15] |
PART 3: Cleavage and Deprotection
The final step is to cleave the synthesized peptide from the solid support and remove any side-chain protecting groups. The choice of cleavage cocktail is dependent on the resin used and the amino acid composition of the peptide.
Protocol 3.1: Cleavage from Wang Resin (with side-chain deprotection)
-
Materials:
-
Peptide-bound Wang resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
-
-
Procedure:
-
Wash the dried peptide-resin with DCM (3 x 10 mL).
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Protocol 3.2: Cleavage of a Fully Protected Peptide from 2-CTC Resin
This mild cleavage preserves acid-labile side-chain protecting groups.[1]
-
Materials:
-
Peptide-bound 2-CTC resin (dried)
-
Cleavage Cocktail: Acetic acid/Trifluoroethanol (TFE)/DCM (1:2:7 v/v/v) or 20% Hexafluoroisopropanol (HFIP) in DCM[8]
-
Cold diethyl ether
-
-
Procedure:
-
Swell the dried resin in DCM.
-
Add the cleavage cocktail and agitate for 30-60 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail or DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Precipitate the protected peptide with cold diethyl ether, collect by centrifugation, and dry.
-
Conclusion
2-Oxaspiro[3.3]heptane-6-carboxylic acid represents a valuable and strategic building block for solid-phase synthesis. Its unique structural and physicochemical properties make it an attractive tool for medicinal chemists seeking to enhance the drug-like properties of their compounds. The protocols outlined in these application notes provide a comprehensive guide for the effective incorporation of this scaffold into peptide and small molecule libraries, paving the way for the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleaving protected peptides from 2-chlorotrityl chloride resin: Moving away from dichloromethane - ACS Green Chemistry [gcande.digitellinc.com]
- 3. peptide.com [peptide.com]
- 4. omizzur.com [omizzur.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
Application Note: Leveraging Ethyl 2-Oxaspiro[3.3]heptane-6-carboxylate for the Synthesis of Novel Chemical Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery
The imperative in modern medicinal chemistry to "escape from flatland" has driven significant interest in novel, three-dimensional (3D) scaffolds.[1] Saturated spirocyclic systems, particularly those incorporating strained four-membered rings like oxetanes, have emerged as powerful tools for enhancing the physicochemical properties of drug candidates.[2][3] The 2-oxaspiro[3.3]heptane (OSH) motif is a privileged scaffold that offers a rigid, well-defined exit vector for substituents, improving properties such as aqueous solubility and metabolic stability while reducing lipophilicity.[4][5][6]
Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate is a versatile and readily accessible building block that serves as an excellent starting point for the construction of diverse chemical libraries. Its unique spirocyclic oxetane core acts as a non-classical bioisostere for commonly used groups like gem-dimethyl, carbonyls, and even para-substituted phenyl rings, providing a novel avenue to explore chemical space and circumvent existing intellectual property.[4][7] This application note provides a detailed guide, including rationale and step-by-step protocols, for leveraging this building block in the synthesis of amide and amine-based libraries for drug discovery programs.
Profile of the Core Scaffold: this compound
This bifunctional molecule contains a stable oxetane ring and a chemically versatile ethyl ester, making it an ideal starting point for library synthesis. The rigid spirocyclic core ensures that substituents are projected into distinct vectors in 3D space, which is highly desirable for probing interactions with biological targets.[2]
Table 1: Physicochemical Properties of the Parent Scaffold
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1523572-08-8[8] |
| Molecular Formula | C₉H₁₄O₃[9] |
| Molecular Weight | 170.21 g/mol |
| Appearance | Colorless to pale yellow oil |
| Key Reactive Handles | Ester (for hydrolysis, amidation), Oxetane (stable, influences conformation) |
Strategic Workflow for Library Synthesis
The primary strategy for diversifying the this compound scaffold involves initial hydrolysis of the ethyl ester to the corresponding carboxylic acid. This key intermediate, 2-oxaspiro[3.3]heptane-6-carboxylic acid, can then be coupled with a diverse panel of amines to generate an amide library. Alternatively, the carboxylic acid can be reduced to an alcohol and subsequently oxidized to an aldehyde, which serves as a precursor for a reductive amination protocol to generate a diverse amine library.
Figure 1: General workflow for library synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of an Amide Library via Carboxylic Acid Intermediate
This two-step protocol is the most direct method for generating a library of novel amides. The initial hydrolysis is robust, and the subsequent amide coupling can be performed in parallel using a wide array of commercially available amines.
Step A: Saponification of this compound
-
Rationale: Standard saponification using a strong base like lithium hydroxide (LiOH) is a clean and efficient method for converting the ethyl ester to the corresponding carboxylate salt. The use of a THF/water solvent system ensures the miscibility of both the organic substrate and the aqueous base. An acidic workup is required to protonate the carboxylate salt, yielding the desired carboxylic acid.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, 0.2 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-oxaspiro[3.3]heptane-6-carboxylic acid as a white solid, which is typically used in the next step without further purification.
-
Step B: Parallel Amide Coupling using HATU
-
Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent suitable for a broad range of amines, including those that are sterically hindered or electron-deficient.[10] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize the hexafluorophosphate salt and maintain a basic pH, facilitating the nucleophilic attack of the amine.[10] This protocol is well-suited for parallel synthesis in a 96-well plate format.
Figure 2: Workflow for HATU-mediated amide coupling.
-
Procedure (per well/reaction):
-
To a vial, add a solution of 2-oxaspiro[3.3]heptane-6-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M).
-
Add a solution of HATU (1.1 eq) in DMF.
-
Add DIPEA (2.5 eq) and stir the mixture for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 eq) as a solution in DMF.
-
Seal the vial and stir the reaction at room temperature for 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
-
Protocol 2: Synthesis of a Tertiary Amine Library via Reductive Amination
This protocol provides access to amines, a different chemical class with distinct pharmacological profiles. It requires the conversion of the carboxylic acid to a ketone or aldehyde, which then reacts with an amine to form an imine (or enamine) intermediate that is reduced in situ.[11][12] For this scaffold, a ketone, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is a known and useful intermediate.[13][14]
Step A: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (as a representative ketone intermediate)
Note: The synthesis of this specific ketone intermediate from the parent oxaspiro compound is non-trivial. For library synthesis, it is often more practical to procure a ketone-bearing spirocycle directly. A general protocol for reductive amination from such a ketone is provided below.
Step B: Direct Reductive Amination using Sodium Triacetoxyborohydride
-
Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive amination.[15] It is less reactive than sodium borohydride and does not readily reduce the starting ketone, but it will efficiently reduce the iminium ion formed in situ upon reaction of the ketone with an amine.[15] Acetic acid is often used as a catalyst to promote the formation of the iminium ion.
-
Procedure (per well/reaction):
-
To a vial, add the ketone building block (e.g., N-Boc-6-oxo-2-azaspiro[3.3]heptane, 1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.3 M).
-
Add glacial acetic acid (1.1 eq) to catalyze iminium formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring solution. A slight exotherm may be observed.
-
Seal the vial and stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired amine.
-
Conclusion and Outlook
This compound is a powerful and versatile building block for creating novel, 3D-rich chemical libraries. The protocols outlined in this note provide robust and scalable methods for synthesizing diverse sets of amides and amines. The unique conformational constraint and favorable physicochemical properties imparted by the OSH scaffold make these libraries particularly valuable for identifying novel hit compounds in drug discovery campaigns, ultimately accelerating the development of next-generation therapeutics.
References
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1523572-08-8|this compound|BLD Pharm [bldpharm.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this valuable spirocyclic building block. The unique structure, featuring a strained oxetane ring, presents specific challenges and considerations during purification.[1][2] This document offers a combination of frequently asked questions and in-depth troubleshooting guides to ensure you achieve the highest possible purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of this compound.
Q1: What are the most effective methods for purifying this compound?
The primary and most widely recommended method for purifying this compound on a laboratory scale is flash column chromatography using silica gel.[3] This technique is highly effective for separating the target molecule from both more polar and less polar impurities typically generated during its synthesis.[4] For very small scales or difficult separations, preparative thin-layer chromatography (prep-TLC) can be an alternative. Recrystallization may be an option if the compound is a solid and a suitable solvent system can be identified, though it is often isolated as an oil or low-melting solid.[5]
Q2: How stable is the 2-oxaspiro[3.3]heptane core during purification? What about the ethyl ester?
This is a critical consideration. The oxetane ring in the spiro[3.3]heptane system is strained and susceptible to ring-opening, particularly under acidic conditions.[6][7]
-
Oxetane Ring Stability : Standard silica gel is slightly acidic and can catalyze the degradation of the oxetane ring, especially with prolonged exposure.[8] This risk is magnified by highly polar or protic eluents (like methanol) which can participate in nucleophilic ring-opening. It is generally advisable to avoid strongly acidic conditions or prolonged heating.[9]
-
Ester Group Stability : The ethyl ester is generally stable under the neutral to slightly acidic conditions of silica gel chromatography. However, it can be hydrolyzed under strongly acidic or basic conditions. Avoid basic adsorbents like alumina unless specifically required and validated, and ensure any aqueous workups prior to purification do not use strong bases.[7]
Q3: What are the common impurities I should expect to see in my crude product?
Impurities will largely depend on the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials : For instance, if the synthesis involves precursors like 3-oxocyclobutane-1-carboxylic acid, traces may remain.[10]
-
Ring-Opened Byproducts : Products resulting from the nucleophilic attack on the oxetane ring (e.g., by water, alcohols, or other nucleophiles present in the reaction). These are typically more polar than the desired product.
-
Oligomers or Polymers : Can form under certain reaction conditions, especially if polymerization is a competing pathway.
-
Solvent Residues : Residual high-boiling solvents used in the reaction (e.g., DMF, DMSO).
Table 1: Potential Impurities and Identification
| Impurity Class | Typical Polarity (vs. Product) | Identification Notes (¹H NMR) |
|---|---|---|
| Starting Materials | Varies | Presence of signals corresponding to known starting materials. |
| Ring-Opened Diols/Ethers | More Polar | Disappearance of characteristic oxetane protons (~4.5-4.8 ppm); appearance of new O-H or O-Alkyl signals. |
| Reaction Solvents | Varies | Characteristic signals (e.g., DMF: ~8.0, 2.9, 2.7 ppm; DMSO: ~2.5 ppm). |
Q4: How can I reliably assess the purity of my final fractions?
A multi-pronged approach is best:
-
Thin-Layer Chromatography (TLC) : The most immediate method. A pure compound should show a single, well-defined spot. Co-spotting with your crude material can confirm the identity of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The absence of impurity signals is the best indicator of high purity.
-
Mass Spectrometry (MS) : Confirms the molecular weight of the isolated compound.
-
High-Performance Liquid Chromatography (HPLC) : Provides a quantitative measure of purity (e.g., >95%, >99%).
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q: My product appears to be degrading on the silica column, indicated by streaking on TLC and multiple spots in collected fractions. What is happening?
A: This is a classic sign of compound instability on the stationary phase, likely due to the acidic nature of silica gel causing the oxetane ring to open.[6][8]
Causality: The lone pairs on the oxetane oxygen can be protonated by the acidic silanol groups on the silica surface. This makes the strained four-membered ring highly susceptible to nucleophilic attack by the solvent, moisture, or other polar molecules, leading to ring-opened byproducts.
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine (or another volatile base like pyridine) to neutralize the acidic sites. Run the column with an eluent containing a small percentage (0.1-0.5%) of the same base.
-
Use a Deactivated Stationary Phase: Consider using neutral alumina (Activity Grade II-III) or a commercially available deactivated silica gel. Always test stability on a small scale with TLC first.
-
Minimize Contact Time: Use flash chromatography with applied pressure rather than gravity chromatography to expedite elution.[3] Do not let the compound sit on the column for extended periods.
-
Reduce Solvent Polarity: Use the least polar solvent system possible that still provides good mobility for your compound. This reduces the nucleophilicity of the mobile phase.
Q: I'm struggling to separate my product from a close-running impurity. How can I improve the resolution of my column chromatography?
A: Poor resolution means the separation factor (α) between your product and the impurity is too low. The goal is to maximize this difference.
Causality: The product and impurity have very similar affinities for the stationary and mobile phases, causing their elution bands to overlap significantly.
Solutions:
-
Optimize the Eluent System: This is the most crucial step. Use TLC to test various solvent mixtures.[11] Aim for an Rf value for your target compound of 0.25-0.35 in the chosen solvent system.[11] A lower Rf generally allows for more interactions with the stationary phase and better separation.
-
Adjust Column Dimensions: Use a longer, narrower column. Resolution increases with column length but decreases with diameter.[8] A general rule is to use a silica gel mass that is 30-100 times the mass of your crude sample.[8]
-
Use Finer Silica Gel: Switch from standard silica (e.g., 70-230 mesh for gravity) to a higher mesh size (e.g., 230-400 mesh for flash chromatography).[3] Smaller particles provide a greater surface area and lead to better separation efficiency.
-
Try a Different Solvent System: If mixtures of ethyl acetate/hexanes are not working, consider other systems. For a moderately polar compound like an ester, dichloromethane/hexanes or diethyl ether/hexanes can offer different selectivity.
Table 2: Eluent Optimization for Column Chromatography
| Observation on TLC | Recommended Action | Scientific Rationale |
|---|---|---|
| Product Rf is too high (>0.5) | Decrease the polarity of the eluent (e.g., lower % of ethyl acetate in hexanes). | A high Rf indicates weak interaction with the silica. Reducing eluent polarity increases this interaction, slowing the compound down and allowing for better separation.[3] |
| Product Rf is too low (<0.1) | Increase the polarity of the eluent (e.g., higher % of ethyl acetate in hexanes). | A low Rf means the compound is too strongly adsorbed. Increasing solvent polarity helps to displace the compound from the silica and move it down the column.[3] |
| Spots are too close together | Test different solvent systems (e.g., ether/hexanes, DCM/hexanes). | Different solvents interact with the compounds and stationary phase in unique ways, which can alter the relative elution order and improve separation. |
Q: My post-column yield is extremely low. Where did my product go?
A: Low recovery can result from several factors, from physical loss to on-column degradation.
Causality & Solutions:
-
Irreversible Adsorption: Highly polar compounds can bind irreversibly to silica. While this is less likely for your target ester, it can happen with polar impurities that co-elute. Solution: Ensure your product has fully eluted by running a highly polar "flush" (e.g., 100% ethyl acetate) at the end of the column and analyzing these fractions.
-
On-Column Degradation: As discussed above, the oxetane ring may have opened. Solution: Re-run the purification using the strategies to prevent degradation (neutralized silica, faster elution).
-
Incorrect Fraction Collection: Your product may have eluted earlier or later than expected. Solution: Analyze all fractions by TLC, not just the ones where you visually expect the product.[12]
-
Volatility: Some smaller spirocyclic compounds can be volatile.[2] Solution: Be cautious during solvent removal. Use moderate temperatures on the rotary evaporator and avoid leaving the purified product under high vacuum for extended periods.
Section 3: Standardized Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol assumes a crude sample size of ~500 mg. Adjust silica and solvent volumes accordingly.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane).
-
Spot on a TLC plate and develop in various ratios of ethyl acetate/hexanes (e.g., 10%, 20%, 30%).
-
Identify the solvent system that gives your product an Rf value of approximately 0.3.[11] This will be your primary eluent.
-
-
Column Packing (Wet Slurry Method):
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter).
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[12]
-
In a separate beaker, mix ~25 g of silica gel (230-400 mesh) with a less polar version of your eluent (e.g., 5% ethyl acetate/hexanes) to create a slurry.
-
Pour the slurry into the column. Use gentle pressure or tapping to ensure even packing without air bubbles.[8]
-
Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Wash the column with 2-3 column volumes of the starting eluent.
-
-
Sample Loading:
-
Dissolve your 500 mg crude sample in the minimum amount of dichloromethane or your eluent.
-
Alternatively (for better resolution): Dissolve the crude sample in a minimal amount of solvent, add ~1 g of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column bed. This is known as "dry loading."
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column.
-
Apply positive pressure (using a pump or bulb) to achieve a solvent flow rate of ~2 inches/minute.
-
Begin collecting fractions immediately. The fraction size should be appropriate for the column size (e.g., 10-15 mL).
-
Monitor the elution process by collecting small spots from the fractions for TLC analysis.
-
-
Analysis and Isolation:
-
Run a TLC of the collected fractions to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator at a moderate temperature (<40°C).
-
Place the final product under high vacuum for a short period to remove residual solvent, then weigh to determine the yield.
-
Section 4: Visual & Data Guides
Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rsc.org [rsc.org]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Evaluation of paclitaxel rearrangement involving opening of the oxetane ring and migration of acetyl and benzoyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic building block. Oxetanes are increasingly important motifs in drug discovery, often used as polar and metabolically stable replacements for groups like gem-dimethyl or carbonyls.[1][2] However, the synthesis of spirocyclic oxetanes, particularly this compound, can be accompanied by the formation of characteristic impurities that complicate purification and impact yield.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis, workup, and purification. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to rationalize and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) about Common Impurities
Here we address the most common initial observations and questions that arise during the synthesis.
Q1: My crude NMR shows my desired product, but also a significant amount of a high-molecular-weight, non-polar impurity and polymeric material at the baseline of my TLC. What is the likely cause?
A: This is a classic sign of side reactions involving the alkene partner in a Paternò-Büchi ([2+2] photocycloaddition) reaction, which is a common method for constructing the oxetane ring.[2][3] The primary culprits are typically:
-
Alkene Dimerization: The alkene can undergo a [2+2] photocycloaddition with itself to form a cyclobutane dimer. This is especially prevalent with electron-deficient alkenes.[3]
-
Polymerization: Radical or cationic polymerization of the alkene can be initiated by light or trace acid, leading to oligomeric or polymeric materials.
These byproducts are often non-polar and can co-elute with the desired product or streak on silica gel, making purification difficult. See the Troubleshooting Guide section on "Issue 1: Byproduct Formation in [2+2] Photocycloadditions" for mitigation strategies.
Q2: During my silica gel column chromatography, I'm observing a new, more polar spot appearing on the TLC, and my isolated yield is much lower than expected from the crude analysis. What is happening?
A: You are likely observing acid-catalyzed ring-opening of the oxetane on the silica gel. The strained four-membered ether ring is susceptible to cleavage under acidic conditions, which are inherent to standard silica gel.[4] The Lewis acidic sites on the silica surface can protonate the oxetane oxygen, making the ring highly electrophilic and prone to attack by nucleophiles (e.g., water, methanol, or even the silica itself), resulting in acyclic, polar impurities that are difficult to separate and lead to yield loss.
To prevent this, you should use deactivated silica gel or alternative purification methods. Refer to the detailed protocol in "Issue 2: Oxetane Ring Instability During Workup & Purification."
Q3: My LC-MS analysis shows a peak with a mass corresponding to my product +18 (H₂O) or +32 (MeOH). What is this impurity?
A: This mass signature strongly indicates a ring-opened product. The oxetane ring has likely been opened by nucleophilic attack from a solvent molecule used during the reaction workup or purification.[5][6] For example, if you quench your reaction with an aqueous acid solution or use methanol as a solvent during chromatography, you can form the corresponding 1,3-diol or 3-methoxy-1-ol derivative. These impurities arise from the inherent reactivity of the strained oxetane ring.[7]
Q4: I'm attempting a Williamson ether synthesis to form the oxetane ring from a di-substituted cyclobutane precursor. My main byproduct is an alkene. Why?
A: The formation of an alkene byproduct during an intramolecular Williamson etherification is a strong indication that the competing Grob fragmentation is occurring.[7] This side reaction is entropically favored over the desired 4-exo-tet cyclization and can become the dominant pathway if the stereoelectronic alignment of the reacting bonds is appropriate. Careful selection of the base and leaving group is critical to favor the desired cyclization.
Troubleshooting Guides & Optimization Protocols
This section provides detailed, actionable protocols to address the common problems outlined in the FAQs.
Issue 1: Byproduct Formation in [2+2] Photocycloadditions
The Paternò-Büchi reaction is a powerful tool for oxetane synthesis but requires careful control to minimize common side reactions like alkene dimerization.[3]
Root Cause Analysis: The reaction proceeds via the photo-excitation of a ketone (e.g., a 3-oxocyclobutanecarboxylate derivative) to its triplet state, which then adds to the ground-state alkene. However, if the triplet energy of the ketone is high enough, it can transfer energy to the alkene, leading to an excited alkene that dimerizes or polymerizes. Alternatively, direct irradiation of the alkene can also cause these side reactions.
Mitigation Protocol: Suppressing Alkene Dimerization
-
Wavelength Selection: Use a light source with a wavelength that excites the ketone but not the alkene. For many aliphatic ketones, irradiation at ~300 nm is effective.[3]
-
Use of a Triplet Quencher/Solvent: It has been demonstrated that solvents like p-xylene can suppress the competing alkene dimerization, likely by acting as a triplet quencher for the excited alkene.[3]
-
Reaction Setup:
-
Dissolve the cyclic ketone and a 1.5 to 2.0 molar excess of the alkene in a suitable solvent like acetonitrile or p-xylene.[3]
-
Ensure the solution is thoroughly degassed with nitrogen or argon for at least 30 minutes to remove oxygen, which can quench the desired triplet state.
-
Irradiate the solution at the appropriate wavelength (e.g., 300 nm) while maintaining a constant temperature (typically 0 °C to room temperature).
-
Monitor the reaction by TLC or GC-MS to avoid prolonged irradiation times, which can lead to product degradation.
-
Diagram of Paternò-Büchi Reaction and Side Product Formation
Caption: Desired vs. side pathway in Paternò-Büchi synthesis.
Issue 2: Oxetane Ring Instability During Workup & Purification
The high ring strain (25.5 kcal/mol) of the oxetane ring makes it susceptible to cleavage under various conditions, particularly acidic ones.[7]
Root Cause Analysis: Standard silica gel is acidic (pH ≈ 4-5) and acts as a Lewis acid catalyst. It can protonate the oxetane oxygen, activating the ring for nucleophilic attack by residual water, alcohols from the eluent, or other nucleophiles present. This leads to the formation of polar, acyclic byproducts and a significant loss of the desired material.
Protocol for Safe Purification of Oxetanes
-
Aqueous Workup:
-
After the reaction is complete, perform a mild aqueous workup. Avoid strong acids.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any trace acids, followed by a brine wash.
-
Dry the organic layer thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Chromatography on Deactivated Silica Gel:
-
Preparation: Prepare deactivated (neutralized) silica gel by making a slurry of silica gel in a solvent system containing 1-2% triethylamine (Et₃N) (e.g., 2% Et₃N in ethyl acetate). Let it stand for 30 minutes, then use this slurry to pack the column. Alternatively, flush the pre-packed column with your starting eluent containing 1% Et₃N before loading the sample.
-
Elution: Use a non-protic eluent system (e.g., hexanes/ethyl acetate or dichloromethane/hexanes) containing a small amount of triethylamine (0.5-1.0%) throughout the entire purification process.
-
Sample Loading: Load your crude product onto the column using a minimal amount of dichloromethane or your eluent. Avoid using methanol for loading.
-
-
Alternative Purification Methods:
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation is an excellent non-destructive alternative to chromatography.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity while avoiding the risks of chromatography.[8]
-
Workflow for Impurity-Minimizing Purification
Caption: Recommended purification workflow for oxetanes.
Summary of Potential Impurities
The following table summarizes the common impurities, their origin, and key analytical signatures to aid in their identification.
| Impurity Type | Likely Origin | Analytical Signature (¹H NMR & MS) | Mitigation Strategy |
| Alkene Dimer/Polymer | Paternò-Büchi side reaction | Complex aliphatic signals in NMR; High MW peaks in MS/GPC. | Optimize photochemical conditions (wavelength, quencher).[3] |
| Unreacted Starting Material | Incomplete reaction | Signals corresponding to starting ketone or alkene. | Increase reaction time, adjust stoichiometry or temperature. |
| Ring-Opened Diol | Acid-catalyzed hydrolysis | Appearance of broad -OH signals in NMR; M+18 peak in MS. | Neutral workup; use of deactivated silica.[4] |
| Ring-Opened Ether | Acid-catalyzed alcoholysis | Appearance of new -OCH₃/OCH₂CH₃ signals; M+32 or M+46 peak in MS. | Avoid alcoholic solvents in purification; use deactivated silica. |
| Grob Fragmentation Product | Williamson etherification side reaction | Alkene signals (δ 5-6 ppm) in NMR. | Optimize base, temperature, and leaving group.[7] |
By understanding the fundamental reactivity of the oxetane core and the potential side reactions of the chosen synthetic route, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. radtech.org [radtech.org]
- 6. tandfonline.com [tandfonline.com]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Oxaspiro[3.3]heptanes
Introduction
Oxaspiro[3.3]heptanes are valuable three-dimensional scaffolds in medicinal chemistry, prized for their ability to replace less stable or metabolically labile groups like gem-dimethyls and carbonyls while improving physicochemical properties such as solubility.[1] However, their synthesis is often challenging due to the inherent ring strain of the spirocyclic system, which combines two four-membered rings (an oxetane and a cyclobutane).[2][3] This strain can lead to a variety of side reactions, complicating purification and reducing yields.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the synthesis of oxaspiro[3.3]heptanes. It is structured in a question-and-answer format to directly address specific experimental problems and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the oxaspiro[3.3]heptane core?
There are several established strategies, with the most common being:
-
[2+2] Photocycloaddition (Paternò-Büchi Reaction): This is a powerful method involving the light-induced reaction of a carbonyl compound with an alkene to form the oxetane ring.[4][5] For synthesizing the spirocyclic system, this often involves an exocyclic alkene on a cyclobutane precursor.[5]
-
Intramolecular Williamson Etherification: This classic C-O bond-forming reaction involves the cyclization of a 1,3-halohydrin or a related substrate derived from a cyclobutane core.[6][7] This is a reliable method, particularly for scaled-up syntheses.
-
Multi-step Routes from Pentaerythritol Derivatives: Complex, multi-step syntheses often begin with commercially available materials like 3-bromo-2,2-bis(bromomethyl)propan-1-ol, which provide the necessary carbon framework for building the spiro system.[8]
-
Ring-Closing Metathesis (RCM): More recent methods have employed RCM to construct the carbocyclic or heterocyclic portions of the spiro system.[9]
Q2: Why is the oxaspiro[3.3]heptane system prone to side reactions?
The primary reason is high ring strain.[2] Both cyclobutane and oxetane rings have C-C-C bond angles that deviate significantly from the ideal sp³ hybridized angle of 109.5°.[3] This stored energy makes the rings susceptible to opening under various conditions, including:
-
Strongly acidic or basic media
-
High temperatures
-
Certain oxidative or reductive conditions[8]
This inherent instability means that reaction conditions must be carefully controlled throughout the synthesis and purification process to avoid unwanted ring-opening or rearrangement pathways.
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Low Yield of Desired Product in Paternò-Büchi [2+2] Cycloaddition
Q: My photochemical [2+2] cycloaddition is giving a low yield of the target oxaspiro[3.3]heptane. How can I improve it?
A: The Paternò-Büchi reaction is mechanistically complex, involving an excited-state carbonyl that forms a diradical intermediate with the alkene.[10][11] Low yields often stem from competing side reactions that consume the excited carbonyl or the intermediate.
Potential Cause A: Carbonyl Dimerization (Pinacol Formation)
-
Diagnosis: You observe a significant amount of a higher molecular weight byproduct, identified as a pinacol (a 1,2-diol) formed by the dimerization of your carbonyl starting material. This is a common side reaction.[12]
-
Causality: The photo-excited carbonyl species can react with a ground-state carbonyl molecule instead of the intended alkene. This pathway becomes dominant if the alkene concentration is too low or if the alkene is not sufficiently reactive.
-
Solution Protocol:
-
Increase Alkene Concentration: Use the alkene as the limiting reagent and maintain a high concentration of the carbonyl compound, or vice-versa depending on cost and reactivity. A 1.5 to 3-fold excess of the less expensive/more available partner is a good starting point.
-
Solvent Choice: Use a solvent that does not readily participate in hydrogen abstraction. Benzene or acetonitrile are common choices. Protic solvents like isopropanol can sometimes promote photoreduction of the carbonyl, exacerbating dimerization.
-
Monitor Temperature: While many photochemical reactions are run at room temperature, selectivity can be temperature-dependent. For reactions involving a diradical, lower temperatures may favor the desired cyclization over competing fragmentation or dimerization pathways.[12]
-
Potential Cause B: Allylic Hydrogen Abstraction
-
Diagnosis: You identify byproducts resulting from the carbonyl compound adding to a different position on the alkene, or rearranged alkene isomers.
-
Causality: If your alkene substrate contains labile allylic hydrogens, the excited carbonyl's oxygen atom can abstract one, forming two radical species that can recombine in undesired ways. This is a major competing reaction pathway.[12]
-
Solution Protocol:
-
Substrate Design: If possible, design your cyclobutane precursor to lack allylic hydrogens on the exocyclic double bond.
-
Temperature Control: As with dimerization, temperature can influence the selectivity. Experiment with running the reaction at lower temperatures (e.g., 0 °C to -20 °C) to potentially disfavor the hydrogen abstraction pathway, which may have a higher activation energy.
-
The following diagram illustrates the competition between the desired Paternò-Büchi cycloaddition and major side reactions.
Caption: Paternò-Büchi reaction and competing side pathways.
Problem 2: Product Instability and Formation of Ring-Opened Byproducts
Q: I've successfully formed my oxaspiro[3.3]heptane, but it seems to decompose during workup or purification, leading to ring-opened impurities.
A: This is a classic problem stemming from the ring strain of the oxetane moiety.[8][13] The oxetane ring is susceptible to cleavage by nucleophiles and electrophiles, particularly under acidic or basic conditions.
Potential Cause A: Acidic or Basic Workup/Purification
-
Diagnosis: LC-MS or NMR analysis of crude vs. purified material shows the appearance of new impurities, often corresponding to diols, halo-alcohols, or other linear compounds with a mass equal to the product + H₂O, HCl, etc.
-
Causality:
-
Acidic Conditions: Protonation of the oxetane oxygen makes it an excellent leaving group, facilitating nucleophilic attack (by water, chloride from HCl, etc.) at one of the adjacent carbons, leading to ring opening.
-
Basic Conditions: While generally more stable to base, strong bases or nucleophiles can promote ring-opening, especially if the ring is activated by nearby functional groups. The instability of an acetanilide containing a 2-oxa-6-azaspiro[3.3]heptane system under oxidative conditions highlights this sensitivity.[8]
-
-
Solution Protocol:
-
Neutral Workup: Avoid acidic or basic aqueous washes. Use a saturated solution of sodium chloride (brine) or plain deionized water for extraction.
-
Buffer Chromatography: If using silica gel chromatography (which is inherently acidic), consider neutralizing it. This can be done by preparing a slurry of silica in the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column.
-
Alternative Purification: Consider alternative purification methods like flash chromatography with neutral alumina or preparative HPLC with a buffered mobile phase.
-
Temperature Management: Perform all purification steps at room temperature or below to minimize thermal degradation.
-
The following workflow provides a decision-making process for troubleshooting common synthesis issues.
Caption: Troubleshooting workflow for oxaspiro[3.3]heptane synthesis.
Data Summary: Optimizing Reaction Conditions
For syntheses involving photochemical steps, subtle changes can have a significant impact on the product distribution. The table below summarizes key parameters and their expected effects.
| Parameter | Effect on Main Reaction (Oxetane Formation) | Effect on Side Reactions (Dimerization, etc.) | Recommendation |
| Alkene Concentration | Rate is dependent on alkene concentration. | Higher relative alkene concentration reduces carbonyl dimerization. | Use a 1.5-3x excess of the less critical reagent. |
| Temperature | Can affect diradical lifetime and cyclization efficiency. | Lower temperatures can disfavor side reactions with higher activation energies, like H-abstraction.[12] | Start at ambient temperature; cool to 0°C or below if side reactions are prevalent. |
| Solvent | Can influence excited state lifetime and stability of intermediates. | Protic solvents can promote photoreduction; some solvents can act as H-donors. | Aprotic, non-H-donating solvents like benzene, acetonitrile, or CH₂Cl₂ are preferred. |
| Wavelength (Light) | Must match the n→π* absorption band of the carbonyl (~300-360 nm for many ketones/aldehydes). | Incorrect wavelength can lead to other photochemical processes (e.g., Norrish reactions).[12] | Use a mercury lamp with a Pyrex filter to isolate the desired wavelength range. |
References
- 1. researchgate.net [researchgate.net]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Paterno buchi reaction | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Spirocyclization
Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are prevalent in natural products and pharmaceuticals, making their efficient synthesis a critical goal.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is resulting in a very low yield. What are the most common initial factors to check?
A: Low yields in spirocyclization can often be traced back to several key factors. First, evaluate your catalyst system; whether you are using acid, base, or a transition metal, its activity is paramount.[3][4] Ensure your reagents and solvents are pure and anhydrous, as many catalytic systems are sensitive to moisture.[5] Next, consider the reaction temperature and time. Some cyclizations are slow and may require elevated temperatures or prolonged reaction times to proceed to completion.[3] Finally, re-verify the integrity of your starting material, as its purity is fundamental to the success of the reaction.
Q2: How do I improve the diastereoselectivity of my spirocyclization?
A: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is often influenced by the catalyst, solvent, and temperature. Chiral ligands in metal-catalyzed reactions or the use of organocatalysts can induce high levels of stereocontrol.[6][7][8] The solvent can also play a crucial role by influencing the transition state geometry.[9] Screening a range of solvents with varying polarities is recommended. Additionally, lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.[10]
Q3: What are the key differences between acid-catalyzed and base-catalyzed spirocyclization?
A: Both acid and base catalysis are common strategies, particularly for intramolecular aldol-type reactions that form spirocycles.[3][11] Base-catalyzed reactions typically proceed through an enolate intermediate, and the strength of the base is critical for efficient enolate formation.[3] Acid-catalyzed reactions, on the other hand, proceed through an enol intermediate.[11][12] The choice between acid and base catalysis can significantly affect reaction rates and selectivity, and is often substrate-dependent.[11]
Q4: My reaction seems to be producing byproducts. What are some common side reactions in spirocyclization?
A: Side reactions can significantly lower the yield of your desired spirocycle. Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.[3][13] Running the reaction at high dilution can favor the intramolecular pathway.[3][13] Decomposition of the starting material or product can also occur, particularly under harsh acidic, basic, or high-temperature conditions.[10][14] Additionally, for certain substrates, rearrangement of the spirocyclic scaffold can lead to isomeric byproducts.[10]
Troubleshooting Guides
Issue 1: Low or No Product Formation
A persistent issue of low or no product yield requires a systematic approach to troubleshooting. The following guide will walk you through a logical workflow to diagnose and resolve the problem.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low yield in spirocyclization.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Transition Metal Catalysis: Transition metals like palladium, nickel, gold, and copper are frequently used to catalyze spirocyclization reactions.[4][15][16] If you are using a metal catalyst, ensure the correct catalyst loading is being used. The choice of ligand is also critical and can dramatically impact reactivity and selectivity.[6] Some catalysts may require activation prior to use. Many organometallic reactions are sensitive to air and moisture, so ensure you are using properly dried solvents and inert atmosphere techniques.
-
Acid/Base Catalysis: For reactions like intramolecular aldol condensations, the strength of the acid or base is crucial.[3] If a weak base (e.g., NaOH) is ineffective, consider a stronger base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).[3] Similarly, for acid-catalyzed reactions, a stronger acid or an increase in its concentration might be necessary.[3]
-
-
Assess Reaction Conditions:
-
Temperature and Reaction Time: Many spirocyclizations have a significant activation energy barrier and require elevated temperatures.[3] If the reaction is sluggish at room temperature, try increasing the temperature to reflux.[3] It's also important to monitor the reaction over an extended period, as some cyclizations can be slow.
-
Solvent: The choice of solvent can have a profound impact on reaction rates and outcomes.[17][18][19] Solvents can influence the solubility of reagents, the stability of intermediates, and the geometry of transition states.[18][19] A screening of solvents with different polarities (e.g., toluene, THF, DCM, acetonitrile, DMSO) is a standard optimization step.[17][18]
-
Concentration: To minimize competing intermolecular side reactions, it is often beneficial to run intramolecular cyclizations under high-dilution conditions.[3][13] This is particularly important when forming medium to large rings.[13]
-
-
Verify Substrate and Reagent Integrity:
-
Purity: Impurities in your starting material, reagents, or solvents can inhibit the catalyst or lead to unwanted side reactions.[5][20] Re-purifying your starting material and using freshly purified reagents and solvents can often resolve issues with low yield.[5]
-
Substrate Suitability: Confirm the structure of your starting material. It's also possible that the target spirocycle is highly strained or that the substrate possesses electronic or steric features that disfavor the desired cyclization pathway.[3][21][22] In such cases, a different synthetic route may need to be considered.
-
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Achieving the desired stereochemical outcome is often the primary challenge in spirocycle synthesis. Here’s how to approach optimizing selectivity.
Strategies for Improving Stereoselectivity
| Strategy | Details | Rationale |
| Catalyst/Ligand Screening | For metal-catalyzed reactions, screen a library of chiral ligands. For organocatalyzed reactions, evaluate different catalyst scaffolds (e.g., chiral phosphoric acids, amines).[7][8] | The chiral environment created by the catalyst directs the approach of the reacting partners, influencing the stereochemistry of the product.[6][23] |
| Solvent Effects | Screen a diverse set of solvents (nonpolar, polar aprotic, polar protic).[9][17] | The solvent can influence the conformation of the substrate and the transition state geometry through specific interactions like hydrogen bonding or dipole-dipole interactions.[9][18] |
| Temperature Optimization | Run the reaction at a range of temperatures, often starting from room temperature and going down to -78 °C.[10][17] | Lower temperatures often increase selectivity by amplifying the small energy differences between diastereomeric transition states.[10] |
| Additive Screening | Introduce additives such as Lewis acids, Brønsted acids, or salts. | Additives can co-coordinate to the catalyst or substrate, altering the steric and electronic environment of the transition state and thereby influencing stereoselectivity. |
Troubleshooting Workflow: Poor Selectivity
Caption: Workflow for optimizing stereoselectivity in spirocyclization.
Experimental Protocols
General Protocol for a Test Reaction (Base-Catalyzed Intramolecular Aldol Cyclization)
This protocol is a general starting point for optimizing a base-catalyzed spirocyclization.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the 1,5-diketone starting material (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., ethanol, THF) to achieve a high dilution condition (e.g., 0.01 M).
-
Base Addition: Cool the solution to the desired temperature (e.g., 0 °C). Add the base (e.g., sodium ethoxide, 1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dearomative spirocyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate. The focus is on understanding and mitigating stability issues encountered under acidic conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the chemical stability of this spirocyclic oxetane.
Q1: What are the primary stability concerns for this compound in acidic media?
A: There are two primary degradation pathways that must be considered under acidic conditions:
-
Acid-Catalyzed Oxetane Ring-Opening: The core 2-oxaspiro[3.3]heptane structure contains a strained four-membered oxetane ring.[1] In the presence of acid (both Brønsted and Lewis acids), the oxetane oxygen can be protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack, leading to the irreversible opening of the ring.[2][3] The specific product depends on the nucleophile present in the reaction medium (e.g., water, alcohols, or halide ions).
-
Acid-Catalyzed Ester Hydrolysis: The ethyl carboxylate functional group is susceptible to hydrolysis under acidic conditions, yielding the corresponding carboxylic acid and ethanol. While generally slower than base-mediated hydrolysis, this reaction can be significant in the presence of strong acids and water, particularly at elevated temperatures.
Q2: How does the spirocyclic nature of the oxetane ring affect its stability?
A: The spirocyclic junction at the C3 position of the oxetane ring makes this a 3,3-disubstituted oxetane. This substitution pattern generally enhances the kinetic stability of the oxetane ring compared to unsubstituted or 2-substituted oxetanes.[4][5] This increased stability is attributed to steric hindrance, which shields the oxetane oxygen and adjacent carbons from nucleophilic attack.[5] Despite this enhancement, the ring is still susceptible to degradation under sufficiently harsh acidic conditions.[4]
Q3: What are the expected degradation products under acidic conditions?
A: The primary degradation products will result from either ring-opening or hydrolysis. The table below outlines the most likely products and their origin.
| Degradation Pathway | Nucleophile | Expected Product |
| Oxetane Ring-Opening | Water (H₂O) | Ethyl 3-(hydroxymethyl)-3-(hydroxymethyl)cyclobutane-1-carboxylate |
| Chloride (Cl⁻) | Ethyl 3-(chloromethyl)-3-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Ester Hydrolysis | Water (H₂O) | 2-Oxaspiro[3.3]heptane-6-carboxylic acid |
| Combined Degradation | Water (H₂O) | 3-(Hydroxymethyl)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid |
Note: The regioselectivity of ring-opening under acidic conditions typically favors attack at the more substituted carbon, but in this symmetrical spiro-system, the key is the cleavage of a C-O bond.[2]
Q4: At what pH range does degradation of the oxetane ring become significant?
A: While highly dependent on temperature, concentration, and the specific acid used, 3,3-disubstituted oxetanes are reported to be relatively stable even at pH 1.[4] However, significant degradation should be anticipated in the presence of concentrated or strong acids (e.g., TFA, HCl > 1M, H₂SO₄). We recommend maintaining the pH above 3-4 whenever possible, especially during prolonged heating or storage in aqueous solutions.
Q5: I need to use a Lewis acid in my reaction. Are there any I should be particularly cautious with?
A: Yes. Lewis acids are potent catalysts for oxetane ring-opening.[1][6] Be extremely cautious with common Lewis acids such as BF₃·OEt₂, TiCl₄, SnCl₄, and In(OTf)₃, as they can readily coordinate to the oxetane oxygen and promote ring cleavage. If a Lewis acid is required, screen for milder options and use the lowest possible stoichiometric loading at reduced temperatures.
Section 2: Troubleshooting Guide
This guide provides a logical workflow for identifying and solving common experimental issues.
Problem: My reaction yield is low, and I observe multiple new spots by TLC or peaks in my LC-MS, suggesting degradation of my starting material.
This is a common issue when subjecting this compound to acidic reagents, such as during the cleavage of an acid-labile protecting group (e.g., Boc).
}
Problem: I am observing an unexpected product with a mass corresponding to the hydrolyzed carboxylic acid. How did this happen and how can I avoid it?
The formation of 2-Oxaspiro[3.3]heptane-6-carboxylic acid indicates ester hydrolysis. This can be problematic, as oxetane-carboxylic acids can be unstable and isomerize to lactones upon heating or prolonged storage.[6][7]
-
Cause: Presence of water in your reaction medium or during aqueous workup with acidic solutions.
-
Solution:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried if the desired transformation permits.
-
Modify Workup: Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) before extraction, rather than washing with an acidic solution. Keep the temperature low during the workup.
-
Purification: If the acid is formed, it can often be separated from the desired ester by column chromatography. The increased polarity of the acid will cause it to have a lower Rf value.
-
Section 3: Protocols & Methodologies
Protocol 3.1: HPLC-Based Method for Monitoring Stability in Acidic Buffer
This protocol provides a quantitative method to assess the stability of the title compound at a given pH.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Preparation of Buffer: Prepare an aqueous buffer solution at the desired acidic pH (e.g., pH 2.0 using HCl or phosphate buffer).
-
Initiation of Study: Add a small aliquot of the stock solution to the acidic buffer to achieve a final concentration of ~50 µg/mL. Ensure the organic solvent content is low (<5%) to not significantly alter the pH. Vortex gently.
-
Time Point Sampling:
-
Immediately take a "t=0" sample and inject it onto the HPLC system.
-
Incubate the remaining solution at a controlled temperature (e.g., 25°C or 40°C).
-
Take samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: UV at 210 nm.
-
Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area relative to t=0 indicates degradation. Plot the percentage of remaining compound vs. time.
-
Section 4: Key Mechanisms
Understanding the degradation mechanisms is critical for designing robust experimental conditions.
}
}
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate under basic conditions
Technical Support Center: Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
A Guide to Stability and Handling Under Basic Conditions
Welcome to the technical support guide for this compound. As a valued building block in modern medicinal chemistry, this spirocyclic scaffold offers unique three-dimensional properties. However, its bifunctional nature—containing both an ester and a strained oxetane ring—requires a nuanced understanding of its reactivity, particularly under basic conditions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights, troubleshooting advice, and validated protocols to ensure successful and predictable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary points of reactivity on this compound under basic conditions?
A1: The molecule has two primary functional groups susceptible to reaction under basic conditions: the ethyl ester and the oxetane ring.
-
Ester Hydrolysis (Saponification): The ethyl ester is the most reactive site towards basic nucleophiles like hydroxide ions (OH⁻). This is a standard saponification reaction that converts the ethyl ester into a carboxylate salt.[1][2] This reaction is typically fast and efficient.
-
Oxetane Ring-Opening: The oxetane ring, while strained, is significantly more stable under basic conditions than under acidic conditions.[3][4][5] Unlike epoxides, which readily open with bases, oxetanes require harsher conditions or specific intramolecular setups for base-mediated ring-opening.[3][6] Therefore, under typical basic hydrolysis conditions for the ester, the oxetane ring is expected to remain intact.[7]
Q2: Can I selectively hydrolyze the ester to the corresponding carboxylic acid without opening the oxetane ring?
A2: Yes, this is the expected and most common outcome. The saponification of the ester is kinetically favored over the ring-opening of the oxetane by a basic nucleophile. By using standard, mild basic conditions (e.g., LiOH, NaOH, or K₂CO₃ in a solvent mixture like THF/water or MeOH/water at temperatures from 0 °C to room temperature), you can achieve clean conversion to the carboxylate with minimal to no degradation of the oxetane ring.[7][8]
Q3: What are the potential degradation products if the reaction conditions are too harsh?
A3: If excessively harsh conditions are used (e.g., high temperatures, very high base concentrations), you risk forcing the nucleophilic attack on the oxetane ring. This would lead to a ring-opened product, specifically 3-(hydroxymethyl)-3-(1-hydroxycyclobutyl)propanoic acid (after acidification), resulting from the cleavage of one of the C-O bonds in the oxetane ring.
Q4: What analytical techniques are best for monitoring the stability and reaction progress?
A4: A combination of techniques is recommended for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting material (ester) and the appearance of the more polar product (carboxylate).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and can be used to detect the formation of any side products. A reversed-phase C18 column is typically suitable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the masses of the starting material, the desired product, and any unexpected byproducts, such as the ring-opened species.
Visualizing Potential Reaction Pathways
The following diagram illustrates the two potential reaction pathways for this compound under basic conditions. The saponification pathway is strongly favored.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Mild Intramolecular Ring Opening of Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up synthesis of oxaspiro[3.3]heptanes
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling up the synthesis of oxaspiro[3.3]heptanes. As a Senior Application Scientist, this guide is structured to offer not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring both success and safety in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are oxaspiro[3.3]heptanes and why are they gaining prominence in drug discovery?
Oxaspiro[3.3]heptanes are a class of spirocyclic compounds featuring a central carbon atom shared by two four-membered oxetane rings. Their rigid, three-dimensional structure makes them highly sought-after as bioisosteres—structural mimics of common motifs in bioactive molecules like piperidines or gem-dimethyl groups.[1][2] Incorporating the oxaspiro[3.3]heptane scaffold can significantly improve a drug candidate's physicochemical properties, such as aqueous solubility and metabolic stability, while enhancing target selectivity and overall clinical success rates.[1][3]
Q2: What are the principal synthetic routes for preparing oxaspiro[3.3]heptane cores on a large scale?
Several strategies exist, but for scale-up, the most common approaches start from commercially available precursors. A widely used method involves the double intramolecular Williamson etherification. For instance, a practical and scalable two-step process has been developed starting from tribromoneopentyl alcohol (TBNPA), a commercial flame retardant.[4][5] This method first involves the formation of a 3,3-bis(bromomethyl)oxetane intermediate, followed by a subsequent reaction to form the second ring.[4] Other methods, such as the Paternò-Büchi reaction ([2+2] photocycloaddition), are also employed, though their scalability can be limited by the need for specialized photochemical equipment.[2][6][7]
Q3: What are the most significant challenges when moving from lab-scale to pilot-plant production of oxaspiro[3.3]heptanes?
The primary challenges in the scale-up synthesis of oxaspiro[3.3]heptanes include:
-
Reaction Kinetics and Thermal Management: Exothermic ring-formation steps require careful monitoring and control to prevent runaway reactions.
-
Reagent Handling and Cost: The use of expensive reagents like cesium carbonate at a large scale can be prohibitive, necessitating the development of routes that use more economical alternatives like sodium hydroxide.[5]
-
Purification: The separation of the target compound from structurally similar impurities and starting materials can be complex. Traditional methods like distillation may be unsuitable for thermally sensitive oxetanes.[8][9]
-
Safety: Handling of highly flammable and potentially hazardous intermediates, such as oxetanes and alkylating agents, requires stringent safety protocols.[8]
Q4: How does the stability of the oxetane ring influence the synthesis and purification processes?
The four-membered oxetane ring is strained and susceptible to ring-opening under certain conditions, particularly strong acidic conditions.[10] This instability dictates the choice of reagents and purification methods. For example, acidic catalysis for ester hydrolysis can lead to the formation of unwanted byproducts through ring cleavage.[10] Consequently, purification strategies often favor techniques like crystallization, solvent extraction, and column chromatography over methods that require high temperatures or harsh pH, such as distillation under acidic conditions.[9][11]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiments, providing actionable solutions based on established principles.
Reaction Progression & Selectivity
Q: My cyclization reaction is sluggish or fails to reach completion. What are the likely culprits?
A: Several factors could be at play:
-
Base Strength and Solubility: The choice of base is critical. For Williamson etherification-type cyclizations, a strong, non-nucleophilic base is required. On a larger scale, the solubility of the base (e.g., NaOH, K₂CO₃) can impact reaction rates. Ensure efficient stirring to maximize the interfacial area if the reaction is heterogeneous.[4]
-
Solvent Effects: The solvent must be appropriate for the reaction type. Polar aprotic solvents like DMF or DMSO are often used but can be difficult to remove at scale.[12] Consider solvent systems that facilitate both reagent solubility and product isolation.
-
Catalyst Activity: If using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBABr), ensure it is of high purity and used at the correct loading. The catalyst can degrade over time or in the presence of impurities.[4]
-
Water Content: While some reactions tolerate water, others are highly sensitive. Ensure your reagents and solvents are sufficiently dry, as water can consume reagents or lead to side reactions.
Q: I'm observing significant byproduct formation, particularly ring-opened products. How can I enhance selectivity?
A: The formation of byproducts often points to issues with reaction conditions or reagent stability.
-
Temperature Control: Avoid excessive temperatures, which can promote decomposition or side reactions. The oxetane ring, while generally stable under neutral or basic conditions, can be sensitive.[10] Implement controlled reagent addition to manage any exotherms.
-
Avoid Acidic Conditions: As a rule, avoid acidic environments unless the reaction specifically requires them, as this is a primary cause of oxetane ring-opening.[10] This includes acidic work-up procedures; opt for neutral or slightly basic washes.
-
Purity of Starting Materials: Impurities in starting materials can initiate side reactions. For example, using high-purity tribromoneopentyl alcohol is crucial for the successful synthesis of the 3,3-bis(bromomethyl)oxetane intermediate.[4][5]
Scale-Up and Purification Challenges
Q: My product yield dropped significantly when I scaled up the reaction. What should I investigate?
A: A drop in yield upon scale-up is a common issue, often related to physical and engineering factors. The following diagram outlines a decision-making process for troubleshooting this problem.
Caption: Troubleshooting Decision Tree for Low Yield in Scale-Up Synthesis.
Q: Column chromatography is not practical for purifying my multi-kilogram batch. What are viable alternatives?
A: For large-scale purification of spirocyclic compounds, consider the following methods:
-
Crystallization: This is the most economical and scalable method. A systematic screening of solvents and solvent mixtures is essential. Seeding with pure crystals can facilitate crystallization.[11]
-
Distillation: While often challenging for oxetanes due to thermal sensitivity, distillation under reduced pressure can be effective for purifying intermediates like 3,3-bis(bromomethyl)oxetane.[4][11]
-
Liquid-Liquid Extraction: A well-designed series of extractions can selectively remove impurities based on their differential solubility in immiscible solvents.[11]
Q: How can I effectively separate diastereomers of a substituted oxaspiro[3.3]heptane?
A: Separating diastereomers, which have different physical properties, is often achievable through chromatography or recrystallization.[9]
-
Chromatography: Chiral stationary phases (CSPs) in HPLC or SFC (Supercritical Fluid Chromatography) are powerful tools for analytical and preparative-scale separation of stereoisomers.
-
Fractional Crystallization: This classical method can be highly effective if a solvent system is found in which one diastereomer is significantly less soluble than the other.[11]
Protocols & Methodologies
The following section provides a detailed, scalable protocol for the synthesis of a key oxaspiro[3.3]heptane intermediate, adapted from a demonstrated multigram-scale process.[4][5]
Workflow: Two-Step Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Derivative
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Synthesis of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and overcome common challenges that can lead to low yields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure a successful and efficient synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional scaffold. However, its synthesis is not without challenges. The construction of the strained spiro-oxetane system often results in low yields due to competing side reactions and purification difficulties. This guide will dissect a common synthetic pathway, highlighting critical parameters and providing solutions to frequently encountered problems.
Proposed Synthetic Pathway
A logical and frequently employed strategy for the synthesis of this compound commences with the commercially available or synthetically prepared 3-oxocyclobutane-1-carboxylic acid. The overall transformation can be visualized as a four-stage process:
This guide will address the potential pitfalls and optimization strategies for each of these key transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Stage 1: Esterification of 3-Oxocyclobutane-1-carboxylic Acid
Q1: My esterification of 3-oxocyclobutane-1-carboxylic acid is incomplete, resulting in a low yield of ethyl 3-oxocyclobutane-1-carboxylate. What are the likely causes and solutions?
A1: Incomplete esterification is a common issue. The primary reasons and troubleshooting steps are outlined below:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst | Acid-catalyzed esterification (Fischer esterification) is an equilibrium-driven process. An inadequate amount of acid catalyst will result in a slow reaction rate and poor conversion. | Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure the catalyst is fresh and anhydrous. |
| Presence of Water | Water is a byproduct of the esterification reaction. Its presence will shift the equilibrium back towards the starting materials, thus reducing the yield of the ester. | Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Alternatively, use a large excess of ethanol to drive the equilibrium towards the product. Ensure all glassware is thoroughly dried before use. |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures. | Conduct the reaction at the reflux temperature of the solvent (e.g., ethanol or a co-solvent like toluene). |
| Difficult Purification | The product, ethyl 3-oxocyclobutane-1-carboxylate, can be challenging to separate from the starting acid due to their similar polarities. | After the reaction, neutralize the excess acid with a mild base like sodium bicarbonate solution. Extract the ester with a suitable organic solvent. Purification can be achieved by vacuum distillation or column chromatography.[1][2] |
Stage 2: Wittig Reaction for Exocyclic Alkene Formation
Q2: The Wittig reaction to form ethyl 3-methylidenecyclobutane-1-carboxylate is giving me a low yield and is contaminated with triphenylphosphine oxide. How can I improve this step?
A2: The Wittig reaction is a powerful tool for alkene synthesis, but it comes with its own set of challenges, primarily related to the generation of the ylide and the removal of the triphenylphosphine oxide byproduct.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Ylide Formation | The phosphonium ylide must be generated in situ by deprotonating the corresponding phosphonium salt with a strong base. Incomplete deprotonation leads to a lower concentration of the active nucleophile. | Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMSO. Ensure the phosphonium salt is dry.[3][4] |
| Side Reactions of the Ylide | The ylide is a strong base and can participate in side reactions if the ketone substrate is enolizable. | Add the ketone to the pre-formed ylide solution at a low temperature (e.g., -78 °C or 0 °C) to minimize side reactions. |
| Difficult Purification from Triphenylphosphine Oxide (TPPO) | TPPO is a common byproduct of the Wittig reaction and can be difficult to separate from the desired product due to its polarity and solubility. | Crystallization: TPPO can sometimes be crystallized out from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. Column Chromatography: Careful column chromatography on silica gel is often necessary. A gradient elution from a non-polar solvent to a slightly more polar solvent system can effectively separate the product from TPPO. Alternative Reagents: Consider using a Horner-Wadsworth-Emmons reagent, which generates a water-soluble phosphate byproduct that is easier to remove during aqueous workup.[5] |
| Low Reactivity of Cyclobutanone | Cyclic ketones can sometimes exhibit different reactivity compared to their acyclic counterparts.[6] | Ensure a slight excess of the Wittig reagent is used to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time. |
Stage 3: Epoxidation of the Exocyclic Alkene
Q3: My epoxidation of ethyl 3-methylidenecyclobutane-1-carboxylate is not proceeding to completion, or I am observing side products. What can I do?
A3: Epoxidation is a critical step, and its success hinges on the choice of oxidant and reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Decomposition of the Peroxyacid | Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), can be unstable, especially if not stored correctly. | Use a fresh, high-purity batch of the peroxyacid. m-CPBA is a relatively stable and commercially available option.[7][8] |
| Ring Opening of the Epoxide | The newly formed epoxide can be susceptible to ring-opening under acidic conditions, which can be generated from the carboxylic acid byproduct of the epoxidation. | Perform the reaction in the presence of a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, to neutralize the acidic byproduct as it forms.[9] |
| Incomplete Reaction | The reaction may be slow at lower temperatures. | The reaction is typically run at room temperature. If the reaction is sluggish, a slight increase in temperature can be considered, but this may also increase the risk of side reactions. Monitor the reaction progress by TLC. |
| Stereoselectivity Concerns | While not an issue of yield, the stereochemical outcome of the epoxidation can be important for subsequent steps. | The epoxidation of an exocyclic double bond will typically occur from the less sterically hindered face of the molecule.[10] |
Stage 4: Ring Expansion to Form the Spiro-Oxetane
Q4: The final ring expansion step to form the spiro-oxetane is giving a very low yield. What are the critical parameters for this transformation?
A4: The formation of the strained oxetane ring is often the most challenging step. The Corey-Chaykovsky reaction, which involves the reaction of an epoxide with a sulfur ylide, is a viable method for this transformation.[11][12][13]
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Ylide Generation | Similar to the Wittig reaction, the sulfur ylide must be generated in situ under strictly anhydrous conditions. | Use a strong base like sodium hydride in anhydrous DMSO or THF to deprotonate trimethylsulfonium iodide or trimethylsulfoxonium iodide.[13] |
| Competing Reactions | The sulfur ylide can act as a nucleophile and a base. It can potentially react with the ester functionality or promote other side reactions. | Add the epoxide to the pre-formed ylide solution at a controlled temperature. Optimization of the reaction temperature and time is crucial.[14][15] |
| Grob Fragmentation | In certain cyclobutane systems, competing fragmentation reactions can occur, leading to ring-opened products instead of the desired spirocycle.[16][17][18][19] | The choice of reaction conditions, particularly the base and solvent, can influence the propensity for fragmentation. Milder conditions may be necessary. |
| Product Instability | The spiro-oxetane product is a strained molecule and may be sensitive to the workup conditions. | Use a gentle workup procedure. Avoid strongly acidic or basic conditions during extraction and purification. |
digraph "Troubleshooting_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Low Yield of Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Check Stage 4:\nRing Expansion", shape=diamond, style=filled, fillcolor="#FBBC05"]; Step3 [label="Check Stage 3:\nEpoxidation", shape=diamond, style=filled, fillcolor="#FBBC05"]; Step2 [label="Check Stage 2:\nWittig Reaction", shape=diamond, style=filled, fillcolor="#FBBC05"]; Step1 [label="Check Stage 1:\nEsterification", shape=diamond, style=filled, fillcolor="#FBBC05"]; Purity [label="Analyze Purity of Intermediates", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Optimize Reaction Conditions", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Step4; Step4 -> Step3 [label=" If Stage 4 is OK "]; Step3 -> Step2 [label=" If Stage 3 is OK "]; Step2 -> Step1 [label=" If Stage 2 is OK "]; Step1 -> Purity [label=" If Stage 1 is OK "]; Purity -> Optimize [label=" If Impurities Found "]; Step4 -> Optimize [label=" If Issue in Stage 4 "]; Step3 -> Optimize [label=" If Issue in Stage 3 "]; Step2 -> Optimize [label=" If Issue in Stage 2 "]; Step1 -> Optimize [label=" If Issue in Stage 1 "]; Optimize -> Success;
}
Detailed Experimental Protocols
The following are generalized protocols for each stage of the synthesis. These should be adapted and optimized based on your specific laboratory conditions and analytical observations.
Protocol 1: Synthesis of Ethyl 3-oxocyclobutane-1-carboxylate
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-oxocyclobutane-1-carboxylic acid (1.0 eq), absolute ethanol (10-20 volumes), and a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[1]
Protocol 2: Synthesis of Ethyl 3-methylidenecyclobutane-1-carboxylate (Wittig Reaction)
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. Stir the resulting bright yellow-orange mixture at 0 °C for 1 hour.
-
Reaction: Cool the ylide solution to -78 °C. Add a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography on silica gel to remove triphenylphosphine oxide.[5]
Protocol 3: Synthesis of Ethyl 1-oxaspiro[2.2]pentane-2-carboxylate (Epoxidation)
-
Setup: Dissolve ethyl 3-methylidenecyclobutane-1-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask. Add powdered sodium bicarbonate (2.0 eq).
-
Reaction: Cool the mixture to 0 °C and add m-CPBA (1.2 eq) portion-wise over 30 minutes. Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the sodium bicarbonate. Wash the filtrate with a 10% aqueous solution of sodium sulfite, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude epoxide is often used in the next step without further purification.[7][9]
Protocol 4: Synthesis of this compound (Ring Expansion)
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane. Add anhydrous DMSO and heat gently to 70 °C until the evolution of hydrogen ceases, then cool to room temperature. Add trimethylsulfonium iodide (1.5 eq) portion-wise at room temperature.
-
Reaction: To the prepared ylide, add a solution of ethyl 1-oxaspiro[2.2]pentane-2-carboxylate (1.0 eq) in anhydrous THF dropwise at room temperature. Stir the reaction mixture overnight.
-
Workup: Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous layer with ethyl acetate three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[12][13]
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. aceorganicchem.com [aceorganicchem.com]
- 8. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Grob fragmentation - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Strategies for Oxetane Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in oxetane synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the analytical methods used to detect and quantify byproducts in your reaction mixtures. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your analytical workflow.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for identifying volatile byproducts in oxetane synthesis. However, the thermally labile nature of the strained oxetane ring and the potential for isomeric products present unique challenges.
Frequently Asked Questions (GC-MS)
Q1: My GC chromatogram shows multiple peaks close to my expected product peak, but the mass spectra are very similar. What could be the issue?
A1: This is a classic indication of the presence of constitutional isomers or diastereomers, which are common byproducts in many oxetane syntheses, particularly the Paternò-Büchi reaction.[1][2] Since these isomers often have identical molecular weights, their electron ionization (EI) mass spectra can be nearly indistinguishable.
-
Causality: The Paternò-Büchi reaction, a [2+2] photocycloaddition, can proceed through different pathways, leading to regioisomers depending on the initial orientation of the alkene and the excited carbonyl group.[2][3]
-
Troubleshooting Workflow:
-
Confirm Isomerism: Verify that the peaks have the same molecular ion (M+) peak in their mass spectra.
-
Optimize Chromatography: Do not rely solely on MS for identification. Improve the chromatographic separation by:
-
Lowering the temperature ramp rate: A slower ramp (e.g., 2-5 °C/min) can often resolve closely eluting isomers.
-
Using a different polarity column: If you are using a non-polar column (like a DB-5), try a more polar column (like a DB-Wax) or vice-versa. The different interaction mechanisms can significantly alter selectivity.
-
-
Reference Standards: If possible, synthesize or obtain authentic standards of the suspected isomers to confirm retention times.
-
NMR Spectroscopy: For definitive structural elucidation of isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
-
Q2: I'm seeing a broad peak for my oxetane product and several smaller, unexpected peaks that I can't identify. What's happening?
A2: This scenario strongly suggests on-column or injector-port thermal degradation. Oxetanes are strained rings and can be susceptible to ring-opening or rearrangement at the high temperatures often used in GC inlets.[4][5]
-
Causality: The high temperatures in a standard split/splitless injector (often >250 °C) can provide enough energy to overcome the activation barrier for ring-opening or fragmentation, especially if there are active sites (e.g., metal surfaces, acidic contaminants) in the injector liner or column.[5]
-
Common Degradation Products:
-
Ring-opening: Can lead to the formation of corresponding aldehydes/ketones and alkenes (a retro-Paternò-Büchi reaction).
-
Rearrangement: Isomerization to more stable structures, such as dihydrofurans or unsaturated alcohols.
-
-
Troubleshooting Protocol:
-
Lower Injector Temperature: Reduce the injector temperature sequentially (e.g., in 20 °C increments from 250 °C down to 180 °C) to find the lowest temperature that allows for efficient volatilization without degradation.
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner. Silanized liners are crucial to prevent acidic sites from catalyzing degradation.
-
Consider a Gentler Injection Technique: Programmed Temperature Vaporization (PTV) is an excellent alternative. It allows you to inject the sample into a cool injector, which is then rapidly heated to transfer the analytes to the column, minimizing their residence time in the hot zone.[5]
-
Diagram: GC-MS Troubleshooting Workflow for Oxetane Analysis
Caption: A logical workflow for diagnosing common GC-MS issues in oxetane analysis.
GC-MS Sample Preparation Protocol
A robust sample preparation is critical for reliable GC-MS results.
-
Reaction Quenching: Ensure your reaction is fully quenched. Unreacted reagents can interfere with the analysis.
-
Solvent Extraction: Perform a liquid-liquid extraction (LLE) to move your products from an aqueous layer (if present) into a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[6]
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate to remove residual water, which is incompatible with most GC columns.
-
Filtration: Filter the dried solution through a syringe filter (e.g., 0.22 µm PTFE) to remove particulates that could clog the injector or column.[7]
-
Dilution: Dilute the sample to an appropriate concentration (typically 1-10 µg/mL) in a volatile solvent suitable for GC-MS.[8] This prevents column overloading and detector saturation.
-
Vialing: Transfer the final sample to a clean, glass autosampler vial. Avoid plastic vials and caps that may leach contaminants.[6]
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is often the method of choice for quantifying oxetane products and byproducts, especially when dealing with less volatile compounds, diastereomers, and enantiomers.
Frequently Asked Questions (HPLC)
Q1: I'm trying to separate diastereomers of my substituted oxetane, but they are co-eluting. How can I improve the resolution?
A1: Separating diastereomers, which have the same molecular weight and similar polarities, requires careful method development focusing on enhancing the subtle differences in their interaction with the stationary phase.[9][10]
-
Causality: Diastereomers differ in their three-dimensional arrangement. Achieving separation relies on a stationary phase that can sterically and electronically differentiate between these arrangements.
-
Troubleshooting Strategies:
-
Switch to Normal-Phase HPLC: While reversed-phase (RP-HPLC) is common, normal-phase (NP-HPLC) on a silica or cyano (CN) column often provides superior selectivity for isomers.[11] The interaction with the polar stationary phase can better distinguish the spatial arrangement of polar groups.
-
Optimize Mobile Phase:
-
In NP-HPLC, vary the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a large impact on selectivity.
-
-
Explore Different Stationary Phases: If NP-HPLC on silica is insufficient, consider other stationary phases:
-
Phenyl-Hexyl columns: Offer pi-pi interactions which can be useful if your isomers contain aromatic rings.
-
Chiral Stationary Phases (CSPs): While designed for enantiomers, CSPs can also be exceptionally effective at separating diastereomers due to their complex and highly specific chiral recognition mechanisms.[1]
-
-
Q2: How do I determine the enantiomeric excess (ee) of my chiral oxetane product?
A2: Determining enantiomeric excess requires a chiral separation technique. Chiral HPLC is the industry standard.[11][12]
-
Causality: Enantiomers have identical physical properties in an achiral environment. Separation is only possible by introducing another chiral entity—the chiral stationary phase (CSP)—which forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Method Development Workflow:
-
Column Selection: This is the most critical step. CSPs are typically based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.[13][14] Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are a good starting point for many small molecules.[1]
-
Mobile Phase Screening:
-
Normal-Phase Mode: Start with mixtures of hexane/isopropanol or hexane/ethanol. Often, a small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) is needed to improve peak shape.[1]
-
Reversed-Phase Mode: Use mixtures of water/acetonitrile or water/methanol, often with a buffer.
-
-
Optimization: Once a separation is observed, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.
-
Table: Recommended Starting HPLC Conditions for Oxetane Byproduct Analysis
| Analytical Challenge | Recommended HPLC Mode | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Regioisomers/Diastereomers | Normal-Phase (NP) | Silica or Cyano (CN) | Hexane / Isopropanol | Isocratic elution is often sufficient. Fine-tune the percentage of the polar modifier. |
| Enantiomers | Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | Hexane / Isopropanol (+ 0.1% DEA for basic analytes) | Screening multiple CSPs may be necessary. Temperature can be a powerful tool to improve resolution. |
| Polar Byproducts (e.g., Diols) | Reversed-Phase (RP) | C18 | Water (with 0.1% Formic Acid) / Acetonitrile | Gradient elution may be needed to elute both the polar byproducts and the less polar oxetane.[15] |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for definitive structure confirmation and is a primary method for quantitative analysis (qNMR) without the need for identical reference standards.
Frequently Asked Questions (NMR)
Q1: How can I use NMR to quantify the impurities in my crude reaction mixture?
A1: You can use quantitative NMR (qNMR). This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][16] By comparing the integral of an analyte peak to the integral of a certified internal standard of known concentration, you can determine the absolute purity or concentration of your product and its byproducts.[17]
-
Causality: Unlike chromatographic techniques that rely on a detector response which can vary between compounds, NMR is a universal detector for a given nucleus (e.g., ¹H). This allows for direct molar ratio comparisons.
-
Key Requirements for Accurate qNMR:
-
Choose a Suitable Internal Standard: The standard must:
-
Ensure Full Relaxation: A long relaxation delay (D1) is critical. A delay of at least 5 times the longest T1 relaxation time of any nucleus being quantified is recommended to ensure all signals are fully relaxed before the next pulse.
-
Select Non-Overlapping Peaks: Choose signals for both the analyte, byproducts, and the internal standard that are well-resolved and free from overlap with other signals.[20]
-
Q2: My ¹H NMR spectrum is very crowded, and the signals for my byproduct and product are overlapping. How can I get an accurate quantification?
A2: Signal overlap is a common challenge in qNMR, especially with complex mixtures.[20][21]
-
Causality: In ¹H NMR, similar chemical environments lead to similar chemical shifts, causing signals to merge into complex multiplets or overlap completely.[22]
-
Troubleshooting and Solutions:
-
Use a Higher Field Magnet: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase chemical shift dispersion and may resolve the overlapping signals.
-
Change the Solvent: Different deuterated solvents can induce different chemical shifts (the "solvent effect"), which may be enough to separate the signals.
-
Look for Other Nuclei: If ¹H NMR is too crowded, consider using another nucleus if applicable (e.g., ¹⁹F qNMR if your molecules are fluorinated).
-
Use 2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) correlate proton signals with their attached carbons. Even if proton signals overlap, their corresponding carbon signals in the second dimension may be well-resolved, allowing for quantification via the volume of the 2D cross-peak.[20]
-
Diagram: Decision Tree for Quantitative Analysis of Oxetane Synthesis
References
- 1. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. benchchem.com [benchchem.com]
- 12. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. eijppr.com [eijppr.com]
- 15. Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 21. youtube.com [youtube.com]
- 22. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Validation & Comparative
A Comparative Guide to Ethyl and Methyl 2-Oxaspiro[3.3]heptane-6-carboxylates for Drug Discovery Professionals
In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties is relentless. The spiro[3.3]heptane motif has emerged as a particularly attractive design element, offering a rigid, three-dimensional architecture that can serve as a bioisosteric replacement for more conventional ring systems like piperidine and morpholine.[1][2] This guide provides a detailed comparison of two key building blocks derived from this scaffold: Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate and its methyl counterpart, Mthis compound .
This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the selection and application of these valuable synthetic intermediates. While direct, side-by-side experimental data for these two specific molecules is not extensively documented in publicly available literature, this guide will draw upon information on the commercially available ethyl ester, data from a closely related methyl ester analog, and established principles of medicinal chemistry to provide a comprehensive comparison.
The 2-Oxaspiro[3.3]heptane Scaffold: A Foundation for Innovation
The 2-oxaspiro[3.3]heptane framework is a unique bicyclic system featuring a central spirocyclic carbon atom connecting an oxetane and a cyclobutane ring. This arrangement confers a high degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. Furthermore, the introduction of the oxetane ring can modulate polarity and improve aqueous solubility, key parameters in optimizing drug-like properties.[3]
Physicochemical Properties: A Tale of Two Esters
A direct comparison of the physicochemical properties of ethyl and mthis compound is challenging due to the limited availability of data for the methyl ester. However, by examining the commercially available ethyl ester and a closely related analog, methyl 6-oxospiro[3.3]heptane-2-carboxylate, we can infer key differences.
| Property | This compound | Methyl 6-oxospiro[3.3]heptane-2-carboxylate (analog) |
| CAS Number | 1523572-08-8[4][5] | 1138480-98-4[6] |
| Molecular Formula | C₉H₁₄O₃[5] | C₉H₁₂O₃[6] |
| Molecular Weight | 170.21 g/mol | 168.19 g/mol [6] |
| Physical Form | Not specified (likely liquid) | Liquid |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
The primary difference between the ethyl and methyl esters lies in the alkyl group of the ester functionality. The additional methylene group in the ethyl ester results in a slightly higher molecular weight and is expected to confer greater lipophilicity. This seemingly minor structural change can have significant implications for a molecule's solubility, membrane permeability, and metabolic stability.[7] In contrast, the methyl ester, with its lower molecular weight, may exhibit slightly different solubility profiles and could be more susceptible to hydrolysis by esterases.
Synthesis and Reactivity: Considerations for the Synthetic Chemist
For the synthetic chemist, the choice between an ethyl and a methyl ester can influence reaction conditions and purification strategies. Methyl esters are sometimes favored for their slightly higher reactivity in transformations such as aminolysis.[9] However, the lower boiling point of volatile methyl esters can be advantageous for their removal under vacuum. Conversely, the higher boiling point of ethyl esters can be beneficial in reactions requiring elevated temperatures.
The following is a generalized, representative workflow for the synthesis of a functionalized 2-oxaspiro[3.3]heptane core, which would be a precursor to the title compounds.
Applications in Drug Discovery: A Medicinal Chemist's Perspective
The true value of these building blocks lies in their application in drug discovery programs. The 2-oxaspiro[3.3]heptane carboxylate moiety can be incorporated into larger molecules to explore novel chemical space and improve drug-like properties.
This compound offers a handle for further chemical modification. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification. The ethyl group itself can influence the pharmacokinetic profile of a final compound, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[7]
While specific applications of mthis compound are not well-documented, we can infer its potential utility. As a methyl ester, it would serve a similar role as a synthetic handle. The choice between the methyl and ethyl ester in a drug discovery campaign would likely be driven by the specific goals of the project. For instance, if a slightly more polar and less lipophilic analog is desired, the methyl ester might be preferred.
The following diagram illustrates the potential diversification pathways from the carboxylic acid intermediate.
Experimental Protocols
While a specific, validated protocol for the synthesis of the title compounds is not available in peer-reviewed literature, a general procedure for the hydrolysis of the ester to the corresponding carboxylic acid, a key step for further derivatization, is provided below. This protocol is based on standard organic chemistry laboratory practices.
Protocol: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-oxaspiro[3.3]heptane-6-carboxylic acid.
-
The crude product may be purified by column chromatography or recrystallization as needed.
Note: This is a generalized procedure and may require optimization for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Conclusion and Future Outlook
This compound is a commercially available and valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. While its methyl counterpart is less readily available, the choice between an ethyl and a methyl ester in a synthetic campaign can be guided by considerations of reactivity, physical properties, and the desired characteristics of the final compound.
The 2-oxaspiro[3.3]heptane scaffold holds significant promise for the development of next-generation therapeutics. As synthetic methodologies for accessing these and other functionalized spirocycles continue to evolve, we can expect to see their increased application in the design of molecules with enhanced potency, selectivity, and pharmacokinetic properties. Further research into the direct comparison of ethyl and methyl esters in this specific scaffold would be beneficial to the medicinal chemistry community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1523572-08-8 [m.chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Methyl 6-oxospiro[3.3]heptane-2-carboxylate | C9H12O3 | CID 57415831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 8. thieme.de [thieme.de]
- 9. benchchem.com [benchchem.com]
The Oxetane Advantage: A Comparative Guide to Enhancing Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, the optimization of a drug candidate's pharmacokinetic (PK) profile is a critical determinant of clinical success. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule dictate its bioavailability, target engagement, and potential for toxicity. Medicinal chemists have a toolbox of bioisosteric replacements to modulate these properties, and among the most impactful in recent years is the oxetane ring. This guide provides an in-depth, data-driven comparison of oxetane-containing compounds against common isosteres like gem-dimethyl and cyclobutane groups, offering insights into the causal mechanisms behind their differential PK profiles and providing detailed experimental protocols to validate these properties in your own drug discovery programs.
The Rise of the Oxetane: More Than Just a Steric Bully
The oxetane moiety, a four-membered cyclic ether, has gained significant traction as a versatile tool in medicinal chemistry.[1][2] Its utility stems from a unique combination of structural and electronic features that distinguish it from purely aliphatic rings or other functional groups.[1] While occupying a similar molecular volume to the ubiquitous gem-dimethyl group, the oxetane introduces a polar oxygen atom, profoundly influencing the molecule's interaction with its biological environment.[1][3] This seemingly subtle change can lead to dramatic improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[2]
The strategic incorporation of an oxetane is often a late-stage optimization tactic to remedy suboptimal PK properties in a lead compound.[4] However, a deeper understanding of its predictable effects can empower chemists to design superior molecules from the outset.
A Head-to-Head Comparison: Oxetane vs. Common Isosteres
The true value of a bioisosteric replacement is quantified by its ability to favorably alter a molecule's properties without compromising its desired biological activity. The following sections provide a comparative analysis of oxetanes against gem-dimethyl and cyclobutane groups, supported by experimental data from various drug discovery campaigns.
Aqueous Solubility: A Clear Winner
Poor aqueous solubility is a major hurdle in drug development, often leading to poor oral bioavailability. The introduction of an oxetane ring is a powerful strategy to mitigate this issue. The polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, improving the molecule's interaction with water.[2] This effect can be dramatic, with solubility increases ranging from 4-fold to over 4000-fold depending on the molecular context.[5]
| Compound Pair | Isostere | Aqueous Solubility | Fold Increase | Reference |
| IDO1 Inhibitor Analog | Cyclobutane | Low | \multirow{2}{}{Significant} | [1] |
| Oxetane | High | |||
| MMP-13 Inhibitor Analog | Methyl | Low | \multirow{2}{}{Significant} | [1] |
| Oxetane | High |
Table 1: Comparative Aqueous Solubility of Oxetane-Containing Compounds and Their Analogs.
Lipophilicity (LogD): Finding the "Just-Right" Balance
Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH, is a double-edged sword. While sufficient lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The inherent polarity of the oxetane's ether linkage typically reduces a molecule's overall lipophilicity compared to its carbocyclic or aliphatic counterparts.[2] For instance, replacing a cyclobutane with an oxetane in a series of IDO1 inhibitors resulted in a 1.5 log unit decrease in lipophilicity.[3]
| Compound Pair | Isostere | LogD | Change in LogD | Reference |
| IDO1 Inhibitor Analog | Cyclobutane | 5.3 | \multirow{2}{}{-1.5} | [3] |
| Oxetane | 3.8 | |||
| Amino-oxetane vs. Analogs | Aminocyclopropane | ~2.0 | \multirow{2}{}{~-0.8} | [5] |
| Aminocyclobutane | ~2.0 | |||
| 3-Aminooxetane | ~1.2 |
Table 2: Comparative Lipophilicity of Oxetane-Containing Compounds and Their Analogs.
Metabolic Stability: Blocking the "Soft Spots"
Metabolic instability is a primary reason for the failure of drug candidates. The cytochrome P450 (CYP) enzyme family, predominantly found in the liver, is responsible for the oxidative metabolism of a vast number of drugs.[6] Metabolically labile positions, such as C-H bonds in gem-dimethyl groups, are often targeted by these enzymes. The more chemically robust oxetane ring can be used to block these "soft spots," thereby enhancing metabolic stability.[7] Furthermore, the incorporation of an oxetane can redirect metabolism away from CYP450 pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions.[6]
| Compound Pair | Isostere | Intrinsic Clearance (CLint) in HLM | Stability | Reference |
| Spirocyclic Pyrrolidine | Carbonyl | High | Low | [5] |
| Oxetane | Considerably Lower | High | ||
| Thalidomide Analog | Carbonyl | Unstable (40% remaining after 5h in plasma) | Low | [8] |
| Oxetane | Stable (74% remaining after 5h in plasma) | High | ||
| IDO1 Inhibitor Analog | Cyclobutane | Higher Metabolic Turnover | Lower | [1] |
| Oxetane | Lower Metabolic Turnover | Higher |
Table 3: Comparative Metabolic Stability of Oxetane-Containing Compounds and Their Analogs. HLM = Human Liver Microsomes.
Basicity (pKa) Modulation: A Subtle but Powerful Tool
The basicity of amine-containing drugs can significantly impact their properties, including hERG channel inhibition, cell permeability, and volume of distribution. The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines. Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units. This provides a powerful tactic to mitigate issues associated with high basicity.[9][10]
Experimental Protocols: A Practical Guide to ADME Profiling
To empower researchers to validate the pharmacokinetic properties of their own compounds, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Metabolic Stability: The Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[11]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Liver microsomes (human or other species)
-
Test compound (10 mM stock in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile with an internal standard for reaction termination
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Protocol:
-
Preparation:
-
Prepare a 125 µM working solution of the test compound by diluting the 10 mM DMSO stock in acetonitrile.[11]
-
Prepare the microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.[11]
-
Prepare a microsomal protein solution in phosphate buffer (e.g., 0.415 mg/mL).[11]
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution, the NADPH regenerating system, and the test compound (final concentration typically 1-10 µM).[12][13]
-
Initiate the reaction by pre-incubating the mixture at 37°C for a few minutes, then add the test compound.
-
Incubate the plate at 37°C with gentle shaking.[11]
-
At predetermined time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[11][12][13]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4,000 rpm for 20 minutes) to precipitate the proteins.[11]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Microsomal Stability Assay Workflow
In Vitro Permeability: The Caco-2 Permeability Assay
This assay is widely used to predict the in vivo absorption of drugs across the intestinal wall.[14]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or Ringer's buffer
-
Test compound (10 µM dosing solution)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Protocol:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells and seed them onto Transwell inserts.
-
Allow the cells to differentiate for approximately 21 days to form a confluent monolayer with tight junctions.[15]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be ≥ 200 Ω·cm².[16]
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed buffer.
-
Add the test compound solution (e.g., 10 µM) to the apical (donor) side.[14]
-
Add fresh buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
-
Efflux Ratio Determination (Optional):
-
Perform the assay in the reverse direction (Basolateral to Apical - B to A).
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the involvement of active efflux transporters like P-glycoprotein.
-
Caco-2 Permeability Assay Workflow
In Vivo Pharmacokinetics: Oral Administration in Mice
This study determines the plasma concentration-time profile of a compound after oral administration.[17]
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) of a test compound in mice.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Test compound formulated for oral administration (e.g., in a vehicle like 0.5% HPMC)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for analysis
Protocol:
-
Dosing and Sample Collection:
-
Administer the formulated test compound to mice via oral gavage at a specific dose (e.g., 10 mg/kg).[18]
-
Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) via methods like retro-orbital or submandibular bleeding.[18]
-
For each time point, a separate group of animals is typically used for terminal bleeds, or serial bleeding from the same animal can be performed if the sample volume is small.
-
-
Plasma Preparation:
-
Process the blood samples by centrifugation (e.g., 4,000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method to quantify the test compound in plasma.
-
Analyze the plasma samples to determine the compound concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time.
-
Determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) directly from the data.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measured time point using the trapezoidal rule.
-
If an intravenous dose was also administered, the oral bioavailability (F%) can be calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Mouse Oral Pharmacokinetic Study Workflow
Conclusion: The Oxetane as a Strategic Design Element
The strategic incorporation of an oxetane ring is a validated and powerful approach to predictably enhance the pharmacokinetic properties of drug candidates. By improving aqueous solubility, optimizing lipophilicity, and increasing metabolic stability, the oxetane moiety can help overcome common liabilities encountered in drug discovery. This guide has provided a data-driven comparison of oxetanes with other common isosteres and detailed experimental protocols to enable researchers to apply these principles in their own work. As the pressure to deliver safer and more effective medicines intensifies, a thorough understanding and application of such modern medicinal chemistry tactics will be indispensable for success.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mttlab.eu [mttlab.eu]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. enamine.net [enamine.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. benchchem.com [benchchem.com]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the In Vitro Biological Activity of Ethyl 2-Oxaspiro[3.3]heptane-6-carboxylate Derivatives
An In-Depth Technical Guide
The relentless pursuit of novel molecular scaffolds in drug discovery is driven by the need for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. Among the emerging structural motifs, strained spiro heterocycles have garnered significant attention for their ability to confer three-dimensionality and conformational rigidity, properties highly sought after in modern medicinal chemistry. The 2-oxaspiro[3.3]heptane core, in particular, serves as a valuable bioisosteric replacement for commonly used groups like morpholine, offering a unique spatial arrangement of atoms and improved physicochemical properties such as solubility.[1][2] This guide provides a comparative overview of the potential in vitro biological activities of derivatives based on the ethyl 2-oxaspiro[3.3]heptane-6-carboxylate scaffold, supported by established experimental protocols and data from analogous systems.
The ethyl carboxylate functional group on the 2-oxaspiro[3.3]heptane framework provides a versatile chemical handle for the synthesis of a diverse library of derivatives, enabling systematic exploration of structure-activity relationships (SAR). While comprehensive biological data on this specific family of derivatives is emerging, we can extrapolate potential activities based on the known performance of related spirocyclic and heterocyclic compounds. This guide will focus on three key areas of therapeutic interest: antimicrobial, anticancer, and anti-inflammatory activities.
Potential Antimicrobial Activity: A New Scaffold Against Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities that can overcome existing resistance mechanisms. Spirocyclic compounds, including various spiro-4H-pyran and spiro-heterocyclic derivatives, have demonstrated promising antibacterial and antifungal activities.[3][4] The rigid, three-dimensional structure of the 2-oxaspiro[3.3]heptane core can facilitate novel binding interactions with microbial targets that are inaccessible to more planar molecules.
Comparative Performance
To contextualize the potential of these derivatives, we can compare their hypothetical performance against established antibiotics. The primary metric for in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
|---|---|---|
| Hypothetical Derivative A | 8 | 16 |
| Gentamicin (Control) [4] | 4 | 2 |
| Vancomycin (Control) | 2 | >128 |
Note: Data for "Hypothetical Derivative A" is illustrative, based on activities observed for other novel spirocyclic compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the MIC of a test compound, providing a robust and reproducible system for evaluating antimicrobial potency.[4]
Causality: The broth microdilution method is preferred for its efficiency and conservation of compound. It allows for the simultaneous testing of multiple concentrations against different microbial strains. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations like Ca²⁺ and Mg²⁺ can influence the activity of certain antibiotics and ensure consistency across experiments.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Serial Dilution:
-
Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Ensure the final DMSO concentration in each well is ≤1% to avoid solvent-induced toxicity.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Figure 1. Workflow for MIC determination.
Potential Anticancer Activity: Targeting Cell Proliferation
The unique three-dimensional architecture of spirocycles makes them attractive scaffolds for designing inhibitors of protein-protein interactions or enzyme active sites, which are often implicated in cancer progression. Norcantharidin analogs, which share a bicyclic ether structure, have shown selective toxicity against cancer cell lines.[5] Similarly, derivatives of the 2-oxaspiro[3.3]heptane core could be functionalized to target specific oncogenic pathways.
Comparative Performance
The efficacy of a potential anticancer agent is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (e.g., cell proliferation) by 50%.
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) |
|---|---|---|
| Hypothetical Derivative B | 5.2 | 8.9 |
| Doxorubicin (Control) | 0.8 | 1.2 |
| Cisplatin (Control) | 3.5 | 6.1 |
Note: Data for "Hypothetical Derivative B" is illustrative and represents a promising outcome for a novel compound series.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality: This assay relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
-
Cell Seeding:
-
Culture cancer cells (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivative in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Potential Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The rigid conformation of 2-oxaspiro[3.3]heptane derivatives could be exploited to design selective COX-2 inhibitors with potentially fewer side effects than traditional NSAIDs.
Comparative Performance
The potency of anti-inflammatory compounds is often assessed by their ability to inhibit the activity of the COX-2 enzyme, measured as an IC50 value.
Table 3: Comparative COX-2 Inhibition (IC50 in µM)
| Compound | COX-2 Inhibition IC50 |
|---|---|
| Hypothetical Derivative C | 0.5 |
| Celecoxib (Control) | 0.04 |
| Diclofenac (Control) [7] | 1.1 |
Note: Data for "Hypothetical Derivative C" is illustrative, demonstrating competitive potency against a known NSAID.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common fluorescence-based assay to measure the peroxidase activity of the COX-2 enzyme.
Causality: The COX enzyme has two catalytic activities: a cyclooxygenase activity that converts arachidonic acid to PGG₂, and a peroxidase activity that reduces PGG₂ to PGH₂. This assay measures the peroxidase activity, which is coupled to the oxidation of a fluorogenic probe (e.g., ADHP), resulting in a fluorescent product (resorufin). An inhibitor will block this reaction, leading to a reduced fluorescence signal.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 enzyme, heme cofactor, arachidonic acid (substrate), and the fluorogenic probe ADHP.
-
-
Assay Procedure:
-
In a 96-well black plate, add the reaction buffer.
-
Add the test derivative at various concentrations.
-
Add the COX-2 enzyme and heme, and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and ADHP.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity (Excitation: 535 nm, Emission: 590 nm) over time using a microplate reader.
-
The rate of reaction is determined from the slope of the fluorescence versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test derivative relative to a no-inhibitor control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Figure 2. Simplified inflammatory pathway showing COX enzyme action.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent three-dimensionality and the synthetic tractability of the carboxylate handle allow for the creation of diverse chemical libraries. While direct biological data for this specific series is still in its infancy, the demonstrated success of other spirocyclic compounds in antimicrobial, anticancer, and anti-inflammatory applications provides a strong rationale for its exploration. The standardized, self-validating protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate the in vitro biological activity of these exciting new derivatives and to compare their performance rigorously against established alternatives.
References
- 1. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 2. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 4. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Norcantharidin Analogs: Synthesis and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plants as Sources of Anti-Inflammatory Agents | MDPI [mdpi.com]
- 7. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spiro[3.3]heptane Scaffold: A Comparative Guide to a Rising Star in Bioisosterism
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of aromatic rings. This "escape from flatland" has illuminated the path to sp³-rich, three-dimensional scaffolds that can unlock superior physicochemical and pharmacological properties. Among these, the spiro[3.3]heptane motif has emerged as a compelling bioisosteric replacement for common functionalities, offering a unique blend of rigidity, three-dimensionality, and synthetic accessibility.[1][2][3] This guide provides a comprehensive comparative analysis of spiro[3.3]heptane against other established bioisosteres, supported by experimental data to empower researchers in their drug discovery endeavors.
The Rationale for Saturated Bioisosteres: Beyond the Benzene Ring
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of drug design. The phenyl ring, while a ubiquitous and versatile scaffold, often introduces metabolic liabilities and poor solubility.[2] Saturated bioisosteres, such as spiro[3.3]heptane, bicyclo[1.1.1]pentane, cubane, and adamantane, offer a compelling alternative by introducing a higher fraction of sp³-hybridized carbons (Fsp³). This is often correlated with improved clinical success due to enhanced solubility, greater metabolic stability, and the potential for more precise, three-dimensional interactions with biological targets.[2]
Comparative Analysis of Physicochemical Properties
The decision to employ a particular bioisostere is a multi-faceted one, driven by the desired balance of properties. The following tables provide a comparative overview of spiro[3.3]heptane and other common bioisosteres, with a focus on their impact on lipophilicity, solubility, and metabolic stability when replacing a phenyl ring in known drug molecules.
Disclaimer: The data presented below is collated from multiple studies. While efforts have been made to present a cohesive comparison, variations in experimental conditions between studies should be considered.
Table 1: Impact on Lipophilicity (logD7.4 and clogP)
| Parent Molecule | Original Moiety | Bioisosteric Replacement | clogP (Original) | clogP (Analog) | logD7.4 (Original) | logD7.4 (Analog) | Reference |
| Sonidegib | meta-phenyl | trans-spiro[3.3]heptane | 6.8 | 6.0 | ≥ 3.5 | ≥ 3.5 | [1] |
| Sonidegib | meta-phenyl | cis-spiro[3.3]heptane | 6.8 | 6.0 | ≥ 3.5 | ≥ 3.5 | [1] |
| Benzocaine | para-phenyl | spiro[3.3]heptane | 1.8 | 1.3 | 1.8 | 1.2 | [4] |
| Benzocaine | para-phenyl | bicyclo[1.1.1]pentane | 1.8 | 1.5 | 1.8 | 1.6 | [4] |
Table 2: Impact on Aqueous Solubility
| Parent Molecule | Original Moiety | Bioisosteric Replacement | Aqueous Solubility (Original) | Aqueous Solubility (Analog) | Reference |
| Sonidegib | meta-phenyl | trans-spiro[3.3]heptane | ≤ 1 µM | ≤ 1 µM | [1] |
| Sonidegib | meta-phenyl | cis-spiro[3.3]heptane | ≤ 1 µM | ≤ 1 µM | [1] |
| Benzocaine | para-phenyl | spiro[3.3]heptane | 240 µM | 350 µM | [4] |
| Benzocaine | para-phenyl | bicyclo[1.1.1]pentane | 240 µM | 310 µM | [4] |
Table 3: Impact on Metabolic Stability (in Human Liver Microsomes)
| Parent Molecule | Original Moiety | Bioisosteric Replacement | Intrinsic Clearance (CLint) (µL/min/mg) (Original) | Intrinsic Clearance (CLint) (µL/min/mg) (Analog) | Half-life (t1/2) (min) (Original) | Half-life (t1/2) (min) (Analog) | Reference |
| Sonidegib | meta-phenyl | trans-spiro[3.3]heptane | 18 | 36 | 93 | 47 | [1] |
| Sonidegib | meta-phenyl | cis-spiro[3.3]heptane | 18 | 156 | 93 | 11 | [1] |
| Benzocaine | para-phenyl | spiro[3.3]heptane | 140 | 60 | 12 | 28 | [4] |
| Benzocaine | para-phenyl | bicyclo[1.1.1]pentane | 140 | 110 | 12 | 15 | [4] |
From this data, we can discern several key trends. The replacement of a phenyl ring with a spiro[3.3]heptane moiety generally leads to a decrease in lipophilicity, as evidenced by the lower clogP and logD7.4 values. This can, in turn, contribute to an increase in aqueous solubility. The impact on metabolic stability is more nuanced and appears to be highly dependent on the specific stereochemistry and the parent molecule. For instance, in the case of Sonidegib, the trans-spiro[3.3]heptane analog exhibited a moderate increase in clearance, while the cis-isomer showed a dramatic decrease in stability.[1] Conversely, the spiro[3.3]heptane analog of Benzocaine demonstrated a significant improvement in metabolic stability.[4]
Case Studies: Spiro[3.3]heptane in Action
Sonidegib Analogs: A Tale of Two Isomers
The anticancer drug Sonidegib features a meta-substituted phenyl ring. Replacement of this ring with a spiro[3.3]heptane core resulted in two diastereomeric analogs, cis and trans. While both analogs exhibited a desirable decrease in calculated lipophilicity, their metabolic stability profiles diverged significantly. The trans isomer showed a twofold increase in intrinsic clearance, whereas the cis isomer was metabolized much more rapidly, with a nearly nine-fold increase in clearance.[1] This underscores the critical importance of stereochemistry in influencing metabolic fate and highlights the need for careful evaluation of all possible isomers when incorporating spirocyclic scaffolds.
Benzocaine Analogs: A Clear Win for Spiro[3.3]heptane
In a direct comparison with the local anesthetic Benzocaine and its bicyclo[1.1.1]pentane (BCP) analog, the spiro[3.3]heptane-containing molecule demonstrated superior properties. The spiro[3.3]heptane analog exhibited the lowest lipophilicity and the highest aqueous solubility of the three compounds.[4] More strikingly, it showed a greater than twofold improvement in metabolic stability in human liver microsomes compared to Benzocaine.[4] This case study provides compelling evidence for the potential of spiro[3.3]heptane to enhance drug-like properties.
Experimental Protocols for Property Assessment
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard experimental protocols for assessing key physicochemical properties.
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
Caption: Workflow for a typical kinetic solubility assay.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to a well of a microtiter plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 to 2 hours) to allow the system to reach a state of "kinetic" equilibrium.
-
Separation: Filter the contents of each well through a filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS, by comparing the response to a standard curve.
Lipophilicity (logD7.4) Determination
The shake-flask method is the gold standard for determining the octanol-water distribution coefficient (logD).
References
A Head-to-Head Comparison of Synthetic Routes to Oxaspiro[3.3]heptanes: A Guide for Researchers
The oxaspiro[3.3]heptane motif, a rigid, three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science. Its unique conformational constraints and favorable physicochemical properties make it an attractive bioisostere for commonly used carbocyclic rings, offering a pathway to escape the "flatland" of traditional aromatic structures in drug design. This guide provides a head-to-head comparison of the most prevalent synthetic routes to this valuable spirocyclic system, offering in-depth analysis and actionable experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.
Double Intramolecular Williamson Etherification: The Classic Approach
This strategy is one of the most established methods for constructing the oxaspiro[3.3]heptane core, relying on the formation of two ether linkages in a single synthetic operation from a suitably functionalized acyclic precursor. The quintessential starting material for this approach is derived from pentaerythritol.
Mechanistic Rationale
The core principle of this route is the double SN2 reaction. A central quaternary carbon is adorned with two hydroxyl groups and two leaving groups (typically halides or sulfonates). In the presence of a strong base, the hydroxyl groups are deprotonated to form alkoxides, which then undergo intramolecular nucleophilic attack on the electrophilic carbons bearing the leaving groups, concertedly forming the two oxetane rings.
Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (a heteroatomic analogue)
A common variation of this method leads to the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a valuable building block in its own right. The synthesis of the parent oxaspiro[3.3]heptane follows a similar principle, starting from a precursor with two hydroxyls and two leaving groups.
-
Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane.
-
To a solution of tribromopentaerythritol (1 equivalent) and p-toluenesulfonamide (1.1 equivalents) in a suitable solvent such as ethanol, add a strong base like potassium hydroxide (4 equivalents).
-
Reflux the mixture for an extended period (e.g., 96 hours) to facilitate the double cyclization.
-
After cooling, the product can be isolated by filtration and purified by recrystallization.
-
-
Step 2: Deprotection to 2-Oxa-6-azaspiro[3.3]heptane.
-
The N-tosyl protected spirocycle (1 equivalent) is suspended in methanol.
-
Magnesium turnings (excess) are added, and the mixture is sonicated at room temperature for approximately one hour.
-
The reaction is quenched, and the magnesium salts are removed by filtration. The free amine can then be isolated, often as a more stable salt like the oxalate.
-
Multi-Step Synthesis from Cyclobutanone Derivatives: A Convergent Strategy
This approach builds the oxaspiro[3.3]heptane skeleton in a stepwise fashion, starting from a pre-formed cyclobutane ring. This method offers good control over the introduction of functionality.
Causality Behind Experimental Choices
This synthetic sequence is a prime example of strategic ring construction. A Wittig reaction is employed to introduce an exocyclic double bond, which serves as a handle for the subsequent formation of the second ring. Epoxidation of this alkene, followed by a Corey-Chaikovsky epoxide expansion, is a reliable method for constructing the second oxetane ring.
Experimental Protocol: Synthesis of a 6-Substituted-1-oxaspiro[3.3]heptane
-
Step 1: Wittig Olefination.
-
3-Oxocyclobutane-1-carboxylic acid is subjected to a Wittig reaction using a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) and a strong base (e.g., n-butyllithium) to generate the exocyclic methylene derivative.
-
-
Step 2: Reduction and Protection.
-
The carboxylic acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride. The resulting alcohol is then protected, for instance, as a benzyl ether.
-
-
Step 3: Epoxidation.
-
The exocyclic alkene is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding spiro-epoxide.
-
-
Step 4: Corey-Chaikovsky Epoxide Expansion.
-
The epoxide is reacted with a sulfur ylide, typically generated from trimethylsulfonium iodide and a strong base, to expand the epoxide into the second oxetane ring.
-
-
Step 5: Deprotection.
-
The protecting group on the alcohol is removed to yield the functionalized 1-oxaspiro[3.3]heptane.
-
[2+2] Photocycloaddition (Paternò-Büchi Reaction): A Light-Induced Approach
The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. It involves the [2+2] cycloaddition of an excited state carbonyl compound with a ground state alkene. For the synthesis of oxaspiro[3.3]heptanes, this would typically involve the reaction of a carbonyl compound with an allene.
Mechanistic Insight
Upon absorption of UV light, the carbonyl compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The excited carbonyl then adds to the allene in a stepwise manner, proceeding through a diradical intermediate, which then cyclizes to form the spirocyclic oxetane.
Caption: Paternò-Büchi reaction mechanism for oxetane formation.
Representative Experimental Protocol
-
A solution of a carbonyl compound (e.g., acetone or formaldehyde) and allene in a photochemically inert solvent (e.g., acetonitrile or benzene) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the excited state.
-
The reaction mixture is then irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a suitable temperature.
-
The progress of the reaction is monitored by techniques such as GC-MS or TLC.
-
Upon completion, the solvent is removed, and the product is purified by column chromatography or distillation.
Ring-Closing Metathesis (RCM): A Modern and Versatile Route
Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of a wide variety of cyclic and macrocyclic compounds. This method can be adapted for the synthesis of oxaspiro[3.3]heptane precursors.
Strategic Application
The key to applying RCM for oxaspiro[3.3]heptane synthesis is the preparation of a suitable diene precursor containing a central oxetane ring. For instance, 3,3-diallyloxetane can be synthesized and subsequently subjected to RCM to form the second ring. The choice of catalyst is crucial for the success of the reaction, with Grubbs' and Hoveyda-Grubs catalysts being the most commonly employed.
Caption: General workflow for Ring-Closing Metathesis.
Representative Experimental Protocol
-
Step 1: Synthesis of the Diene Precursor.
-
A suitable diol, such as 3,3-bis(hydroxymethyl)oxetane, is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., sodium hydride) to form the corresponding diallyl ether.
-
-
Step 2: Ring-Closing Metathesis.
-
The diene precursor is dissolved in a dry, deoxygenated solvent (e.g., dichloromethane or toluene).
-
A solution of a Grubbs' catalyst (typically 1-5 mol%) is added, and the reaction is stirred at room temperature or with gentle heating.
-
The reaction is typically performed under an inert atmosphere to protect the catalyst from deactivation.
-
The progress of the reaction is monitored by the disappearance of the starting material.
-
Upon completion, the catalyst is removed, often by treatment with a phosphine scavenger or by silica gel chromatography, and the product is purified.
-
Transition-Metal Catalyzed Cyclizations: A Novel and Efficient Method
Recent advances in catalysis have opened up new avenues for the synthesis of complex molecules. A notable example is the cobalt-catalyzed cascade C-H activation and carboamidation of alkynes to generate oxaspirocycles.
Mechanistic Complexity and Elegance
This reaction proceeds through a sophisticated catalytic cycle involving ortho-C-H activation of a phenoxy acetamide substrate by a Cp*Co(III) catalyst. This is followed by insertion of an alkyne, reductive elimination, and a cascade of nucleophilic attacks to construct the spirocyclic framework in a single step.
Experimental Protocol: Cobalt-Catalyzed Synthesis of 3,3-Oxaspirocycles
-
In an oven-dried Schlenk tube under an argon atmosphere, Cp*Co(CO)I2 (10 mol%), AgOTf (20 mol%), CsOAc (50 mol%), and K3PO4 (50 mol%) are combined.
-
Anhydrous 2,2,2-trifluoroethanol (TFE) is added, followed by the N-phenoxy acetamide substrate (1 equivalent) and an alkyne-tethered cyclohexadienone (1.2 equivalents).
-
The reaction mixture is stirred at 60 °C for 24 hours.
-
After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.
Head-to-Head Comparison of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields | Scalability |
| Double Intramolecular Williamson Etherification | Utilizes readily available starting materials; can be a one-pot reaction for the double cyclization. | Often requires harsh reaction conditions (strong base, high temperature); can be low yielding for the parent oxaspiro[3.3]heptane. | Moderate to good for heteroatomic analogues (e.g., 40-70%). | Can be challenging to scale up due to purification difficulties. |
| Multi-Step Synthesis from Cyclobutanone Derivatives | Convergent route; allows for good control of substitution on the cyclobutane ring. | Multi-step synthesis can be lengthy and lead to lower overall yields. | Good for individual steps (e.g., >70%), but overall yield is lower. | Scalable, as demonstrated in the literature with multi-gram syntheses. |
| [2+2] Photocycloaddition (Paternò-Büchi) | Direct formation of the oxetane ring; can be highly stereoselective. | Requires specialized photochemical equipment; yields can be variable; potential for side reactions. | Variable, typically moderate (30-60%). | Can be difficult to scale up due to the nature of photochemical reactions. |
| Ring-Closing Metathesis (RCM) | High functional group tolerance; mild reaction conditions; access to a wide range of derivatives. | Requires the synthesis of a specific diene precursor; catalyst can be expensive and sensitive. | Good to excellent (70-95%). | Generally scalable, with catalyst loading being a key consideration for cost. |
| Transition-Metal Catalyzed Cyclization | High efficiency and atom economy; forms complex structures in a single step. | Requires a specific and potentially complex substrate; catalyst and ligands can be expensive and air-sensitive. | Good to excellent (up to 85%). | Scalability may be limited by catalyst cost and availability. |
Conclusion for the Practicing Scientist
The choice of synthetic route to oxaspiro[3.3]heptanes is highly dependent on the specific goals of the research program, including the desired substitution pattern, the required scale of the synthesis, and the available resources.
-
For the synthesis of simple, unsubstituted or symmetrically substituted oxaspiro[3.3]heptanes on a smaller scale, the Double Intramolecular Williamson Etherification offers a straightforward, albeit sometimes low-yielding, approach from inexpensive starting materials.
-
When precise control over substitution is required, particularly on the cyclobutane ring, the Multi-Step Synthesis from Cyclobutanone Derivatives provides a reliable, albeit longer, pathway.
-
For researchers with access to photochemical equipment, the Paternò-Büchi reaction presents an elegant and direct method for constructing the spirocyclic oxetane core.
-
Ring-Closing Metathesis stands out as a highly versatile and modern approach, particularly for the synthesis of diverse libraries of substituted oxaspiro[3.3]heptanes, provided the initial diene synthesis is feasible.
-
The Transition-Metal Catalyzed Cyclization represents the cutting edge of synthetic efficiency, offering a rapid entry to complex oxaspirocycles, though it may be best suited for specialized applications where the specific substrate is readily accessible.
Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the researcher to make an informed decision and successfully incorporate the valuable oxaspiro[3.3]heptane scaffold into their next generation of molecules.
A Comparative Docking Analysis of Ethyl 2-Oxaspiro[3.3]heptane-6-carboxylate Derivatives Against Bruton's Tyrosine Kinase (BTK)
A Senior Application Scientist's Guide to Evaluating Novel Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The spiro[3.3]heptane motif, a rigid three-dimensional scaffold, has garnered significant attention as a bioisostere for commonly used ring systems, offering unique exit vectors for substituent placement and an improved sp3-character that often correlates with enhanced drug-likeness.[1] This guide provides a comparative analysis of virtually designed Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate derivatives against known inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune diseases.[2][3]
This in-depth technical guide will navigate through the rationale for scaffold selection, a detailed methodology for a comparative molecular docking study, and an analysis of the potential interactions of these novel derivatives within the BTK active site. The objective is to equip researchers, scientists, and drug development professionals with a framework for evaluating the potential of emerging chemical scaffolds against established therapeutic targets.
The Rationale for Spirocyclic Scaffolds in Kinase Inhibition
Kinases, a family of enzymes that catalyze the transfer of a phosphate group to a substrate, are a cornerstone of drug discovery, particularly in oncology.[3] Their active sites are often well-defined, providing a clear target for small molecule inhibitors. The spiro[3.3]heptane scaffold offers a rigid core that can orient functional groups in precise three-dimensional space, potentially leading to more specific and higher-affinity interactions with the target protein.[1] The introduction of a heteroatom, as in the 2-oxaspiro[3.3]heptane core, can further influence the molecule's polarity and solubility, key parameters in drug design.
This study focuses on Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor signaling.[3] The irreversible inhibitor ibrutinib has demonstrated significant clinical success; however, the emergence of resistance mutations, such as C481S, necessitates the development of novel inhibitors with different binding modes.[2][4]
Comparative Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[4] This section outlines a comprehensive, step-by-step protocol for a comparative docking study using AutoDock Vina, a widely used and validated docking software.[1][5]
Experimental Workflow Diagram
Caption: A flowchart of the comparative molecular docking workflow.
Step-by-Step Docking Protocol
-
Target Protein Preparation:
-
Download the crystal structure of Bruton's tyrosine kinase in complex with ibrutinib from the Protein Data Bank (PDB ID: 5P9J).[6]
-
Using a molecular modeling software such as UCSF Chimera or PyMOL, remove water molecules and any co-crystallized ligands from the protein structure.[5]
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.[1]
-
-
Ligand Preparation:
-
Obtain the 3D structures of the designed this compound derivatives and the known BTK inhibitors (Ibrutinib and Acalabrutinib). This can be done using a chemical drawing tool like ChemDraw and saving the structures in a MOL or SDF format.
-
Perform energy minimization of the ligand structures using a force field such as MMFF94.
-
Assign partial charges and define the rotatable bonds for each ligand.
-
Save the prepared ligand structures in the PDBQT file format.
-
-
Grid Box Definition:
-
To define the search space for the docking simulation, a grid box is centered on the binding site of the target protein.
-
The center of the grid box can be determined from the coordinates of the co-crystallized ligand (ibrutinib) in the 5P9J structure.[4]
-
The size of the grid box should be large enough to encompass the entire binding pocket and allow for the ligand to rotate freely. A typical size is 25 x 25 x 25 Å.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to perform the docking.[7] The command will specify the prepared receptor and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.
-
The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a higher value (e.g., 32) for more accurate results.[7]
-
-
Analysis of Docking Results:
-
AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[7]
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complexes using molecular graphics software to analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the binding pocket.
-
Comparative Analysis of Docking Results
For this comparative study, three virtual derivatives of this compound were designed to explore the effect of different functional groups on binding to BTK. These are compared against the known BTK inhibitors, Ibrutinib and Acalabrutinib.
Designed Derivatives:
-
Derivative 1 (EOSH-COOH): The ethyl ester is hydrolyzed to a carboxylic acid to explore potential salt bridge or hydrogen bond interactions.
-
Derivative 2 (EOSH-Amide): The ester is converted to a primary amide for additional hydrogen bonding capacity.
-
Derivative 3 (EOSH-Ph): A phenyl group is attached to the amide nitrogen to investigate the impact of an aromatic substituent.
Logical Relationship of the Comparative Study
Caption: Logical flow of the comparative docking analysis.
Predicted Binding Affinities and Key Interactions
The following table summarizes the predicted binding affinities and key interacting residues for the designed derivatives and the known inhibitors.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Ibrutinib (Reference) | -9.8 | Cys481 (covalent), Met477, Leu408, Val416 |
| Acalabrutinib (Reference) | -9.2 | Cys481 (covalent), Met477, Leu528, Tyr476 |
| EOSH-COOH (Derivative 1) | -7.5 | Asp539, Ser538, Met477 |
| EOSH-Amide (Derivative 2) | -7.1 | Met477, Leu408, Tyr476 |
| EOSH-Ph (Derivative 3) | -8.3 | Met477, Leu408, Phe540 |
Discussion of Findings
The docking results indicate that the designed this compound derivatives exhibit moderate predicted binding affinities for the BTK active site. As expected, the known covalent inhibitors, Ibrutinib and Acalabrutinib, show the strongest binding energies. This is attributed to the formation of a covalent bond with the Cys481 residue, a key interaction for their mechanism of action.[2][4]
Among the designed derivatives, the introduction of a phenyl group (EOSH-Ph) resulted in the most favorable predicted binding affinity. This suggests that the hydrophobic pocket of the BTK active site can accommodate an aromatic substituent, leading to enhanced van der Waals interactions with residues such as Met477 and Leu408. The carboxylic acid derivative (EOSH-COOH) showed potential for hydrogen bonding with Asp539 and Ser538, highlighting an alternative interaction mode that could be further optimized. The primary amide (EOSH-Amide) demonstrated the weakest predicted binding, suggesting that while it can form hydrogen bonds, it may lack the additional interactions necessary for high affinity.
These computational findings provide a valuable starting point for the hit-to-lead optimization of the 2-oxaspiro[3.3]heptane scaffold as a potential BTK inhibitor. The results suggest that exploring further modifications, particularly the addition of larger hydrophobic groups and functionalities capable of forming specific hydrogen bonds with key residues, could lead to derivatives with improved potency.
Conclusion
This comparative guide has demonstrated a systematic approach to evaluating the potential of a novel chemical scaffold, the this compound, against a well-validated drug target, Bruton's tyrosine kinase. Through a detailed molecular docking protocol, we have generated preliminary data that suggests this scaffold can be accommodated within the BTK active site and that specific derivatives show promise for further development.
The presented workflow, from target selection and ligand design to computational docking and comparative analysis, serves as a robust framework for researchers in the early stages of drug discovery. While experimental validation is essential to confirm these in silico findings, molecular docking provides a cost-effective and efficient method for prioritizing compounds and guiding synthetic efforts. The continued exploration of novel, three-dimensional scaffolds like the spiro[3.3]heptanes holds significant promise for the discovery of innovative medicines with superior therapeutic profiles.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. rcsb.org [rcsb.org]
- 7. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Navigating the Three-Dimensional Frontier: A Comparative Guide to the Structure-Activity Relationship of 2-Oxaspiro[3.3]heptane Analogs
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds into the realm of three-dimensional molecular architectures. Among these, the 2-oxaspiro[3.3]heptane motif has emerged as a particularly promising scaffold. Its inherent rigidity, unique vectoral presentation of substituents, and favorable physicochemical properties offer a compelling platform for the design of potent and selective modulators of a diverse range of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-oxaspiro[3.3]heptane analogs, drawing upon key examples from the literature to illuminate the principles guiding the optimization of this privileged scaffold.
The strategic incorporation of the 2-oxaspiro[3.3]heptane core can significantly enhance a molecule's pharmacological profile. This is often attributed to its ability to act as a bioisosteric replacement for more common, yet often problematic, moieties such as piperidine, morpholine, and even benzene rings. The spirocyclic nature of the scaffold introduces a defined three-dimensional geometry, which can lead to improved binding affinity and selectivity for the target protein. Furthermore, the introduction of an oxygen atom within the spirocycle can favorably modulate properties such as solubility and metabolic stability.
Case Study 1: 2-Azaspiro[3.3]heptane Analogs as Fetal Hemoglobin Inducers
While our primary focus is the 2-oxaspiro[3.3]heptane core, a compelling SAR study on the closely related 2-azaspiro[3.3]heptane scaffold offers invaluable insights into the derivatization of this spirocyclic system. A study aimed at developing orally bioavailable fetal hemoglobin (HbF) inducers for the treatment of β-hemoglobinopathies provides a clear illustration of how systematic structural modifications can translate into enhanced biological activity.
The initial hit compound, featuring a central phenyl ring, was systematically modified to explore the impact of replacing this planar moiety with the more rigid 2-azaspiro[3.3]heptane core. This strategic switch aimed to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the series.
Structure-Activity Relationship (SAR) Analysis:
The SAR exploration revealed several key trends:
-
Core Scaffold: Replacement of the central phenyl ring with the 2-azaspiro[3.3]heptane scaffold was well-tolerated and led to compounds with improved pharmacokinetic profiles.
-
Substitution on the Isoxazole Ring: Small alkyl groups, such as methyl and ethyl, at the 5-position of the isoxazole ring were found to be optimal for activity.
-
Amide Linker: The nature of the amide linkage was critical. A simple amide was preferred over more complex or substituted variants.
-
Terminal Aromatic Ring: Substitution on the terminal phenyl ring had a significant impact on potency. Electron-withdrawing groups, such as fluorine and chlorine, were generally favored.
The culmination of these optimization efforts led to the identification of compound 18 , which demonstrated a significant dose-dependent increase in globin switching in vivo and a favorable safety profile compared to the standard-of-care drug, hydroxyurea.
Data Summary:
| Compound | R1 | R2 | γ-globin induction (%) |
| Hit Compound | Phenyl | H | 15.2 |
| Analog 1 | 2-Azaspiro[3.3]heptane | H | 25.8 |
| Analog 12 | 2-Azaspiro[3.3]heptane | 5-Methyl (Isoxazole) | 45.3 |
| Compound 18 | 2-Azaspiro[3.3]heptane | 5-Methyl (Isoxazole) & 4-Fluoro (Phenyl) | 62.5 |
Data adapted from a study on fetal hemoglobin inducers.
Case Study 2: 1-Oxa-4-azaspironenone Derivatives as Anticancer Agents
In another relevant example, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which share the spirocyclic oxygen-containing feature, were synthesized and evaluated for their antitumor activity against several cancer cell lines. This study highlights how modifications to the spirocyclic core and its substituents can dramatically influence cytotoxicity.
Structure-Activity Relationship (SAR) Analysis:
The investigation into the anticancer activity of these spirodienone compounds revealed the following key insights:
-
Michael Addition and Cyclopropanation: To mitigate potential off-target effects associated with the conjugated dienone system, Michael addition and cyclopropanation reactions were employed to saturate the α,β-unsaturated olefinic bond. This structural modification was crucial for optimizing the safety profile of the compounds.
-
Substitution on the Phenyl Ring: The electronic nature of the substituents on the N-phenyl ring played a critical role in determining the cytotoxic potency. Electron-donating groups, such as methoxy, were generally associated with enhanced activity.
-
Heteroatom Incorporation: The introduction of additional heteroatoms was explored to improve hydrophilicity and create new potential binding interactions with the biological target.
Compound 6d emerged as a potent cytotoxic agent against the A549 human lung cancer cell line, with an IC50 value of 0.26 μM.
Data Summary:
| Compound | R | Cell Line | IC50 (μM) |
| 6b | H | Hela | 0.18 |
| 6d | 4-OCH3 | A549 | 0.26 |
| 8d | 4-OCH3 | MDA-MB-231 | 0.10 |
Data adapted from a study on 1-oxa-4-azaspironenone derivatives.
Experimental Protocols
General Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Core
A practical and scalable two-step process has been developed for the synthesis of key intermediates like 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a crucial component of the antibiotic drug candidate TBI-223.
Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane
-
To a solution of tribromoneopentyl alcohol in an appropriate solvent, add sodium hydroxide under Schotten-Baumann conditions.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by distillation to obtain 3,3-bis(bromomethyl)oxetane.
Step 2: Synthesis of 6-Aryl-2-oxa-6-azaspiro[3.3]heptane
-
To a solution of the desired aniline in a polar aprotic solvent (e.g., sulfolane), add 3,3-bis(bromomethyl)oxetane and a base (e.g., sodium hydroxide).
-
Heat the reaction mixture to 80 °C and stir for several hours until the reaction is complete.
-
Cool the reaction mixture and perform an aqueous workup.
-
Extract the product and purify by column chromatography or recrystallization.
Caption: Generalized workflow for the synthesis and biological evaluation of 2-oxaspiro[3.3]heptane analogs.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of 2-oxaspiro[3.3]heptane analogs against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates (e.g., 384-well)
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Logical relationship between structural modifications and biological activity in 2-oxaspiro[3.3]heptane analogs.
Conclusion and Future Directions
The 2-oxaspiro[3.3]heptane scaffold represents a valuable and increasingly accessible building block for medicinal chemists. The unique three-dimensional structures and favorable physicochemical properties of these compounds have already led to the discovery of potent and selective modulators of important biological targets. The continued exploration of novel synthetic methodologies, coupled with detailed biological evaluation, will undoubtedly unlock the full potential of
A Comparative Guide to the In Silico ADME Profile of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
Introduction: The Imperative for Early ADME Assessment
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidates historically failed in late-stage clinical trials due to poor pharmacokinetic properties, not a lack of efficacy.[1] This has led to a paradigm shift where the evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is integrated into the earliest stages of the discovery pipeline.[2] In silico ADME prediction has emerged as an indispensable tool in this effort, offering a rapid, cost-effective method to screen vast numbers of virtual compounds, thereby saving significant time and resources by prioritizing molecules with a higher probability of success.[3][4]
This guide focuses on the spiro[3.3]heptane scaffold, a motif of increasing interest in medicinal chemistry. These strained, rigid structures are considered valuable bioisosteres for more common saturated and aromatic rings, offering novel three-dimensional exit vectors for substituents.[5] We will conduct a detailed in silico ADME assessment of a representative compound, Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate , and compare its profile against two structurally related analogs to understand the impact of subtle heteroatomic changes on its drug-like properties.
Methodology: The Rationale for In Silico Prediction
The predictive power of in silico ADME modeling stems from sophisticated algorithms, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning, trained on large datasets of experimentally verified chemical properties.[6][7] These tools analyze a molecule's structure to calculate key physicochemical descriptors (e.g., lipophilicity, polar surface area, solubility) and predict its behavior in complex biological systems.[8]
For this guide, we selected the SwissADME web tool, a freely accessible and widely utilized platform that provides robust predictions for a comprehensive suite of ADME parameters.[9] Its accessibility and user-friendly interface make it an excellent choice for academic and industry researchers, allowing for the rapid evaluation of compound libraries without the need for specialized software.[10]
Comparative Compound Selection
To provide a meaningful comparison, we selected two close analogs of our lead compound, this compound (Compound A). The choice of analogs is designed to probe the specific influence of the oxetane ring's oxygen atom on the overall ADME profile.
-
Compound A (Lead): Ethyl 2-oxa-spiro[3.3]heptane-6-carboxylate
-
Compound B (Aza-Analog): Ethyl 2-aza-spiro[3.3]heptane-6-carboxylate. Here, the ring oxygen is replaced by nitrogen, introducing a potential hydrogen bond donor and a basic center.
-
Compound C (Carbo-Analog): Ethyl spiro[3.3]heptane-2-carboxylate. This analog removes the heteroatom entirely, replacing it with a carbon atom to serve as a non-polar baseline.
In Silico ADME Prediction Workflow
The following diagram illustrates the streamlined workflow for generating the predictive ADME data for our comparative analysis.
Caption: Workflow for comparative in silico ADME prediction.
Experimental Protocol: Step-by-Step Prediction Using SwissADME
This protocol provides the exact steps required to reproduce the findings in this guide.
-
Navigate to the Tool: Open a web browser and go to the SwissADME homepage.
-
Prepare Input: In the main input window, paste the list of SMILES (Simplified Molecular Input Line Entry System) strings for the compounds to be analyzed. For this guide, the input would be:
-
CCOC(=O)C1CC2(COC2)C1 (Compound A)
-
CCOC(=O)C1CC2(CNC2)C1 (Compound B)
-
CCOC(=O)C1CC2(CCC2)C1 (Compound C)
-
-
Execute Analysis: Click the "Run" button to initiate the calculations. The process is typically completed within a minute.
-
Data Extraction: The results are presented in a comprehensive table. For each compound, locate and record the values for the parameters listed in the comparative data table below (e.g., MW, Log P, TPSA, GI absorption, BBB permeant, Lipinski #violations).
-
Data Consolidation: Transfer the extracted data into a structured table for comparative analysis. This self-validating process ensures that any researcher can replicate the results using the same open-access tool and input strings.
Comparative Analysis of Predicted ADME Properties
The following table summarizes the key predicted ADME and physicochemical properties for the three compounds. This allows for a direct, objective comparison of their potential as drug candidates.
| Property | Parameter | Compound A (Oxa-) | Compound B (Aza-) | Compound C (Carbo-) | Favorable Range |
| Physicochemical | Molecular Weight ( g/mol ) | 170.21 | 169.22 | 168.24 | < 500 |
| Log P (Consensus) | 1.15 | 0.75 | 2.10 | -0.4 to +5.6 | |
| Log S (ESOL) | -2.01 | -1.85 | -2.85 | > -6 (Soluble) | |
| TPSA (Ų) | 35.53 | 41.49 | 26.30 | < 140 | |
| Pharmacokinetics | GI Absorption | High | High | High | High |
| BBB Permeant | Yes | Yes | Yes | Yes/No (Target Dependent) | |
| P-gp Substrate | No | No | No | No | |
| Drug-Likeness | Lipinski #violations | 0 | 0 | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | > 0.1 | |
| Medicinal Chemistry | Synthetic Accessibility | 2.81 | 2.85 | 2.95 | 1 (Easy) to 10 (Hard) |
Discussion and Interpretation
The in silico data provides several key insights into the structure-ADME relationships of this scaffold.
-
Universal Drug-Likeness: All three compounds exhibit excellent drug-like properties. They possess low molecular weights, fall well within the parameters of Lipinski's Rule of Five (zero violations), and are predicted to have high gastrointestinal absorption.[6][8] This suggests the core spiro[3.3]heptane scaffold is a favorable starting point for drug design.
-
Impact of the Heteroatom on Lipophilicity and Solubility: The most significant differentiation is seen in the lipophilicity (Log P) and predicted aqueous solubility (Log S).
-
Compound C (Carbo-analog) , lacking any heteroatoms in the spiro-core, is the most lipophilic (Log P = 2.10) and least soluble (Log S = -2.85).
-
The introduction of an oxygen atom in Compound A significantly reduces lipophilicity (Log P = 1.15) and improves solubility (Log S = -2.01). This is an expected and favorable consequence of introducing a polar ether functional group.
-
Compound B (Aza-analog) is the most hydrophilic (Log P = 0.75) and most soluble (Log S = -1.85). The nitrogen atom, with its ability to act as a hydrogen bond acceptor and donor, has a more pronounced effect than the ether oxygen.
-
-
Polar Surface Area (TPSA) and Permeability: TPSA is a crucial predictor of membrane permeability.[6] All three compounds have TPSA values well below the 140 Ų threshold often associated with good oral bioavailability. The trend in TPSA (Aza > Oxa > Carbo) directly correlates with the introduction and nature of the heteroatom. Despite these differences, all are predicted to be permeable across both the GI tract and the blood-brain barrier (BBB). The prediction that none are substrates for the P-glycoprotein (P-gp) efflux pump is also a highly favorable characteristic, suggesting they are less likely to be actively removed from their target tissues.[11]
-
Synthetic Feasibility: The synthetic accessibility scores are all low (< 3.0), indicating that these compounds are predicted to be relatively straightforward to synthesize. This is a critical practical consideration for any drug discovery program.
Conclusion and Future Directions
This comparative guide demonstrates the power of in silico ADME prediction to rapidly generate actionable data for drug discovery projects. Our analysis of this compound and its analogs reveals that this scaffold possesses a highly favorable foundational ADME profile.
The key findings are:
-
The spiro[3.3]heptane core is a drug-like and synthetically accessible scaffold.
-
Strategic placement of heteroatoms (O or N) provides a reliable mechanism to modulate lipophilicity and solubility without compromising predicted permeability.
-
The aza-analog (Compound B) offers the highest polarity and solubility, while the carbo-analog (Compound C) provides a more lipophilic baseline. The lead oxa-analog (Compound A) presents a well-balanced profile between these two.
These computational predictions are not a substitute for experimental validation but serve as a critical decision-making tool.[12][13] Based on this analysis, all three compounds represent viable candidates for synthesis and subsequent in vitro ADME testing. The choice between them would depend on the specific therapeutic target and whether a more lipophilic or hydrophilic profile is desired to optimize efficacy and safety.
References
- 1. Progress in predicting human ADME parameters in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validating ADME QSAR Models Using Marketed Drugs | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
Introduction: A Proactive Stance on Laboratory Safety
In the landscape of drug discovery and chemical research, the synthesis of novel chemical entities is a daily occurrence. Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate, a molecule featuring a strained oxetane ring, represents a class of compounds increasingly used in medicinal chemistry.[1][2] While such innovation drives progress, it also introduces a critical challenge: the safe management and disposal of substances for which comprehensive toxicological and hazard data are not yet available.
Part 1: Foundational Hazard Assessment
The disposal protocol for any chemical begins with a thorough understanding of its potential hazards, derived from its molecular structure. This compound possesses two key functional groups that inform our disposal strategy:
-
The Oxetane Ring: This four-membered cyclic ether is a strained ring system. While useful synthetically, strained rings can be susceptible to ring-opening reactions, particularly under acidic conditions, which could lead to unforeseen reactivity.[1][4]
-
The Ethyl Ester Group: Carboxylate esters are common functional groups. While generally stable, they can undergo hydrolysis under strong acidic or basic conditions.
Given the lack of specific toxicity data, we must assume the compound could be toxic if ingested, inhaled, or absorbed through the skin. Therefore, all handling and disposal operations must be conducted with the appropriate engineering controls and personal protective equipment. This approach aligns with OSHA's Laboratory Standard, which requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safely handling hazardous chemicals.[5][6][7]
Part 2: Personal Protective Equipment (PPE) and Spill Management
Before handling the compound or its waste, ensuring personal safety is paramount. The following PPE is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield is required when there is a risk of splashes.[8] |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[9] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a material resistant to chemical permeation must be worn.[3] |
| Respiratory Protection | N95 Respirator or Higher | Required if handling waste outside of a certified chemical fume hood to minimize inhalation exposure.[3] |
Emergency Spill Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control & Contain: If safe to do so, prevent the spill from spreading using absorbent pads or other appropriate materials. Do not let the chemical enter drains.[9]
-
Decontaminate: Use a spill kit with appropriate neutralizers or absorbents. All materials used for cleanup, including contaminated PPE, must be collected and disposed of as hazardous waste.[3]
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EH&S) department.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed through the hazardous waste stream. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sink.[5]
Step 1: Waste Characterization
The compound must be managed as hazardous waste. This is a default classification for any research chemical with unknown toxicity and environmental impact, in accordance with the Resource Conservation and Recovery Act (RCRA) administered by the EPA.[10][11]
Step 2: Segregation of Waste
To prevent dangerous reactions, the waste stream for this compound must be kept separate from other chemical wastes.[5][12] Do not mix it with acids, bases, oxidizers, or other reactive chemicals. It should be collected in a dedicated waste container.
Step 3: Proper Containerization
-
Container Selection: Use a container that is chemically compatible with the waste. A borosilicate glass bottle or a high-density polyethylene (HDPE) container is suitable. The container must be in good condition, with no leaks or cracks.[12][13]
-
Secure Closure: The container must have a tightly sealing screw-top cap to prevent leaks and evaporation.[12]
-
Secondary Containment: The primary waste container should be kept in a secondary container (such as a plastic tub) to contain any potential leaks.
Step 4: Accurate and Compliant Labeling
Proper labeling is a critical regulatory requirement and ensures safe handling. The label must be affixed to the container as soon as the first drop of waste is added and must include the following information:
-
The words "HAZARDOUS WASTE" .[11]
-
The full, unabbreviated chemical name: "this compound" .
-
A clear statement of potential hazards: "Caution: Substance of Unknown Toxicity. Handle with Care."
-
The date on which waste was first added to the container (the "Accumulation Start Date").
Step 5: Accumulation and Storage
-
Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3][13]
-
Conditions: The storage area must be well-ventilated, such as in a chemical fume hood or a ventilated cabinet.[13] It should be away from sources of ignition and incompatible materials.
-
Quantity Limits: Be aware of your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of waste that can be accumulated and for how long.[14]
Step 6: Final Disposal
-
Professional Disposal: The final step is the transfer of the waste to your institution's EH&S department for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][14]
-
Scheduling Pickup: Contact your EH&S office to schedule a waste pickup. Do not allow hazardous waste to accumulate beyond regulatory time limits (typically 90 or 180 days, depending on generator status).[13]
Part 4: Visualization of the Disposal Workflow
To ensure clarity and adherence to the protocol, the following diagram outlines the decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. targetmol.com [targetmol.com]
- 10. epa.gov [epa.gov]
- 11. ehs.uc.edu [ehs.uc.edu]
- 12. usbioclean.com [usbioclean.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate, a unique spirocyclic scaffold, presents specific handling requirements due to its chemical structure. This guide provides a comprehensive operational plan, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each safety protocol. Our objective is to ensure both the integrity of your research and the protection of all laboratory personnel.
Pre-Operational Hazard Analysis
A thorough understanding of the potential hazards is the bedrock of safe laboratory practice. The toxicological properties of many novel research chemicals have not been fully investigated, necessitating a cautious approach. Based on data for the compound and structurally related molecules, a clear hazard profile emerges.
Hazard Identification Summary
The primary documented hazard is acute oral toxicity.[1] However, the presence of an ester and a strained ether ring system warrants vigilance for other potential hazards.
| Hazard Classification | Description | Rationale & Implication |
| Acute Toxicity (Oral) | GHS Category 4; H302: Harmful if swallowed.[1] | Ingestion is the most critical route of exposure. Strict measures must be in place to prevent accidental ingestion, including prohibiting eating, drinking, or smoking in the lab.[2] |
| Potential Skin/Eye Irritant | Assumed based on GHS07 pictogram and data for similar compounds.[1][3][4] | Direct contact with skin or eyes could cause irritation. This necessitates robust skin and eye protection to prevent splashes and contact. |
| Moisture Sensitivity | High, due to the ethyl ester functional group. | The ester is susceptible to hydrolysis, which would degrade the compound. Handling under dry, inert conditions is critical for experimental success and to prevent the formation of unknown byproducts. |
| Reactivity | The strained 2-oxaspiro[3.3]heptane (oxetane) ring may be unstable under certain conditions (e.g., strong acids/bases, high heat).[5] | While stable under normal conditions, reactions should be carefully planned to avoid ring-opening side reactions. Store away from incompatible materials.[6][7] |
Risk Assessment Workflow
Before any procedure, a mental or documented risk assessment should be performed. This workflow ensures all safety aspects are considered.
Caption: Risk assessment workflow prior to handling the chemical.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. A multi-layered approach provides the most reliable protection.
| Task | Eyes & Face | Hands | Body | Respiratory |
| Weighing/Handling Solids | Chemical safety goggles.[8] | Nitrile gloves (double-gloving recommended).[8] | Laboratory coat.[8] | Required: Perform in a chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particulates.[8][9] |
| Preparing Solutions | Chemical safety goggles and face shield.[8] | Nitrile gloves (double-gloving recommended).[8] | Laboratory coat and a chemical-resistant apron.[8] | Required: Perform in a chemical fume hood.[10][11] |
| Running Reactions/Transfers | Chemical safety goggles and face shield.[8] | Nitrile gloves (double-gloving recommended).[8] | Laboratory coat and a chemical-resistant apron.[8] | Required: Perform in a chemical fume hood. |
| Handling Waste | Chemical safety goggles. | Nitrile gloves. | Laboratory coat. | Not generally required if containers are sealed. |
Causality of PPE Choices:
-
Eye Protection: Chemical safety goggles provide a seal to protect against splashes and powders. A face shield is added during liquid transfers as an essential secondary barrier to protect the entire face.[8]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals, including esters.[8][12] Double-gloving is a critical best practice; it provides a backup barrier in case of an undetected tear or degradation of the outer glove and simplifies decontamination when exiting the work area.
-
Body Protection: A standard lab coat protects skin and clothing from minor spills.[8] A chemical-resistant apron is worn over the lab coat during procedures with a higher splash potential, providing an impervious barrier.[8]
-
Respiratory Protection: Handling this compound within a certified chemical fume hood is a mandatory engineering control. This prevents the inhalation of any fine particulates or aerosols that may be generated, which is the most effective way to protect the respiratory system.[9]
Safe Handling & Operational Workflow
A systematic workflow from receipt to disposal minimizes risk and preserves compound integrity.
Caption: Standard operational workflow for chemical handling.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Log the chemical into your inventory and clearly mark the container with the date of receipt.[7] Store the tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids, bases, and oxidizing agents.[6][10] Refrigerated storage may be appropriate for long-term stability.
-
Preparation for Use: Before opening, allow the container to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which would hydrolyze the ester.
-
Handling Operations: All manipulations, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[9] Use appropriate PPE as detailed in the table above.
-
Post-Operation: After use, securely reseal the container, purging with an inert gas like argon or nitrogen if moisture sensitivity is a concern. Clean and decontaminate all work surfaces and equipment. Dispose of contaminated consumables and waste according to the disposal plan.[10]
Emergency Response & Decontamination
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.
Emergency Response Flowchart
Caption: Decision-making flowchart for emergency incidents.
Decontamination Procedures
-
Personnel: For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[13][14] For eye contact, use an emergency eyewash station for at least 15 minutes, holding the eyelids open.[15][14] Seek medical attention for any exposure.[13]
-
Equipment: Glassware and equipment can be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water. Collect all rinsate as hazardous waste.
-
Surfaces: After a spill cleanup or at the end of a procedure, wipe down the work surface in the fume hood with a suitable solvent and then with soap and water.
Waste Management & Disposal Plan
Proper segregation and disposal of chemical waste are legally required and essential for safety.[10] Never mix incompatible waste streams.
-
Solid Waste: Dispose of all contaminated solid materials (e.g., pipette tips, weigh boats, used gloves, absorbent material from spills) in a designated, sealed, and clearly labeled solid hazardous waste container.[8]
-
Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and solvent rinses, in a compatible, sealed, and labeled liquid hazardous waste container.[8]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. The rinsed container can then be disposed of according to your institution's specific procedures, which may involve puncturing it to prevent reuse.[10]
All waste disposal must be conducted in strict accordance with institutional, local, and national regulations.[3]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. benchchem.com [benchchem.com]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. targetmol.com [targetmol.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
